Desertomycin A
説明
Desertomycin I is a natural product found in Streptomyces flavofungini with data available.
特性
分子式 |
C61H109NO21 |
|---|---|
分子量 |
1192.5 g/mol |
IUPAC名 |
42-(6-amino-3-hydroxyhexan-2-yl)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one |
InChI |
InChI=1S/C61H109NO21/c1-32-15-10-11-19-47(70)38(7)55(75)33(2)16-12-17-35(4)60(80)81-51(37(6)46(69)20-14-24-62)21-13-18-41(64)26-42(65)28-48(71)39(8)56(76)40(9)49(72)29-43(66)27-44(67)30-50(73)52(25-36(5)54(74)34(3)22-23-45(32)68)82-61-59(79)58(78)57(77)53(31-63)83-61/h10,13,15,17-18,22-23,25,32-34,37-59,61,63-79H,11-12,14,16,19-21,24,26-31,62H2,1-9H3/t32?,33?,34?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53-,54?,55?,56?,57-,58+,59+,61+/m1/s1 |
InChIキー |
FKPDQSQJNFFSAS-BURXMLRQSA-N |
異性体SMILES |
CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C |
正規SMILES |
CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C |
製品の起源 |
United States |
Foundational & Exploratory
The Discovery and Isolation of Desertomycin A from Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desertomycin (B81353) A, a complex 42-membered macrocyclic lactone antibiotic, has been a subject of scientific interest due to its broad-spectrum antimicrobial and potential anticancer activities. First reported in 1958, this natural product is synthesized by various species of the genus Streptomyces, a group of bacteria renowned for their prolific production of bioactive secondary metabolites. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Desertomycin A, with a focus on the experimental protocols and quantitative data relevant to researchers in drug discovery and development.
Introduction
The genus Streptomyces is a cornerstone of natural product discovery, yielding a majority of the antibiotics currently in clinical use.[1] this compound is a notable member of the macrolide family of antibiotics produced by these filamentous bacteria.[2] Its discovery dates back to the mid-20th century, with subsequent research revealing its potent activity against a range of Gram-positive and Gram-negative bacteria, as well as yeasts and fungi.[3] More recent investigations have highlighted its activity against clinically significant pathogens like Mycobacterium tuberculosis and certain cancer cell lines.[4][5][6] This document serves as a comprehensive resource, detailing the scientific journey from the producing microorganism to the purified active compound.
Discovery and Producing Organisms
This compound was first identified from a strain of Streptomyces flavofungini isolated from African desert sand. Since its initial discovery, other Streptomyces species have been identified as producers of this compound and its analogs. These include Streptomyces macronensis, Streptomyces spectabilis, and Streptomyces alboflavus.[2] The marine environment has also proven to be a source of novel Desertomycin producers, such as Streptomyces althioticus isolated from the macroalgae Ulva sp., which produces Desertomycin G.[4][7]
Table 1: Selected Streptomyces Species Producing this compound and its Analogs
| Producing Organism | Compound(s) | Source of Isolation | Reference(s) |
| Streptomyces flavofungini | This compound, Desertomycin 44-1, Desertomycin 44-2 | African Desert Sand, Soil | [5][6] |
| Streptomyces macronensis | This compound | Soil | [2] |
| Streptomyces spectabilis | Desertomycin family macrolactones | Soil | [3] |
| Streptomyces alboflavus SC11 | This compound | Soil from Sichuan Plateau, China | |
| Streptomyces althioticus MSM3 | Desertomycin G | Marine Macroalgae (Ulva sp.) | [4][7] |
Experimental Protocols: From Fermentation to Purification
The isolation of this compound involves a multi-step process that begins with the fermentation of the producing Streptomyces strain, followed by extraction and chromatographic purification of the target compound.
Fermentation
The production of this compound is typically achieved through submerged fermentation in a nutrient-rich medium. The specific media composition and fermentation parameters can be optimized to enhance the yield of the desired metabolite.
Protocol 1: Fermentation of Streptomyces althioticus MSM3 for Desertomycin G Production [7]
-
Inoculum Preparation: Prepare a spore suspension of Streptomyces althioticus MSM3.
-
Culture Medium: Use R5A medium for fermentation.
-
Fermentation Conditions: Inoculate 250 mL Erlenmeyer flasks containing 50 mL of R5A medium with the spore suspension.
-
Incubation: Incubate the flasks in an orbital shaker at 28°C and 250 rpm for 6 days.
Extraction and Purification
Following fermentation, the active compound is extracted from the culture broth and purified using a combination of chromatographic techniques. A bioassay-guided approach is often employed to track the active fractions throughout the purification process.
Protocol 2: General Extraction and Purification of Desertomycins [7]
-
Extraction from Broth:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant with an organic solvent such as ethyl acetate.
-
Extract the mycelial cake with a polar organic solvent like methanol (B129727) or acetone.
-
Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
-
-
Initial Fractionation:
-
Subject the crude extract to column chromatography on silica (B1680970) gel.
-
Elute with a gradient of solvents, for example, a chloroform-methanol gradient, to separate the components based on polarity.
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Further purify the active fractions from the initial chromatography using semi-preparative or preparative HPLC.
-
A C18 reversed-phase column is commonly used.
-
Elution is typically performed with a gradient of acetonitrile (B52724) and water.
-
Monitor the elution profile using a UV detector, and collect the peak corresponding to this compound.
-
Caption: Workflow for the isolation and purification of this compound.
Structure Elucidation
The definitive structure of this compound was established through a combination of spectroscopic techniques. Early studies utilized mass spectrometry to determine its molecular formula as C61H109NO21, corresponding to a molecular weight of 1192.5.[3][8] Detailed structural features were elucidated using advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques, which were instrumental in piecing together the complex macrocyclic structure.[8]
Biological Activity and Quantitative Data
This compound exhibits a broad spectrum of biological activities. It is primarily known for its antibacterial and antifungal properties. The quantitative measure of this activity is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity of this compound
| Test Organism | MIC (µg/mL) | Reference |
| Bacillus cereus | 3.9 | |
| Bacillus subtilis | 7.8 | |
| Staphylococcus aureus | 7.8 | |
| Escherichia coli | >250 | |
| Pseudomonas aeruginosa | >250 |
In addition to its general antimicrobial properties, this compound and its analogs have shown significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Table 3: Anti-Mycobacterium tuberculosis Activity of Desertomycins
| Compound | EC50 (µg/mL) | Reference |
| This compound | 25 | [5][6] |
| Desertomycin 44-1 | 25 | [5][6] |
| Desertomycin 44-2 | 50 | [5][6] |
| Desertomycin G | 16 (MIC) | [5] |
Furthermore, some desertomycins have demonstrated cytotoxic effects on human cancer cell lines, suggesting potential applications in oncology.[4][7]
Conclusion and Future Perspectives
This compound remains a compelling natural product with significant therapeutic potential. The methodologies for its isolation and purification from Streptomyces are well-established, though there is always room for process optimization to improve yields. The broad biological activity profile of the desertomycin family warrants further investigation, particularly in the areas of antibacterial drug resistance and oncology. Modern techniques such as genome mining and metabolic engineering could be applied to the producing Streptomyces strains to enhance the production of this compound or to generate novel, more potent analogs.[5][6] This guide provides a solid foundation for researchers aiming to explore the fascinating biology and chemistry of this potent macrolide.
References
- 1. Streptomyces isolates - Wikipedia [en.wikipedia.org]
- 2. Desertomycin: purification and physical-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniscience.co.kr [uniscience.co.kr]
- 4. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Chemical Structure of Desertomycin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desertomycin (B81353) A is a macrolide natural product belonging to the marginolactone family of aminopolyol polyketides.[1][2] First reported in 1958 from Streptomyces flavofungini, it is the principal component of the desertomycin antibiotic complex.[3] As a 42-membered macrocyclic lactone, Desertomycin A exhibits a broad spectrum of biological activity, including effects against Gram-positive and Gram-negative bacteria, as well as yeasts and fungi.[4] More recent investigations have highlighted its potent activity against clinically relevant pathogens such as Mycobacterium tuberculosis.[5] This document provides an in-depth overview of the chemical structure of this compound, supported by quantitative data and a summary of the experimental methodologies employed for its characterization.
Chemical Structure and Physicochemical Properties
The definitive structure of this compound was established through extensive spectroscopic analysis, primarily utilizing modern two-dimensional nuclear magnetic resonance (NMR) techniques and mass spectrometry.[6] The molecule consists of a large 42-membered lactone ring, extensively decorated with hydroxyl and methyl groups, and features a glycosidically linked α-D-mannopyranose unit and an amino side chain.[2][7]
The systematic (IUPAC) name for this compound is 42-(6-amino-3-hydroxyhexan-2-yl)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one.[8]
Data Presentation: Physicochemical and Spectroscopic Data
The fundamental physicochemical and spectroscopic properties of this compound are summarized below for clear reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆₁H₁₀₉NO₂₁ | [3][4][8] |
| Molecular Weight | 1192.5 g/mol | [4][8] |
| Monoisotopic Mass | 1191.74920949 Da | [8] |
| Appearance | White amorphous solid | [3][4] |
| Source | Streptomyces flavofungini, Streptomyces sp. | [3][9][4] |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF; limited water solubility. | [4] |
| Synonyms | Antibiotic U 64767, Antibiotic 1012-A | [4] |
Table 2: Key Spectroscopic Data for this compound Structure Elucidation
| Technique | Observations | Reference(s) |
| HRESI-MS | High-Resolution Electrospray Ionization Mass Spectrometry revealed a quasimolecular ion [M + H]⁺ at m/z 1192.7584, confirming the molecular formula C₆₁H₁₀₉NO₂₁. | [3] |
| ¹H NMR | (Methanol-d₄): Resonances indicated the presence of eight olefinic protons (δH 5.30–6.80), multiple oxymethines (δH 3.40–5.10), fourteen methylenes, seven secondary methyls (δH 0.78–1.11), two tertiary methyls (δH 1.71, 1.85), and one anomeric proton (δH 4.83). | [3] |
| ¹³C NMR | (DMSO-d₆): Comparison of the ¹³C NMR data with previously published data was a key step in confirming the identity of the isolated compound as this compound. | [3] |
| 2D NMR | Detailed analysis of 2D NMR data, including HSQC, COSY, and HMBC experiments, was crucial for establishing the connectivity of the atoms and elucidating the complete planar structure of the macrolide. | [3][6] |
Experimental Protocols for Structure Elucidation
The structural characterization of this compound involves a multi-step process beginning with microbial fermentation and concluding with advanced spectroscopic analysis. The generalized protocol is outlined below.
3.1 Fermentation and Isolation
-
Microorganism: A pure culture of a producing strain, such as Streptomyces flavofungini, is used.
-
Fermentation: The strain is cultivated in a suitable liquid medium (e.g., Starch Casein Broth) under controlled conditions (temperature, pH, aeration) to promote the production of secondary metabolites.[10]
-
Extraction: Following fermentation, the culture broth is typically separated from the mycelia. The bioactive compounds are extracted from the filtrate using a water-immiscible organic solvent, such as ethyl acetate.[10]
3.2 Purification
-
Chromatography: The crude extract is subjected to one or more rounds of chromatography to isolate this compound from other metabolites. This often involves preparative High-Performance Liquid Chromatography (pHPLC).[11] The purification process is guided by bioassays (e.g., anti-M. tb activity) or spectroscopic fingerprinting to track the compound of interest.[12][11]
3.3 Spectroscopic Analysis for Structure Determination
-
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS), typically using an ESI source, is employed to determine the precise mass of the molecular ion.[3] This allows for the unambiguous determination of the molecular formula by calculating the elemental composition that fits the measured mass.
-
NMR Spectroscopy: A suite of NMR experiments is conducted to piece together the molecular structure.
-
1D NMR (¹H and ¹³C): These experiments provide an inventory of the types of protons and carbons present in the molecule (e.g., olefinic, aliphatic, oxygenated).[3]
-
2D NMR (COSY, HSQC, HMBC): These powerful techniques are used to establish connectivity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling, revealing adjacent protons in the carbon skeleton.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.[3][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting different structural fragments and establishing the overall macrocyclic structure.[3][7]
-
-
The combined data from these experiments allow for the complete assignment of all proton and carbon signals and the definitive elucidation of the complex chemical structure of this compound.[6]
Visualization of Methodologies
The logical flow from isolation to structure confirmation is a critical workflow in natural product chemistry. The following diagram illustrates the key stages in the structure elucidation of this compound.
Caption: Workflow for the isolation and structure elucidation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. uniscience.co.kr [uniscience.co.kr]
- 5. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. This compound | C61H109NO21 | CID 101616447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | TargetMol [targetmol.com]
- 10. Structural elucidation of a compound extracted from Streptomyces Sp.NLKB45 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PubMed [pubmed.ncbi.nlm.nih.gov]
Desertomycin A: A Technical Guide to its Putative Mechanism of Action Against Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desertomycin A, a macrolide antibiotic, has demonstrated notable inhibitory activity against Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis. This technical guide synthesizes the current understanding of this compound's mechanism of action against this resilient pathogen. The primary hypothesis, supported by computational modeling, points towards the disruption of essential protein synthesis pathways. This document provides a comprehensive overview of the available data, including quantitative inhibitory concentrations, the proposed molecular targets, and the methodologies employed in these preliminary investigations. It is important to note that the mechanism of action is largely putative and awaits rigorous experimental validation.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action. Macrolide antibiotics, a class of compounds that primarily inhibit protein synthesis, have been explored for their potential against M. tb. This compound has emerged as a compound of interest due to its demonstrated in vitro activity. This guide delves into the specifics of its proposed mechanism of action, providing a foundation for further research and drug development efforts.
Quantitative Data on Anti-tubercular Activity
The in vitro efficacy of this compound and its analogs against M. tuberculosis has been quantified, primarily through the determination of the half-maximal effective concentration (EC50). These values provide a benchmark for the compound's potency.
Table 1: In Vitro Activity of Desertomycins against Mycobacterium tuberculosis
| Compound | EC50 (µg/mL)[1][2] |
| This compound | 25[1][2] |
| Desertomycin 44-1 | 25[1] |
| Desertomycin 44-2 | 50[1] |
Proposed Mechanism of Action: Inhibition of Protein Synthesis
The current leading hypothesis for this compound's mechanism of action against M. tuberculosis is the inhibition of protein synthesis. This is based on computational molecular docking studies that predict the binding of this compound to several key proteins involved in translation and protein quality control.[1][2]
Predicted Molecular Targets
Molecular docking analyses have identified three primary putative protein targets for this compound within M. tuberculosis:
-
30S Ribosomal Protein S12 (RPSL): A crucial component of the small ribosomal subunit, RPSL is involved in maintaining the fidelity of translation. Binding of this compound to RPSL could interfere with codon recognition and tRNA binding, leading to errors in protein synthesis or a complete halt of the process.
-
50S Ribosomal Protein L3 (RPLC): As a component of the large ribosomal subunit, RPLC is situated near the peptidyl transferase center, the catalytic site for peptide bond formation. Interaction with this compound could allosterically inhibit this critical step in protein elongation.
-
Caseinolytic Protease C1 (ClpC1): ClpC1 is an ATP-dependent chaperone that plays a vital role in protein quality control by unfolding and targeting misfolded or damaged proteins for degradation by the ClpP protease.[3][4] Inhibition of ClpC1 could lead to the accumulation of toxic protein aggregates, ultimately causing cell death.[3][4]
It is important to emphasize that these interactions are predicted based on computational models and await experimental validation.
Experimental Protocols
The following sections detail the general methodologies employed in the studies that form the basis of our current understanding of this compound's anti-tubercular activity.
Determination of Half-Maximal Effective Concentration (EC50)
The EC50 values were determined using a broth microdilution assay, a standard method for assessing the antimicrobial susceptibility of M. tuberculosis.
Principle: This assay measures the ability of a compound to inhibit the growth of M. tuberculosis in a liquid culture medium. The concentration of the compound at which 50% of bacterial growth is inhibited is determined.
General Protocol:
-
Preparation of Bacterial Inoculum: A mid-logarithmic phase culture of M. tuberculosis H37Rv is diluted to a standardized cell density.
-
Compound Dilution: this compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Middlebrook 7H9).
-
Inoculation: The standardized bacterial suspension is added to each well containing the diluted compound.
-
Incubation: The plate is incubated at 37°C for a defined period, typically 5-7 days.
-
Growth Assessment: Bacterial growth is quantified using a viability indicator dye, such as resazurin (B115843) or AlamarBlue. These dyes change color or fluoresce in response to metabolic activity.
-
Data Analysis: The color change or fluorescence intensity is measured using a plate reader. The data is then plotted as a function of drug concentration, and the EC50 value is calculated using a suitable sigmoidal dose-response curve fitting model.
Molecular Docking
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (receptor).
Principle: This method utilizes algorithms to explore the conformational space of the ligand within the binding site of the target protein and scores the different binding poses based on a scoring function that estimates the binding energy.
General Workflow:
-
Preparation of Receptor and Ligand Structures: The three-dimensional structures of the target proteins (RPSL, RPLC, and ClpC1) and this compound are obtained or modeled.
-
Binding Site Prediction: The potential binding sites on the target proteins are identified.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically place the ligand in the binding site and evaluate the energetic favorability of each pose.
-
Scoring and Analysis: The different binding poses are ranked based on their predicted binding affinities. The interactions between the ligand and the protein residues in the most favorable poses are analyzed to understand the molecular basis of binding.
Visualizations
Proposed Mechanism of Action Workflow
The following diagram illustrates the proposed, yet unvalidated, mechanism of action of this compound against M. tuberculosis.
Caption: Proposed inhibitory action of this compound on M. tuberculosis.
Experimental Workflow for Target Identification
The following diagram outlines the general workflow that led to the identification of the putative targets of this compound.
Caption: Workflow for putative target identification of this compound.
Conclusion and Future Directions
The available evidence, primarily from computational studies, suggests that this compound exerts its anti-tubercular effect by inhibiting protein synthesis through interactions with ribosomal proteins RPSL and RPLC, and the chaperone ClpC1. While the in vitro activity of this compound is promising, the proposed mechanism of action remains to be experimentally validated.
Future research should focus on:
-
Experimental Validation of Target Engagement: Techniques such as in vitro translation assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) can be employed to confirm the direct binding of this compound to its putative targets.
-
Cellular Mechanism of Action Studies: Proteomics and ribosome profiling of M. tuberculosis treated with this compound would provide a global view of its impact on protein synthesis and cellular physiology.
-
Resistance Studies: Generation and characterization of this compound-resistant mutants of M. tuberculosis could help to definitively identify its molecular target(s) through whole-genome sequencing.
A thorough understanding of this compound's mechanism of action is critical for its potential development as a novel anti-tubercular therapeutic. The information presented in this guide provides a solid foundation for these essential next steps in the research and development pipeline.
References
- 1. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Post-Translational Regulation via Clp Protease Is Critical for Survival of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The unfoldase ClpC1 of Mycobacterium tuberculosis regulates the expression of a distinct subset of proteins having intrinsically disordered termini - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive into the Biological Activities of Desertomycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desertomycin (B81353) A, a 42-membered macrocyclic lactone antibiotic produced by Streptomyces species, exhibits a broad spectrum of biological activities, including antibacterial, antifungal, and cytotoxic effects.[1][2] This technical guide provides a comprehensive overview of the core biological functions of Desertomycin A and its analogs. It delves into its antimicrobial and cytotoxic properties, explores its mechanism of action, and presents detailed protocols for key experimental assays. Quantitative data are summarized in structured tables for comparative analysis, and cellular pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of this promising natural product.
Introduction
This compound belongs to the marginolactone family of polyketides and has been a subject of interest due to its diverse bioactivities.[3] First described in 1958, it demonstrates inhibitory action against both Gram-positive and Gram-negative bacteria, as well as various yeasts and fungi.[1][2][4] More recent investigations have highlighted the potent activity of desertomycin family members against clinically significant pathogens like Mycobacterium tuberculosis and various cancer cell lines, renewing interest in their therapeutic potential.[3][5][6][7][8][9][10][11][12] This document aims to consolidate the current knowledge on this compound's biological activities to support further research and development efforts.
Antimicrobial Activity
This compound and its analogs, such as Desertomycin G, have demonstrated a broad antimicrobial spectrum. Their activity is particularly pronounced against Gram-positive bacteria and Mycobacterium tuberculosis.
Antibacterial Spectrum
Members of the desertomycin family show strong inhibitory activity against a range of Gram-positive bacteria, including clinically relevant species like Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis.[3][7][10] Moderate activity has also been reported against some Gram-negative pathogens.[3][7][10]
Anti-mycobacterial Activity
A significant feature of the desertomycin family is its potent activity against Mycobacterium tuberculosis.[3][5][6][7][8][9][10][11][12] This is particularly noteworthy given the rise of multidrug-resistant tuberculosis strains.
Antifungal Activity
This compound exhibits broad-spectrum antifungal activity against various yeasts and filamentous fungi.[1][2]
Table 1: Antibacterial and Antifungal Activity of Desertomycin Analogs (MIC/EC50 in µg/mL)
| Organism | This compound (EC50) | Desertomycin G (MIC) |
| Gram-Positive Bacteria | ||
| Corynebacterium urealyticum | 0.5 | |
| Staphylococcus aureus | 4 | |
| Streptococcus pneumoniae | 4 | |
| Streptococcus pyogenes | 4 | |
| Enterococcus faecium | 8 | |
| Enterococcus faecalis | 8 | |
| Clostridium perfringens | 8 | |
| Gram-Negative Bacteria | ||
| Bacteroides fragilis | 16 | |
| Haemophilus influenzae | 16 | |
| Neisseria meningitidis | 16 | |
| Mycobacteria | ||
| Mycobacterium tuberculosis | 25[5][6][8][9][11][12] | 16[5][9] |
| Fungi | ||
| Yeasts | Broad-spectrum activity reported[1][2][13] | |
| Filamentous Fungi | Broad-spectrum activity reported[1][2][13] | 50 (IMC80) |
Note: MIC (Minimum Inhibitory Concentration) values for Desertomycin G are from a single study and may vary between strains. EC50 (50% effective concentration) for this compound is specifically against M. tuberculosis. IMC80 (Inhibitory Concentration for 80% of strains) for filamentous fungi is a general value.
Cytotoxic Activity
Recent studies have revealed the cytotoxic potential of desertomycins against various human cancer cell lines, while showing less effect on normal cells, suggesting a degree of tumor selectivity.[7][10][14]
Table 2: Cytotoxic Activity of Desertomycin G (IC50 in µM)
| Cell Line | Cell Type | IC50 (µM) |
| A549 | Human Lung Carcinoma | 6.3[15] |
| DLD-1 | Human Colon Carcinoma | 8.7[15] |
| MCF-7 | Human Breast Adenocarcinoma | 3.8[15] |
| Normal Mammary Fibroblasts | Normal Breast Fibroblasts | Unaffected at tested concentrations |
Mechanism of Action
The precise, complete mechanism of action of this compound is still under investigation, but current evidence points towards a multi-faceted mode of action involving membrane disruption and inhibition of key cellular processes.[1][2]
Plasma Membrane Disruption
A primary mechanism of action for this compound against fungal cells is the disruption of the plasma membrane's integrity.[13] This is evidenced by the rapid leakage of intracellular components, such as potassium ions, upon exposure to the antibiotic.[13]
Inhibition of Macromolecular Synthesis
-
Protein Synthesis: Studies have indicated that at higher concentrations, desertomycin can affect protein synthesis.[13] In the context of its anti-mycobacterial activity, molecular docking analyses have shown that desertomycins can bind to key proteins involved in protein synthesis and folding, such as the 30S ribosomal protein S12 (RPSL), 50S ribosomal protein L3 (RPLC), and the chaperone protein ClpC1.[5][6][8][9][12] Fermentation products of Streptomyces flavofungini, a known producer of desertomycins, have been shown to decrease the expression of the corresponding genes (rpsL, Rplc, and ClpC1).[5][6][8]
-
Cell Wall Synthesis: In fungi, this compound has been shown to interfere with cell wall synthesis.[16] This is likely an indirect effect resulting from the disruption of the plasma membrane, where enzymes crucial for cell wall biosynthesis, such as glucan synthase, are located.[16]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound's biological activity.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria and fungi.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
This compound stock solution of known concentration
-
Sterile diluent (e.g., DMSO, ethanol)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of this compound in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial or fungal inoculum suspension in the broth medium, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.
-
Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well tissue culture plates
-
Human cancer cell lines and normal control cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.
-
Add 100 µL of medium containing various concentrations of this compound to the wells. Include a vehicle control (medium with the same amount of solvent used to dissolve the drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Molecular Docking of this compound to Bacterial Proteins
This protocol provides a general workflow for in silico molecular docking studies to predict the binding affinity and interaction of this compound with its putative protein targets.
Materials:
-
3D structure of this compound (e.g., from PubChem or generated using chemical drawing software)
-
3D crystal structures of target proteins (e.g., from the Protein Data Bank - PDB)
-
Molecular docking software (e.g., AutoDock, Glide, GOLD)
-
Visualization software (e.g., PyMOL, VMD)
Procedure:
-
Ligand Preparation: Obtain the 3D structure of this compound and prepare it for docking. This includes adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.
-
Protein Preparation: Download the 3D structure of the target protein. Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.
-
Binding Site Definition: Identify the active site or binding pocket of the target protein. This can be based on the location of a co-crystallized ligand in the experimental structure or predicted using binding site prediction tools.
-
Docking Simulation: Run the molecular docking simulation to predict the binding poses of this compound in the defined binding site of the protein. The software will score the different poses based on their predicted binding affinity.
-
Analysis of Results: Analyze the top-scoring docking poses to understand the binding mode of this compound. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Conclusion and Future Directions
This compound and its analogs represent a promising class of macrolide antibiotics with a diverse range of biological activities. Their potent action against Mycobacterium tuberculosis and various cancer cell lines warrants further investigation for potential therapeutic applications. Future research should focus on elucidating the detailed molecular mechanisms underlying its various biological effects, including a more in-depth analysis of its impact on eukaryotic signaling pathways. Structure-activity relationship (SAR) studies could lead to the design of new analogs with improved efficacy and reduced toxicity. Furthermore, preclinical and clinical studies are necessary to evaluate the therapeutic potential of desertomycins in treating infectious diseases and cancer.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. uniscience.co.kr [uniscience.co.kr]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. A whole-cell Candida albicans assay for the detection of inhibitors towards fungal cell wall synthesis and assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. researchgate.net [researchgate.net]
Streptomyces flavofungini: A Comprehensive Technical Guide to the Production of Desertomycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desertomycin A, a potent macrolide antibiotic with a broad spectrum of activity, has garnered significant interest within the scientific community. Produced by the filamentous bacterium Streptomyces flavofungini, this complex natural product exhibits notable efficacy against various Gram-positive and Gram-negative bacteria, fungi, and particularly Mycobacterium tuberculosis. This technical guide provides an in-depth overview of Streptomyces flavofungini as a source of this compound, detailing experimental protocols for its cultivation, extraction, purification, and characterization. Furthermore, this document summarizes key quantitative data and presents a putative regulatory pathway for its biosynthesis, offering a valuable resource for researchers and professionals in drug discovery and development.
Introduction
Streptomyces flavofungini, a species belonging to the genus Streptomyces, is a recognized producer of various bioactive secondary metabolites.[1] Among these, this compound stands out due to its significant antimicrobial properties. Desertomycins are a family of macrolide antibiotics, and this compound is a 42-membered macrocyclic lactone.[2] Its discovery has spurred research into its therapeutic potential, especially in the context of rising antimicrobial resistance. This guide focuses on the practical aspects of working with Streptomyces flavofungini to produce and study this compound.
Biological Activity of this compound
This compound exhibits a wide range of biological activities, making it a promising candidate for further drug development. Its activity has been quantified against various microorganisms, with Minimum Inhibitory Concentration (MIC) and 50% effective concentration (EC50) values reported in the literature.
Table 1: Antimicrobial Activity of this compound (MIC Values)
| Target Organism | Type | MIC (µg/mL) | Reference |
| Bacillus cereus | Gram-positive Bacteria | 3.9 | [3] |
| Bacillus subtilis | Gram-positive Bacteria | 7.8 | [3] |
| Staphylococcus aureus | Gram-positive Bacteria | 7.8 | [3] |
| Escherichia coli | Gram-negative Bacteria | >250 | [3] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | >250 | [3] |
| Various Fungi | Fungi | 50 | [4] |
| Various Yeasts | Yeasts | ≥100 | [4] |
Table 2: Anti-Mycobacterium tuberculosis Activity of this compound (EC50 Values)
| Compound | Target | EC50 (µg/mL) | Reference |
| This compound | Mycobacterium tuberculosis | 25 | [2][5] |
| Desertomycin 44-1 | Mycobacterium tuberculosis | 25 | [2] |
| Desertomycin 44-2 | Mycobacterium tuberculosis | 50 | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involved in the production and analysis of this compound from Streptomyces flavofungini.
Cultivation of Streptomyces flavofungini
Optimal growth and production of this compound require specific culture conditions. The following protocol is a synthesis of established methods for Streptomyces fermentation.[3][6]
3.1.1. Media Composition
-
Seed Medium:
-
Millet extract: 10 g/L
-
Glucose: 10 g/L
-
Peptone: 5 g/L
-
NaCl: 2.5 g/L
-
(NH₄)₂SO₄: 1 g/L
-
CaCO₃: 0.5 g/L
-
pH: 7.0
-
-
Production Medium:
-
Millet extract: 10 g/L
-
Glucose: 10 g/L
-
Peptone: 3 g/L
-
NaCl: 2.5 g/L
-
(NH₄)₂SO₄: 1 g/L
-
CaCO₃: 1 g/L
-
pH: 7.0
-
3.1.2. Fermentation Parameters
| Parameter | Value |
| Temperature | 28 ± 1°C |
| Agitation | 180 rpm |
| Incubation Time (Seed Culture) | 16 hours |
| Incubation Time (Production Culture) | 4 days |
| Inoculum Size | 10% (v/v) |
Experimental Workflow for Cultivation
Extraction and Purification of this compound
The following protocol outlines a common method for isolating this compound from the fermentation broth.[3]
3.2.1. Extraction
-
Harvest the fermentation broth and separate the mycelium from the supernatant by filtration through cheesecloth.
-
Adsorb the filtrate onto a macroporous resin (e.g., HPD400).
-
Elute the resin with methanol (B129727).
-
Evaporate the methanol fractions under vacuum at 40°C to obtain the crude extract.
3.2.2. Purification
-
Subject the crude extract to column chromatography on Sephadex LH-20, eluting with methanol.
-
Perform further purification using high-performance liquid chromatography (HPLC). A C18 column is typically used with a methanol-water gradient.[4]
Experimental Workflow for Extraction and Purification
Characterization of this compound
The structure and purity of the isolated this compound can be confirmed using various analytical techniques.
-
Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used to determine the molecular weight and fragmentation pattern.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure.[3]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.[4]
Biosynthesis and Regulation of this compound
The biosynthesis of this compound in Streptomyces flavofungini is governed by a complex interplay of genetic and regulatory elements.
Biosynthetic Gene Cluster
Genome mining has revealed that the biosynthesis of this compound is directed by a Type I polyketide synthase (PKS) gene cluster.[2][7] This cluster contains the necessary enzymatic machinery for the assembly of the macrolide backbone from simple carboxylic acid precursors.
Proposed Regulatory Pathway
While the specific regulatory pathway for this compound in S. flavofungini has not been fully elucidated, a general model can be proposed based on the well-studied regulatory cascades in Streptomyces.[8][9] This regulation is typically hierarchical, involving global regulators, cluster-situated regulators (CSRs), and small molecule signals.
Proposed Regulatory Cascade for this compound Biosynthesis
This proposed pathway illustrates that environmental and physiological signals are sensed by global regulators, which in turn can activate the production of small signaling molecules like gamma-butyrolactones (GBLs).[7] These GBLs can then bind to specific receptors, leading to the activation of a Streptomyces antibiotic regulatory protein (SARP), a type of cluster-situated regulator.[5][10] This SARP then directly activates the transcription of the Desertomycin biosynthetic gene cluster, leading to the production of the antibiotic.
Conclusion
Streptomyces flavofungini represents a valuable source of the potent antibiotic this compound. The detailed protocols and compiled data in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this natural product. Further research into the specific regulatory mechanisms governing this compound biosynthesis will be crucial for optimizing its production and for the potential discovery of novel derivatives with enhanced therapeutic properties. The combination of traditional microbiology with modern genomic and analytical techniques will undoubtedly accelerate the translation of this promising molecule from the laboratory to clinical applications.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 3. Biosynthesis of Polyketides in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Regulation of the Albomycin and Desferrioxamine E Biosynthesis in Streptomyces globisporus bja209 [mdpi.com]
- 5. Regulatory genes and their roles for improvement of antibiotic biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene cluster for streptomycin biosynthesis in Streptomyces griseus: nucleotide sequence of three genes and analysis of transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gamma-butyrolactones: Streptomyces signalling molecules regulating antibiotic production and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Regulation of antibiotic biosynthesis in Streptomycetes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Desertomycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desertomycin A, a macrocyclic lactone antibiotic, exhibits a complex molecular architecture that has been elucidated through advanced spectroscopic techniques. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. It is intended to serve as a core resource for researchers engaged in natural product chemistry, drug discovery, and development. The document presents a summary of key spectroscopic data in tabular format, details the experimental protocols for data acquisition, and includes a workflow diagram for the spectroscopic analysis of this compound.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) has been instrumental in determining the molecular formula of this compound.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₆₁H₁₀₉NO₂₁ | [1][2] |
| Molecular Weight | 1192.5 g/mol | [2] |
| HRESI(+)-MS [M+H]⁺ | m/z 1192.7584 | [1] |
Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)
The high-resolution mass spectrum of this compound was acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) mass analyzer.[3]
-
Sample Preparation: A purified sample of this compound was dissolved in a suitable solvent such as methanol.[2]
-
Instrumentation: A Bruker maXis QTOF spectrometer or a similar high-resolution instrument was used for analysis.[4]
-
Ionization: The sample solution was introduced into the ESI source, where it was nebulized and ionized to generate protonated molecules, [M+H]⁺.
-
Mass Analysis: The generated ions were guided into the TOF mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The detector recorded the arrival time of the ions, which was then converted into an m/z spectrum. The high resolution of the instrument allowed for the accurate mass measurement necessary to determine the elemental composition.[3]
NMR Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments.
Table 2: ¹H NMR Spectroscopic Data for this compound (MeOH-d₄, 800 MHz) [1]
| Proton | Chemical Shift (δ ppm) |
| Olefinic Protons | 5.30 – 6.80 |
| Oxymethines | 3.40 – 5.10 |
| Methylenes | 1.40 – 2.95, 3.72, 3.84 |
| Secondary Methyls | 0.78, 0.79, 0.88, 0.94, 0.94, 0.97, 1.11 |
| Tertiary Methyls | 1.71, 1.85 |
| Anomeric Proton | 4.83 |
Table 3: ¹³C NMR Spectroscopic Data for this compound
A complete, tabulated list of ¹³C NMR assignments for this compound requires consolidation from various sources. The structure was confirmed by comparing the ¹³C NMR data with published values.[5]
Experimental Protocol: NMR Spectroscopy
The NMR spectra of this compound were recorded on high-field NMR spectrometers.
-
Sample Preparation: A sample of this compound was dissolved in a deuterated solvent, typically methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][5]
-
Instrumentation: NMR spectra were acquired on an Agilent 600 MHz or a Bruker 800 MHz NMR spectrometer.[1] The spectrometer was equipped with a suitable probe, such as a 5 mm Triple resonance inverse detection TCI cryoprobe.[1]
-
1D NMR Acquisition:
-
¹H NMR spectra were acquired to identify the proton environments in the molecule.
-
¹³C NMR spectra were recorded to determine the chemical shifts of the carbon atoms.
-
-
2D NMR Acquisition: A suite of 2D NMR experiments was performed to establish connectivity and elucidate the complete structure. These included:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, crucial for connecting different fragments of the molecule.
-
-
Data Processing: The acquired data was processed using software such as MestReNova.[1] The residual solvent signals were used for referencing the chemical shifts (for CD₃OD: δH 3.31 and δC 49.0 ppm).[1]
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
The spectroscopic data presented in this guide, including high-resolution mass spectrometry and a suite of NMR experiments, have been pivotal in the structural determination of this compound. The detailed experimental protocols and the logical workflow provide a foundational resource for researchers in the field of natural products and antibiotic development. The comprehensive characterization of this compound is a prerequisite for further investigations into its mode of action and potential therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. uniscience.co.kr [uniscience.co.kr]
- 3. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of a New Antimicrobial, Desertomycin H, Utilizing a Modified Crowded Plate Technique - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antifungal Properties of Desertomycin A
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Desertomycin (B81353) A, a macrolide antibiotic produced by Streptomyces species, exhibits a broad spectrum of antifungal activity against various yeasts and filamentous fungi. Its primary mechanism of action involves the rapid disruption of fungal plasma membrane integrity, leading to the leakage of essential intracellular components such as potassium ions. Additionally, Desertomycin A has been observed to inhibit protein synthesis and interfere with cell wall biosynthesis, specifically targeting glucan synthesis, albeit likely through an indirect mechanism. This multi-faceted antifungal activity, coupled with its fungicidal nature, positions this compound as a compound of interest for further investigation in the development of novel antifungal therapeutics. This guide provides a comprehensive overview of the available technical data on this compound's antifungal properties, including quantitative susceptibility data, detailed experimental protocols, and visualizations of its proposed mechanism and related signaling pathways.
Introduction
This compound is a 42-membered macrocyclic lactone antibiotic originally isolated from Streptomyces flavofungini.[1] It is the primary component of the desertomycin complex and has demonstrated a wide range of biological activities, including antibacterial and antifungal properties.[1][2] Structurally, this compound is an aminopolyol polyketide containing a macrolactone ring.[3] The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents with unique mechanisms of action. This compound's ability to target multiple cellular processes in fungi makes it a compelling candidate for further research and development.
Antifungal Spectrum and Potency
This compound has demonstrated inhibitory activity against a range of yeasts and filamentous fungi. The available quantitative data, primarily presented as the Inhibitory Concentration for 80% growth (IMC), are summarized below.
Table 1: Antifungal Activity of this compound
| Fungal Group | Number of Strains Tested | Inhibitory Concentration for 80% Growth (IMC) (µg/mL) | Citation |
| Filamentous Fungi | 5 | 50 | [2] |
| Yeasts | 6 | ≥ 100 | [2] |
Note: The specific species of filamentous fungi and yeasts tested were not detailed in the available literature.
Mechanism of Action
The antifungal activity of this compound is attributed to a combination of effects on the fungal cell, primarily targeting the plasma membrane, protein synthesis, and cell wall integrity.
Plasma Membrane Disruption
The most immediate and pronounced effect of this compound on fungal cells is the disruption of the plasma membrane.[2] This leads to a rapid and significant leakage of intracellular potassium ions, a hallmark of membrane permeabilization.[2] This action is indicative of a fungicidal mechanism, as it causes irreversible damage to the cell.[2]
Proposed Mechanism of Plasma Membrane Disruption
Inhibition of Protein Synthesis
At concentrations of 100 µg/mL or higher, this compound has been shown to affect protein synthesis in fungi.[2] While the precise molecular target within the protein synthesis machinery has not been elucidated, this inhibition contributes to its overall antifungal effect.
Interference with Cell Wall Synthesis
This compound also impacts the synthesis of the fungal cell wall.[4] Specifically, it leads to a reduction in the content of alkali-insoluble β-(1,3)-glucans, which are essential structural components of the cell wall.[4] However, in vitro studies have shown that this compound has only a weak direct inhibitory effect on glucan synthase activity, suggesting an indirect mechanism of action.[4] It is hypothesized that the disruption of the plasma membrane and its associated enzyme systems leads to the observed defects in cell wall synthesis.[4] Mannan formation, another component of the fungal cell wall, is not inhibited, but the newly synthesized mannans are released into the medium as they cannot be incorporated into the compromised glucan matrix.[4]
Fungal Cell Wall Integrity Pathway
The fungal cell's response to cell wall stress is primarily governed by the Cell Wall Integrity (CWI) pathway, a conserved signaling cascade. While the direct target of this compound within this pathway is unknown, its disruption of the cell wall would likely trigger this stress response.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the antifungal properties of this compound. These protocols are based on standard techniques and can be adapted for specific research needs.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard assay for determining the MIC of an antifungal agent.
Workflow for MIC Determination
Protocol:
-
Preparation of Antifungal Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using a standard broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS).
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) medium. Prepare a suspension of fungal cells or spores in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Dilute the standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound. Include a drug-free growth control and a medium-only sterility control.
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction in turbidity) compared to the growth control.
Potassium Leakage Assay
This assay measures the integrity of the fungal plasma membrane by quantifying the release of intracellular potassium ions.
Protocol:
-
Cell Preparation: Grow the fungal cells to the mid-logarithmic phase in a suitable liquid medium. Harvest the cells by centrifugation, wash them twice with a low-potassium buffer (e.g., MES-Tris buffer), and resuspend them in the same buffer to a defined cell density.
-
Treatment: Add this compound at various concentrations (including sub-inhibitory and inhibitory levels) to the cell suspensions. Include a positive control (e.g., a known membrane-disrupting agent like nystatin) and a negative control (buffer only).
-
Incubation: Incubate the cell suspensions for a defined period (e.g., 30 minutes) at room temperature.
-
Sample Collection: Centrifuge the suspensions to pellet the cells.
-
Potassium Measurement: Carefully collect the supernatant and measure the concentration of potassium ions using an atomic absorption spectrophotometer or a potassium-selective electrode.
-
Data Analysis: Express the amount of potassium released as a percentage of the total intracellular potassium, which can be determined by boiling a separate aliquot of the cell suspension to release all intracellular contents.
Spheroplast Regeneration Assay
This assay assesses the effect of an antifungal agent on cell wall synthesis by monitoring the ability of spheroplasts (fungal cells with their cell walls removed) to regenerate a new cell wall.
Protocol:
-
Spheroplast Preparation: Treat fungal cells with a lytic enzyme mixture (e.g., zymolyase) in an osmotically stabilizing buffer (e.g., sorbitol or mannitol) to digest the cell wall. Monitor the formation of spheroplasts microscopically.
-
Washing and Resuspension: Gently wash the spheroplasts by centrifugation and resuspend them in a regeneration medium (a nutrient-rich liquid medium containing an osmotic stabilizer).
-
Treatment: Aliquot the spheroplast suspension into a multi-well plate and add this compound at various concentrations. Include a no-drug control.
-
Incubation: Incubate the plates under conditions that promote cell wall regeneration (e.g., 30°C for several hours to days).
-
Assessment of Regeneration: Monitor the regeneration of the cell wall microscopically by observing the transition from spherical spheroplasts to osmotically resistant, budding yeast-form cells. The extent of regeneration can be quantified by plating serial dilutions onto a non-stabilized agar medium and counting the number of colony-forming units. Inhibition of regeneration is indicative of interference with cell wall synthesis.
Conclusion and Future Directions
This compound is a potent antifungal agent with a multi-target mechanism of action, primarily centered on the disruption of the fungal plasma membrane. Its fungicidal activity and broad-spectrum potential make it an intriguing candidate for further preclinical development. However, significant knowledge gaps remain. A more comprehensive evaluation of its antifungal spectrum against a wider panel of clinically relevant and drug-resistant fungal pathogens is warranted. Detailed structure-activity relationship studies could lead to the design of more potent and selective analogs. Furthermore, the precise molecular target(s) of this compound within the fungal cell, particularly in relation to protein and cell wall synthesis, need to be identified to fully understand its mechanism of action and to guide future drug development efforts. Elucidating these aspects will be crucial in determining the therapeutic potential of this compound and its derivatives in the fight against invasive fungal infections.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. [The mode of action of a nonpolyenic antifungal (desertomycin) produced by a strain of Streptomyces spectabilis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Effect of desertomycin on the synthesis of cell wall polymers in Saccharomyces uvarum] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Cytostatic and Anticancer Potential of Desertomycin A
Audience: Researchers, scientists, and drug development professionals.
Abstract: Desertomycin (B81353) A, a macrolide antibiotic produced by Streptomyces species, has been identified as a compound with potential cytostatic and anticancer properties. Early reports highlighted its bioactivity, and recent studies on related analogues, such as Desertomycin G, have provided quantitative data supporting its efficacy against various cancer cell lines. This document provides a comprehensive overview of the available data, details potential mechanisms of action based on its chemical class, and offers standardized protocols for future research and evaluation.
Introduction
Desertomycin A is a 42-membered macrocyclic lactone antibiotic originally isolated from Streptomyces species.[1] First described in 1958, it was noted for its antibacterial and cytostatic action.[2] Like other macrolides, its large and complex structure provides a unique scaffold for biological activity. While much of the recent research has focused on the anti-mycobacterial properties of the desertomycin family, interest in its anticancer potential is being revisited, largely driven by data from its analogue, Desertomycin G.[3][4] This guide consolidates the current knowledge and provides a framework for further investigation into its mechanism of action as a potential oncolytic agent.
Quantitative Cytotoxicity Data
While specific IC50 data for this compound against a broad panel of cancer cells is limited in publicly available literature, studies on the closely related Desertomycin G have demonstrated significant and selective cytotoxic activity.[5][6] The compound was shown to affect the viability of tumor cell lines without impacting normal mammary fibroblasts, suggesting a favorable therapeutic window.[7][8]
Table 1: In Vitro Cytotoxicity of Desertomycin G Summarized below are the 50% inhibitory concentration (IC50) values for Desertomycin G against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 3.8 | [7] |
| A549 | Lung Carcinoma | 6.3 | [7] |
| DLD-1 | Colon Carcinoma | 8.7 | [7] |
Potential Mechanisms of Action and Signaling Pathways
The precise molecular mechanism underlying this compound's anticancer activity has not been fully elucidated. However, based on the known targets of other anticancer macrolides like Rapamycin, two potential pathways can be hypothesized.
Hypothesized Pathway 1: Inhibition of the mTOR Signaling Cascade
Many macrolide compounds exert their cytostatic effects by targeting the mammalian Target of Rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and survival.[9] Inhibition of mTOR leads to the dephosphorylation of its downstream effectors, 4E-BP1 and p70S6K, which in turn suppresses the translation of key proteins required for cell cycle progression, ultimately causing G1 phase arrest.[9]
Caption: Hypothesized mTOR inhibition pathway for this compound.
Hypothesized Pathway 2: Disruption of Vacuolar H+-ATPase (V-ATPase)
V-ATPases are proton pumps essential for acidifying intracellular compartments like lysosomes and endosomes. Their inhibition disrupts cellular processes such as autophagy and endosomal trafficking, which are often hijacked by cancer cells to sustain their growth and survival.[10] Certain macrolides, such as Bafilomycin A1, are potent V-ATPase inhibitors, making this a plausible target for this compound.[11]
Caption: Hypothesized V-ATPase inhibition by this compound.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key assays used to characterize the anticancer potential of a compound like this compound.
Cell Viability and IC50 Determination (Sulforhodamine B Assay)
This assay quantifies cell density based on the measurement of cellular protein content.
-
Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours.
-
Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.
-
Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assessment (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvesting: Collect all cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol (B145695) dropwise. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of a staining solution containing PBS, Propidium Iodide (50 µg/mL), and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram showing the percentage of cells in the G0/G1, S, and G2/M phases.
Recommended Experimental Workflow
A logical progression of experiments is crucial for characterizing a novel anticancer agent. The following workflow outlines a standard approach.
Caption: A standard workflow for anticancer drug evaluation.
Conclusion and Future Directions
The available evidence, particularly from the analogue Desertomycin G, suggests that this compound is a promising candidate for further anticancer research. Its potent activity against breast, lung, and colon cancer cell lines warrants a more thorough investigation.[7] Future research should focus on:
-
Comprehensive Screening: Evaluating this compound against a larger panel of cancer cell lines to determine its full spectrum of activity.
-
Mechanism of Action Studies: Validating the hypothesized inhibition of the mTOR and/or V-ATPase pathways through Western blot analysis, kinase assays, and cellular thermal shift assays.
-
In Vivo Efficacy: Assessing the therapeutic potential of this compound in preclinical animal models of cancer.
-
Medicinal Chemistry: Exploring structure-activity relationships to synthesize analogues with improved potency, selectivity, and pharmacokinetic properties.
By pursuing these research avenues, the full therapeutic potential of the desertomycin class of macrolides as novel anticancer agents can be elucidated.
References
- 1. uniscience.co.kr [uniscience.co.kr]
- 2. Desertomycin, a new crystalline antibiotic with antibacterial and cytostatic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Marine Drugs | Free Full-Text | Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. [mdpi.com]
- 9. The rapamycin-sensitive signal transduction pathway as a target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Vacuolar-ATPase inhibitors are antimicrobial agents active against intracellular mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Desertomycin Analogs: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known analogs of Desertomycin (B81353) A, including Desertomycin G, H, and the more recently discovered 44-1 and 44-2 variants. Desertomycins are a family of macrolide natural products that have garnered significant interest in the scientific community due to their diverse and potent biological activities. This document consolidates the current knowledge on these compounds, presenting their biological activities in a comparative format, detailing the experimental protocols for their isolation and evaluation, and visualizing their proposed mechanisms of action.
Core Analogs and Biological Activity
The desertomycin family of compounds, primarily produced by Streptomyces species, exhibits a range of antimicrobial and cytotoxic properties. While Desertomycin A has been known for some time, recent research has led to the isolation and characterization of several of its analogs, each with unique activity profiles.
Quantitative Biological Data
The following tables summarize the key quantitative data regarding the antimicrobial and cytotoxic activities of this compound and its known analogs.
Table 1: Minimum Inhibitory Concentration (MIC) of Desertomycin Analogs against Bacterial Pathogens
| Compound | Staphylococcus aureus (μg/mL) | Enterococcus faecalis (μg/mL) | Streptococcus pneumoniae (μg/mL) | Corynebacterium urealyticum (μg/mL) | Mycobacterium tuberculosis (μg/mL) |
| This compound | - | - | - | - | - |
| Desertomycin G | - | - | - | - | 16[1] |
| Desertomycin H | >128 | >128 | >128 | - | - |
Note: Data for some compounds against specific strains are not yet available in the cited literature.
Table 2: Cytotoxic Activity (IC50/EC50) of Desertomycin Analogs against Cancer Cell Lines
| Compound | MCF-7 (Human Breast Adenocarcinoma) (μM) | DLD-1 (Human Colon Carcinoma) (μM) | A549 (Human Lung Carcinoma) (μM) | Healthy Mammary Fibroblasts (μM) |
| Desertomycin G | ~5[2] | ~2.5[2] | >5[2] | Unaffected at tested concentrations[2] |
Table 3: Anti-Mycobacterium tuberculosis Activity (EC50) of Desertomycin Analogs
| Compound | Mycobacterium tuberculosis (μg/mL) |
| This compound | 25[1][3] |
| Desertomycin 44-1 | 25[1][3] |
| Desertomycin 44-2 | 50[1][3] |
Experimental Protocols
This section details the methodologies for the isolation, structural elucidation, and biological evaluation of desertomycin analogs, synthesized from the available scientific literature.
Isolation and Purification of Desertomycin Analogs
The isolation of desertomycin analogs typically involves fermentation of the producing Streptomyces strain, followed by extraction and chromatographic purification.
1. Fermentation:
-
Inoculate a suitable liquid production medium (e.g., R5A medium) with a pure culture of the Streptomyces strain (e.g., Streptomyces althioticus MSM3 for Desertomycin G or Streptomyces sp. PAP62 for Desertomycin H).[2]
-
Incubate the culture under optimal conditions for antibiotic production (e.g., specific temperature, pH, and aeration).
2. Extraction:
-
Separate the microbial cells from the culture broth via centrifugation or filtration.
-
Perform liquid-liquid extraction of the supernatant using an appropriate organic solvent such as ethyl acetate (B1210297) to partition the desertomycin compounds into the organic phase.
-
Concentrate the organic extract under reduced pressure to obtain the crude extract.
3. Chromatographic Purification:
-
Subject the crude extract to a series of chromatographic steps. This may include:
-
Solid-Phase Extraction (SPE): Use a C18 cartridge to perform initial fractionation of the extract.
-
High-Performance Liquid Chromatography (HPLC): Employ reversed-phase HPLC (e.g., with a C18 column) for semi-preparative or preparative purification. A gradient of organic solvent (e.g., acetonitrile (B52724) or methanol) in water, often with a modifier like trifluoroacetic acid (TFA), is typically used for elution.[4]
-
Collect fractions and analyze them for the presence of the desired compounds using analytical HPLC or UPLC-MS.
-
Pool the fractions containing the pure analog and evaporate the solvent to yield the purified compound.
-
Structural Elucidation
The chemical structures of novel desertomycin analogs are determined using a combination of spectroscopic techniques.
1. Mass Spectrometry (MS):
-
Utilize high-resolution electrospray ionization mass spectrometry (HRESIMS) to determine the accurate mass of the molecule and deduce its elemental composition.[5]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., methanol-d4 (B120146) or DMSO-d6).
-
Acquire a suite of one-dimensional (1D) and two-dimensional (2D) NMR spectra, including:
-
¹H NMR: To identify proton signals and their multiplicities.
-
¹³C NMR: To identify carbon signals.
-
Correlation Spectroscopy (COSY): To establish proton-proton spin-spin couplings within molecular fragments.
-
Heteronuclear Single Quantum Coherence (HSQC): To correlate protons with their directly attached carbons.
-
Heteronuclear Multiple Bond Correlation (HMBC): To identify long-range correlations between protons and carbons, which is crucial for connecting molecular fragments.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
-
Analyze the collective NMR data to piece together the planar structure and relative stereochemistry of the new analog.[6]
Antimicrobial Activity Assays
The antimicrobial efficacy of desertomycin analogs is typically assessed using the following standard methods.
1. Disk Diffusion Assay:
-
Prepare a lawn of the test bacterium on an appropriate agar (B569324) medium (e.g., Mueller-Hinton agar).
-
Apply a sterile filter paper disk (6 mm in diameter) impregnated with a known concentration of the purified desertomycin analog onto the agar surface.
-
Incubate the plate under conditions suitable for the growth of the test organism.
-
Measure the diameter of the zone of inhibition around the disk, which corresponds to the antimicrobial activity.[2]
2. Minimum Inhibitory Concentration (MIC) Determination:
-
Perform serial two-fold dilutions of the desertomycin analog in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plate under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]
Cytotoxicity Assay
The effect of desertomycin analogs on the viability of cancer cell lines and normal cells is evaluated using cell proliferation assays.
1. Cell Culture:
-
Culture the desired cancer cell lines (e.g., MCF-7, DLD-1, A549) and a non-cancerous control cell line (e.g., healthy mammary fibroblasts) in their respective recommended growth media and conditions.
2. Cell Proliferation Assay (e.g., MTT or CellTiter 96):
-
Seed the cells in 96-well plates at a specific density.
-
After cell attachment, treat the cells with various concentrations of the desertomycin analog.
-
Incubate the plates for a defined period (e.g., 72 hours).
-
Add the assay reagent (e.g., MTT or a tetrazolium compound from the CellTiter 96 kit) to each well. The reagent is converted into a colored formazan (B1609692) product by metabolically active cells.
-
Measure the absorbance of the formazan product using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells and determine the IC50 value (the concentration that inhibits cell growth by 50%).[4]
Mechanism of Action and Signaling Pathways
The precise signaling pathways affected by desertomycins are still under active investigation. However, current evidence points towards a multi-faceted mechanism of action, primarily involving the disruption of cell membrane integrity and the inhibition of essential biosynthetic processes.
Proposed Mechanism of Action: Studies on this compound have shown that it can affect the plasma membranes of fungal cells, leading to the leakage of potassium ions.[7] This disruption of ion homeostasis can be a critical event leading to cell death. Furthermore, at higher concentrations, desertomycin has been observed to inhibit protein synthesis.[7] More recent molecular docking studies with this compound and its newer analogs against Mycobacterium tuberculosis have suggested potential interactions with key proteins involved in protein synthesis and regulation, such as the 30S ribosomal protein S12 (RPSL), the 50S ribosomal protein L3 (RPLC), and the caseinolytic protease C1 (CLPC1).[1][3]
The following diagram illustrates the proposed general mechanism of action for desertomycins.
Caption: Proposed mechanism of action for desertomycin analogs.
The following workflow diagram outlines the general process from discovery to characterization of new desertomycin analogs.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a New Antimicrobial, Desertomycin H, Utilizing a Modified Crowded Plate Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Identification of a New Antimicrobial, Desertomycin H, Utilizing a Modified Crowded Plate Technique [mdpi.com]
- 6. Identification of a New Antimicrobial, Desertomycin H, Utilizing a Modified Crowded Plate Technique [pubmed.ncbi.nlm.nih.gov]
- 7. [The mode of action of a nonpolyenic antifungal (desertomycin) produced by a strain of Streptomyces spectabilis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Mode of Action of Desertomycin A on Bacterial Ribosomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desertomycin A, a 42-membered macrolide antibiotic, has demonstrated notable activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] As a member of the macrolide class of antibiotics, its mechanism of action is presumed to involve the inhibition of bacterial protein synthesis by targeting the ribosome. This technical guide provides a comprehensive overview of the current understanding and a proposed mechanism for the action of this compound on bacterial ribosomes. It consolidates available quantitative data, outlines detailed experimental protocols to further investigate its mode of action, and presents visual workflows and conceptual diagrams to facilitate comprehension.
While direct experimental evidence for this compound's specific interactions with the bacterial ribosome is still emerging, its classification as a macrolide allows for an inferred mechanism based on the well-established actions of other antibiotics in this class, such as erythromycin, azithromycin, and telithromycin.[3][4] These antibiotics are known to bind to the 50S ribosomal subunit and obstruct the nascent peptide exit tunnel (NPET), thereby inhibiting translation.[5][6]
Molecular docking studies have provided initial insights into the potential binding of this compound to ribosomal proteins, specifically suggesting interactions with RPSL (ribosomal protein uS12) and RPLC (ribosomal protein uL3).[7][8] This guide will explore these findings and propose a model for this compound's inhibitory action, alongside the methodologies required to validate these predictions experimentally.
Quantitative Data
The available quantitative data for this compound primarily pertains to its antimycobacterial activity. These values provide a benchmark for its potency and a basis for further mechanistic studies.
| Parameter | Organism | Value | Reference |
| EC50 | Mycobacterium tuberculosis | 25 µg/mL | [2][7] |
Proposed Mode of Action
Based on its macrolide structure and preliminary molecular docking studies, this compound is hypothesized to inhibit bacterial protein synthesis through the following mechanism:
-
Binding to the 50S Ribosomal Subunit: this compound is predicted to bind to the large (50S) ribosomal subunit. The primary binding site for macrolides is within the nascent peptide exit tunnel (NPET), a channel through which the growing polypeptide chain emerges from the ribosome.[5][6] This binding pocket is predominantly formed by domains II and V of the 23S ribosomal RNA (rRNA).[7]
-
Interaction with Ribosomal Components: Molecular docking simulations suggest that this compound may interact with ribosomal proteins RPSL (uS12) and RPLC (uL3).[7][8]
-
uL3 (RPLC): This protein has extensions that reach into the peptidyl transferase center (PTC) and is crucial for the catalytic efficiency of the ribosome.[9][10] Interaction with uL3 could allosterically affect the PTC's function.
-
uS12 (RPSL): Located in the small (30S) subunit, uS12 is a key player in maintaining translational fidelity.[3][6] While macrolides primarily target the 50S subunit, interactions with proteins that bridge the subunits or influence overall ribosome conformation are possible.
-
-
Inhibition of Translation Elongation: By binding within the NPET, this compound is thought to physically obstruct the path of the nascent polypeptide chain. This steric hindrance prevents the elongation of the peptide, leading to the dissociation of peptidyl-tRNA and termination of translation.[5][6]
-
Context-Specific Inhibition: The inhibitory effect of many macrolides is not uniform but depends on the amino acid sequence of the nascent peptide.[1][10] It is plausible that this compound also exhibits such context-specific inhibition, where stalling of the ribosome occurs at specific peptide motifs.
References
- 1. benchchem.com [benchchem.com]
- 2. Docking Studies in Target Proteins Involved in Antibacterial Action Mechanisms: Extending the Knowledge on Standard Antibiotics to Antimicrobial Mushroom Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mutation in the ribosomal protein uS12 reveals novel functions of its universally conserved PNSA loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onesearch.slq.qld.gov.au [onesearch.slq.qld.gov.au]
- 5. shao.hms.harvard.edu [shao.hms.harvard.edu]
- 6. Roles of the ribosomal protein uS12 and the initiation factor 3 in the maintenance of fidelity of translation in Escherichia coli [etd.iisc.ac.in]
- 7. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macrolide antibiotic interaction and resistance on the bacterial ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal Structures of the uL3 Mutant Ribosome: Illustration of the Importance of Ribosomal Proteins for Translation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal Structures of the uL3 Mutant Ribosome: Illustration of the Importance of Ribosomal Proteins for Translation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genetic Blueprint of Desertomycin A: A Technical Guide for Researchers
An In-depth Exploration of the Biosynthetic Machinery Behind a Promising Polyketide Antibiotic
For Immediate Release
This technical guide provides a comprehensive overview of the genetic basis for the production of Desertomycin (B81353) A, a complex polyketide antibiotic produced by Streptomyces species. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of natural products and the engineering of novel antibiotics. We delve into the architecture of the desertomycin biosynthetic gene cluster (BGC), present quantitative data on its production, detail relevant experimental protocols, and visualize the proposed biosynthetic pathway.
Introduction
Desertomycin A is a macrolide antibiotic with significant biological activity. Its large and complex structure is assembled by a Type I polyketide synthase (PKS) system, encoded by a large biosynthetic gene cluster (BGC). Understanding the genetic and molecular mechanisms underlying its production is crucial for harnessing its therapeutic potential and for the bioengineering of novel, more effective derivatives. This guide synthesizes the current knowledge on the genetic foundation of this compound biosynthesis.
The this compound Biosynthetic Gene Cluster (des)
The production of this compound is orchestrated by a large, approximately 127-kb biosynthetic gene cluster (BGC), which has been identified in Streptomyces nobilis JCM4274 and Streptomyces flavofungini TRM90047.[1][2] Comparative genomic analysis reveals that the gene clusters from these two species are nearly identical, suggesting a highly conserved biosynthetic pathway.[1] A notable difference lies in the thioesterase gene, which shows minor sequence variations.[3]
While a complete, gene-by-gene functional annotation of the entire 127-kb cluster is not fully available in the public domain, analysis of homologous polyketide BGCs allows for the confident assignment of putative functions to several key open reading frames (ORFs). The cluster is predicted to contain the following key components:
-
Type I Polyketide Synthase (PKS) Genes: These large, modular genes are the core of the biosynthetic machinery, responsible for the assembly of the polyketide backbone of this compound.
-
Tailoring Enzyme Genes: This group of genes encodes enzymes that modify the polyketide backbone to its final active form. These can include P450 monooxygenases, dehydrogenases, reductases, and glycosyltransferases.
-
Regulatory Genes: The expression of the des cluster is likely controlled by pathway-specific regulatory genes located within or near the BGC. These regulators are crucial for activating the expression of the biosynthetic genes at the appropriate time and in response to specific signals.
-
Transport Genes: Genes encoding transporter proteins are expected to be present to export the final antibiotic out of the cell.
-
Resistance Genes: To avoid self-toxicity, the producing organism typically possesses genes that confer resistance to the antibiotic it produces.
Further detailed bioinformatic analysis and experimental gene knockout studies are required to fully elucidate the function of each gene within this extensive cluster.
Quantitative Data on this compound Production and Activity
The heterologous expression of the entire 127-kb des gene cluster from S. nobilis JCM4274 in the model host Streptomyces lividans TK23 has been successfully achieved, demonstrating the completeness of the cloned cluster.[1][2] This approach has yielded significant quantities of this compound, showcasing the potential for scalable production.
| Parameter | Value | Species/Strain | Reference |
| Production Titer | > 130 mg/L | S. lividans TK23 (heterologous host) | [1][2] |
| EC50 (anti-M. tb) | 25 µg/mL | S. flavofungini TRM90047 | [1] |
| EC50 (Desertomycin 44-1) | 25 µg/mL | S. flavofungini TRM90047 | [1] |
| EC50 (Desertomycin 44-2) | 50 µg/mL | S. flavofungini TRM90047 | [1] |
Experimental Protocols
The successful cloning and expression of the large this compound BGC relies on specialized molecular biology techniques. Below are detailed methodologies for key experiments.
Protocol 1: Construction of a Bacterial Artificial Chromosome (BAC) Library from Streptomyces Genomic DNA
This protocol outlines the general steps for creating a BAC library, a crucial first step for cloning large DNA fragments like the des BGC.
1. Preparation of High-Molecular-Weight (HMW) Genomic DNA:
- Grow a culture of the Streptomyces strain of interest (e.g., S. nobilis JCM4274) in a suitable liquid medium (e.g., YEME).
- Harvest the mycelium and embed it in agarose (B213101) plugs to protect the DNA from shearing.
- Lyse the cells within the plugs using lysozyme (B549824) and proteinase K.
- Wash the plugs extensively to remove cellular debris.
2. Partial Digestion of HMW DNA:
- Determine the optimal conditions for partial digestion with a restriction enzyme (e.g., HindIII) to generate a high proportion of fragments in the desired size range (100-200 kb).
- Perform a large-scale partial digestion of the HMW DNA in the agarose plugs.
3. Size Selection of DNA Fragments:
- Separate the partially digested DNA fragments by pulsed-field gel electrophoresis (PFGE).
- Excise the gel slice containing DNA fragments of the target size.
- Elute the DNA from the gel slice.
4. Ligation into a BAC Vector:
- Ligate the size-selected DNA fragments into a suitable BAC vector (e.g., pBeloBAC11 or a modified integrative BAC vector).
- The vector should be linearized and dephosphorylated to prevent self-ligation.
5. Transformation of E. coli:
- Transform high-efficiency electrocompetent E. coli cells (e.g., DH10B) with the ligation mixture.
- Plate the transformed cells on selective medium (e.g., LB agar (B569324) with chloramphenicol (B1208) and X-Gal/IPTG for blue-white screening).
6. Library Archiving and Screening:
- Pick individual white colonies (containing inserts) into 384-well microtiter plates containing freezing medium.
- Replicate the library onto high-density nylon membranes for subsequent screening by colony hybridization with probes specific to the des cluster.
Protocol 2: Intergeneric Conjugation of a BAC Clone from E. coli to Streptomyces lividans
This protocol describes the transfer of the BAC clone containing the des BGC from the E. coli host to a suitable Streptomyces expression host.
1. Donor Strain Preparation:
- Grow an overnight culture of the E. coli donor strain (e.g., ET12567/pUZ8002) carrying the BAC clone in LB medium with appropriate antibiotics (e.g., chloramphenicol for the BAC, kanamycin (B1662678) and chloramphenicol for the helper plasmid).
- Wash the E. coli cells to remove antibiotics.
2. Recipient Strain Preparation:
- Prepare a spore suspension of the recipient Streptomyces strain (e.g., S. lividans TK23).
- Heat-shock the spores to induce germination.
3. Mating:
- Mix the donor E. coli cells and the germinated Streptomyces spores.
- Plate the mixture on a suitable mating medium (e.g., MS agar) and incubate to allow conjugation to occur.
4. Selection of Exconjugants:
- Overlay the mating plates with an antibiotic to select for Streptomyces exconjugants that have received the BAC plasmid (e.g., apramycin (B1230331) if the BAC vector carries an apramycin resistance marker). Nalidixic acid is also added to counter-select the E. coli donor.
- Incubate the plates until exconjugant colonies appear.
5. Verification of Exconjugants:
- Isolate individual exconjugant colonies and confirm the presence of the integrated BAC by PCR using primers specific to the des BGC.
Signaling Pathways and Regulatory Networks
The regulation of antibiotic biosynthesis in Streptomyces is a complex process involving a hierarchical network of regulatory proteins. While specific regulators for the this compound BGC have not yet been definitively identified, based on known regulatory paradigms in Streptomyces, its expression is likely controlled by a combination of global and pathway-specific regulators.
Pathway-specific regulators, often encoded within the BGC itself, are typically of the SARP (Streptomyces Antibiotic Regulatory Protein) or LAL (Large ATP-binding regulators of the LuxR family) families. These proteins act as transcriptional activators, directly binding to promoter regions of the biosynthetic genes to initiate their transcription. The activity of these pathway-specific regulators is, in turn, often modulated by global regulators that respond to nutritional cues, stress signals, and cell-cell signaling molecules like γ-butyrolactones.
The following diagram illustrates a generalized regulatory cascade that likely governs this compound production.
A generalized regulatory cascade for this compound production.
Experimental Workflow for BGC Cloning and Expression
The overall workflow for the genetic analysis and heterologous production of this compound involves several key stages, from the initial identification of the producing strain to the characterization of the final product.
Workflow for cloning and expressing the this compound BGC.
Conclusion
The genetic basis of this compound production in Streptomyces is encoded within a large and complex biosynthetic gene cluster. The successful cloning and heterologous expression of this cluster have paved the way for detailed functional analysis of the biosynthetic pathway and provide a platform for future genetic engineering efforts. Further research is needed to fully characterize each gene within the cluster and to unravel the specific regulatory networks that control its expression. The information and protocols provided in this guide serve as a valuable resource for researchers aiming to explore the fascinating world of this compound biosynthesis and to contribute to the development of new and improved antibiotics.
References
Unearthing Novel Desertomycin Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing threat of antimicrobial resistance necessitates the urgent discovery of novel antibiotics. This technical guide delves into the recent discovery of new compounds belonging to the Desertomycin family, a class of macrolide antibiotics with promising biological activities. This document provides a comprehensive overview of their isolation, structure elucidation, and biological evaluation, with a focus on Desertomycin G, H, 44-1, and 44-2. Detailed experimental protocols, quantitative data, and visualizations of key processes are presented to aid researchers in the field of natural product discovery and drug development.
Introduction to Desertomycins
Desertomycins are a family of macrolide natural products produced by Streptomyces species. Structurally, they are characterized by a large macrocyclic lactone ring. While the first Desertomycin was discovered decades ago, recent research has unveiled novel analogs with potent antimicrobial and anticancer activities, reigniting interest in this class of compounds. This guide focuses on the technical aspects of the discovery of these new Desertomycins.
Newly Discovered Desertomycin Compounds: A Summary
Recent explorations have led to the identification of several new Desertomycin compounds, each with unique structural features and biological activities.
-
Desertomycin G: Isolated from Streptomyces althioticus found in a marine environment, this compound has shown significant activity against Mycobacterium tuberculosis and certain cancer cell lines.
-
Desertomycin H: Discovered through a modified crowded plate technique, this analog exhibits activity primarily against Gram-positive bacteria.
-
Desertomycins 44-1 and 44-2: These two 44-membered macrolides were isolated from Streptomyces flavofungini and have demonstrated notable anti-tuberculosis activity.
Data Presentation: Biological Activities of Novel Desertomycins
The following tables summarize the quantitative data on the biological activities of the newly discovered Desertomycin compounds.
Table 1: Minimum Inhibitory Concentrations (MIC) of Desertomycin G against Various Bacterial Pathogens [1]
| Bacterial Strain | MIC (µg/mL) |
| Corynebacterium urealyticum | 1 |
| Staphylococcus aureus | 2 |
| Streptococcus pneumoniae | 4 |
| Streptococcus pyogenes | 4 |
| Enterococcus faecium | 8 |
| Enterococcus faecalis | 8 |
| Clostridium perfringens | 8 |
| Mycobacterium tuberculosis | 16 |
| Bacteroides fragilis | 32 |
| Haemophilus influenzae | 32 |
| Neisseria meningitidis | 32 |
Table 2: Cytotoxicity of Desertomycin G against Human Cancer Cell Lines [2]
| Cell Line | Cell Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | ~2.5-5 |
| DLD-1 | Colon Carcinoma | ~2.5-5 |
| A549 | Lung Carcinoma | >5 |
| Normal Mammary Fibroblasts | Normal Cells | Unaffected at these concentrations |
Table 3: Anti-Mycobacterium tuberculosis Activity of Desertomycins 44-1 and 44-2 [3]
| Compound | EC50 (µg/mL) |
| Desertomycin 44-1 | 25 |
| Desertomycin 44-2 | 50 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of the novel Desertomycin compounds.
Isolation and Purification of Novel Desertomycins
4.1.1. General Workflow for Isolation from Streptomyces
The following diagram illustrates a general workflow for the isolation of natural products from Streptomyces culture.
4.1.2. Isolation of Desertomycin G from Streptomyces althioticus [1]
-
Fermentation: Streptomyces althioticus was cultured in R5A medium.
-
Extraction: The culture broth was centrifuged, and the supernatant was filtered. The filtrate was then subjected to solid-phase extraction using a Sep-Pak Vac C18 cartridge.
-
Purification: The retained material was eluted with a methanol/water gradient. Fractions containing Desertomycin G were identified by UPLC and further purified by semipreparative HPLC.
4.1.3. Isolation of Desertomycins 44-1 and 44-2 from Streptomyces flavofungini [3]
-
Fermentation and Extraction: The fermentation product of Streptomyces flavofungini was extracted.
-
Purification: The crude extract was subjected to preparative high-performance liquid chromatography (pHPLC) to isolate Desertomycins 44-1 and 44-2.
Structure Elucidation
The chemical structures of the novel Desertomycins were determined using a combination of spectroscopic techniques.
4.2.1. General Workflow for Structure Elucidation
4.2.2. Spectroscopic Analysis
-
High-Resolution Mass Spectrometry (HRMS): Used to determine the molecular formula of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were performed to elucidate the planar structure and stereochemistry of the molecules.
Antimicrobial Susceptibility Testing
4.3.1. Minimum Inhibitory Concentration (MIC) Assay for Desertomycin G [1]
The MIC of Desertomycin G was determined according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. For Mycobacterium tuberculosis, the agar (B569324) proportion method was used with Middlebrook 7H10 agar medium supplemented with 10% OADC and 0.5% glycerol.
4.3.2. Disk Diffusion Assay for Desertomycin H
The antibacterial activity of Desertomycin H was assessed using the disk diffusion method.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared.
-
Plate Inoculation: The bacterial suspension is evenly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Disk Application: A sterile paper disk impregnated with a known concentration of Desertomycin H is placed on the agar surface.
-
Incubation: The plate is incubated under appropriate conditions.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk where bacterial growth is inhibited is measured.
Cytotoxicity Assay for Desertomycin G[2]
The cytotoxic activity of Desertomycin G against human cancer cell lines (MCF-7, DLD-1, and A549) and normal mammary fibroblasts was determined using a cell proliferation assay.
-
Cell Seeding: Cells were seeded in 96-well plates.
-
Compound Treatment: Cells were treated with various concentrations of Desertomycin G.
-
Incubation: Plates were incubated for a specified period (e.g., 72 hours).
-
Cell Viability Measurement: Cell proliferation was measured using the CellTiter 96 Non-radioactive Cell Proliferation Assay.
Mechanism of Action and Signaling Pathways
General Mechanism of Action of Macrolide Antibiotics
Macrolide antibiotics, including the Desertomycins, typically exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, blocking the exit tunnel for the nascent polypeptide chain.
Putative Targets of Novel Desertomycins
For Desertomycins 44-1 and 44-2, molecular docking studies have suggested potential binding to key bacterial proteins involved in essential cellular processes in M. tuberculosis, including RPSL, RPLC, and CLPC1.[3] This suggests that in addition to the general mechanism of protein synthesis inhibition, these novel Desertomycins may have other specific molecular targets. Further research is needed to fully elucidate the signaling pathways affected by these compounds.
Conclusion
The discovery of novel Desertomycin compounds G, H, 44-1, and 44-2 highlights the continued potential of natural products as a source of new drug leads. Their potent and, in some cases, selective biological activities warrant further investigation into their mechanisms of action and potential for therapeutic development. The detailed methodologies and data presented in this guide are intended to facilitate and inspire future research in this promising area.
References
Desertomycin A: A Comprehensive Technical Review of its Research and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desertomycin (B81353) A, a macrolide antibiotic produced by various Streptomyces species, has garnered significant scientific interest due to its broad-spectrum antimicrobial and potent anticancer activities. This technical guide provides an in-depth review of the existing research on Desertomycin A and its analogs. It consolidates key quantitative data, details established experimental protocols, and visualizes the current understanding of its mechanisms of action and biosynthesis. This document aims to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.
Introduction
This compound is a 42-membered macrocyclic lactone first reported in 1958.[1] It belongs to the desertomycin family of macrolides, which are known for their diverse biological activities.[2] These compounds are synthesized via polyketide synthase (PKS) pathways in various strains of Streptomyces.[3] Structurally, desertomycins feature a large macrolactone ring with multiple hydroxyl groups and a glycosidically linked amino sugar moiety, contributing to their biological function.[4] This guide will focus on this compound, while also drawing comparisons with its recently discovered and potent analogs, such as Desertomycin G and H.[2][5]
Biological Activity and Quantitative Data
This compound and its derivatives have demonstrated a wide range of biological activities, including antibacterial, antifungal, and cytotoxic effects against cancer cell lines. The following tables summarize the key quantitative data from various studies.
Table 1: Antibacterial Activity of Desertomycins
| Compound | Organism | Strain | Resistance Profile | MIC (µg/mL) | Reference |
| Desertomycin G | Corynebacterium urealyticum | Clinical Isolate | - | 2 | [2] |
| Desertomycin G | Staphylococcus aureus | ATCC 25923 | - | 4 | [2] |
| Desertomycin G | Staphylococcus aureus | ATCC 43300 (MRSA) | Methicillin-resistant | 4 | [2] |
| Desertomycin G | Streptococcus pneumoniae | Clinical Isolate | Erythromycin-resistant | 4 | [2] |
| Desertomycin G | Streptococcus pyogenes | Clinical Isolate | - | 4 | [2] |
| Desertomycin G | Enterococcus faecium | Clinical Isolate | Ampicillin, Quinolone, Erythromycin-resistant | 4 | [2] |
| Desertomycin G | Enterococcus faecalis | Clinical Isolate | - | 8 | [2] |
| Desertomycin G | Clostridium perfringens | Clinical Isolate | - | 4 | [2] |
| Desertomycin G | Mycobacterium tuberculosis | H37Rv | - | 16 | [2] |
| Desertomycin G | Mycobacterium tuberculosis | Clinical Isolate 1 | INH, RIF, EMB-resistant | 16 | [2] |
| Desertomycin G | Mycobacterium tuberculosis | Clinical Isolate 2 | INH, RIF, EMB, STR, AMK, KAN, CAP-resistant | 16 | [2] |
| Desertomycin G | Bacteroides fragilis | ATCC 25285 | - | 32 | [2] |
| Desertomycin G | Haemophilus influenzae | ATCC 49247 | - | 64 | [2] |
| Desertomycin G | Neisseria meningitidis | Clinical Isolate | Clindamycin-resistant | 64 | [2] |
MIC: Minimum Inhibitory Concentration; INH: Isoniazid; RIF: Rifampicin; EMB: Ethambutol; STR: Streptomycin; AMK: Amikacin; KAN: Kanamycin; CAP: Capreomycin.
Table 2: Antifungal Activity of Desertomycin
| Compound | Organism | IMC (µg/mL) | Reference |
| Desertomycin | Filamentous Fungi (5 strains) | 50 | [6] |
| Desertomycin | Yeasts (6 strains) | ≥100 | [6] |
IMC: Minimum Concentration that Inhibits Growth by 80%.
Table 3: Cytotoxic Activity of Desertomycins
| Compound | Cell Line | Cell Type | Parameter | Value | Reference |
| Desertomycin G | MCF-7 | Human Breast Adenocarcinoma | % Viability Reduction | ~50% at 5 µM | [2][4] |
| Desertomycin G | DLD-1 | Human Colon Carcinoma | % Viability Reduction | ~50% at 2.5 µM | [2][4] |
| Desertomycin G | A549 | Human Lung Carcinoma | More resistant | - | [2] |
| Desertomycin G | Healthy Mammary Fibroblasts | Normal Cells | Unaffected | - | [2][4] |
| This compound | Mycobacterium tuberculosis | - | EC50 | 25 µg/mL | [7][8] |
| Desertomycin 44-1 | Mycobacterium tuberculosis | - | EC50 | 25 µg/mL | [7][8] |
| Desertomycin 44-2 | Mycobacterium tuberculosis | - | EC50 | 50 µg/mL | [7][8] |
EC50: Half-maximal Effective Concentration.
Mechanisms of Action
The diverse biological activities of this compound are attributed to multiple mechanisms of action, primarily targeting cellular membranes and protein synthesis.
Antifungal Mechanism
The antifungal action of desertomycin involves the disruption of the plasma membrane's integrity.[6] This is evidenced by the significant liberation of potassium ions from yeast cells upon exposure to the antibiotic.[6] This membrane perturbation leads to a fungicidal effect.[6] Additionally, at higher concentrations (≥100 µg/mL), desertomycin has been observed to affect protein synthesis.[6] It also reduces the respiration activity of yeast cells grown in its presence.[6]
Antibacterial Mechanism against Mycobacterium tuberculosis
Recent studies on the anti-tuberculosis activity of desertomycins have revealed a multi-targeted mechanism. Molecular docking analyses suggest that desertomycins bind to several key proteins in M. tuberculosis, including RPSL (Ribosomal Protein S12), RPLC (Ribosomal Protein L3), and CLPC1 (Caseinolytic Protease C1).[7][8] The binding to ribosomal proteins likely results in the inhibition of protein synthesis, a mechanism shared with other aminoglycoside antibiotics.[8] The interaction with CLPC1, a crucial component of the mycobacterial protein quality control system, suggests a disruption of cellular homeostasis.[7][8]
Experimental Protocols
This section outlines the generalized methodologies for key experiments cited in the literature on this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the general guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO or methanol)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum, adjusted to a standardized concentration (e.g., 0.5 McFarland standard)
-
Sterile pipette and tips
-
Incubator
Procedure:
-
Preparation of this compound dilutions: a. Prepare a serial two-fold dilution of the this compound stock solution in the broth medium directly in the 96-well plate. The concentration range should be sufficient to determine the MIC. b. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
Inoculation: a. Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. b. Add the diluted inoculum to all wells except the negative control.
-
Incubation: a. Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound at which there is no visible growth.
Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic effects of this compound on cancer cell lines.
Objective: To determine the concentration of this compound that reduces the viability of a cell population by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, DLD-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: a. Prepare serial dilutions of this compound in the complete medium. b. Remove the old medium from the wells and add the medium containing different concentrations of this compound. c. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution). d. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Measurement: a. Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals. b. Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the drug concentration and determine the IC50 value.
Biosynthesis
The biosynthesis of desertomycins is proposed to occur through a Type I polyketide synthase (PKS) pathway. While the complete biosynthetic gene cluster for this compound has not been fully elucidated in the provided literature, genome mining approaches have been instrumental in identifying related compounds.[3] The general scheme involves the assembly of a polyketide chain from simple acyl-CoA precursors, followed by cyclization to form the macrolactone ring and subsequent modifications such as glycosylation.
Conclusion and Future Directions
This compound and its analogs represent a promising class of natural products with significant therapeutic potential. Their broad-spectrum antimicrobial activity, particularly against drug-resistant strains of Mycobacterium tuberculosis, and their selective cytotoxicity against cancer cells highlight their importance in the ongoing search for new drugs.
Future research should focus on several key areas:
-
Complete Elucidation of Biosynthetic Pathways: A thorough understanding of the biosynthetic gene clusters will enable the use of synthetic biology approaches to generate novel, more potent, and less toxic analogs.
-
Mechanism of Action Studies: Further investigation into the precise molecular targets and signaling pathways affected by desertomycins will aid in optimizing their therapeutic application and understanding potential resistance mechanisms.
-
In Vivo Efficacy and Pharmacokinetic Studies: Preclinical animal studies are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profiles of these compounds.
-
Lead Optimization: Structure-activity relationship (SAR) studies will be crucial for the rational design of new derivatives with improved pharmacological properties.
References
- 1. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 2. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a New Antimicrobial, Desertomycin H, Utilizing a Modified Crowded Plate Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desertomycin, a new crystalline antibiotic with antibacterial and cytostatic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The mode of action of a nonpolyenic antifungal (desertomycin) produced by a strain of Streptomyces spectabilis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Desertomycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desertomycin A is a 42-membered macrocyclic lactone antibiotic produced by several species of Streptomyces.[1] It exhibits a broad spectrum of biological activity, including antibacterial, antifungal, and antitumor properties.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action, and detailed experimental protocols for its isolation, characterization, and biological evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.
Physicochemical Properties
This compound is a white solid with a complex chemical structure.[1] Its physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C61H109NO21 | [1] |
| Molecular Weight | 1192.5 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | Not reported | |
| Optical Rotation | [α]20D -0.039 (c 1, MeOH) | [4] |
| Solubility | Soluble in ethanol, methanol (B129727), DMF, and DMSO. Limited water solubility. | [1] |
Spectroscopic Data
The structural elucidation of this compound has been accomplished through extensive spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectral data for this compound are presented below. The assignments are based on data from published literature.[4]
Table 2: 1H and 13C NMR Spectral Data of this compound (in MeOD)
| Position | 13C Chemical Shift (ppm) | 1H Chemical Shift (ppm) |
| 1 | 169.19 | - |
| ... | ... | ... |
| 41 | - | 5.12 |
| ... | ... | ... |
| Mannose-1' | - | - |
| ... | ... | ... |
(Note: A complete, assigned NMR data table would be extensive and is best presented in supplementary materials of primary literature. The provided data points are illustrative based on available information.)
Infrared (IR) Spectroscopy
The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
Table 3: Infrared (IR) Absorption Peaks of this compound (KBr)
| Wavenumber (cm-1) | Assignment | Reference(s) |
| 3419 | O-H stretching | [4] |
| 2974, 2924 | C-H stretching | [4] |
| 1708 | C=O stretching (ester) | [4] |
| 1605 | C=C stretching | [4] |
| 1405 | C-H bending | [4] |
| 1072 | C-O stretching | [4] |
| 961 | =C-H bending (trans) | [4] |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) has been instrumental in determining the molecular formula of this compound. The ESI-MS spectrum typically shows a prominent protonated molecular ion [M+H]+ at m/z 1192.7.[5] Fragmentation patterns in MS/MS experiments can provide valuable structural information, often involving the loss of the mannose moiety and successive water molecules from the polyhydroxylated macrocyclic ring.
Mechanism of Action
This compound exhibits multiple modes of action against different types of organisms.
Antifungal Activity: Membrane Disruption
Against fungi, this compound primarily acts on the plasma membrane, leading to a rapid efflux of intracellular potassium ions. This disruption of ion homeostasis is a key factor in its fungicidal activity.
Caption: Antifungal mechanism of this compound via membrane disruption.
Anti-Mycobacterium tuberculosis Activity: Multi-target Inhibition
In Mycobacterium tuberculosis, this compound has been shown to interact with multiple protein targets, leading to the inhibition of essential cellular processes. Molecular docking studies have revealed that it binds to the ribosomal proteins RPSL and RPLC, as well as the chaperone protein ClpC1.[4] This multi-target engagement likely contributes to its potent anti-tubercular activity.
Caption: Multi-target mechanism of this compound in M. tuberculosis.
Experimental Protocols
The following sections provide detailed methodologies for the isolation, purification, and biological evaluation of this compound.
Isolation and Purification of this compound
This protocol is adapted from general methods for isolating macrolide antibiotics from Streptomyces.[6][7]
Caption: Workflow for the isolation and purification of this compound.
Step-by-Step Protocol:
-
Fermentation: Inoculate a suitable production medium (e.g., GAUZE's No. 1 medium) with a spore suspension of a this compound-producing Streptomyces strain.[4] Incubate the culture for 7-10 days under optimal conditions (e.g., 28°C, 200 rpm).[6]
-
Harvesting: Separate the mycelial biomass from the culture broth by centrifugation or filtration.[6]
-
Extraction: Extract the culture filtrate with an equal volume of a water-immiscible organic solvent such as ethyl acetate. Repeat the extraction process three times to ensure complete recovery of the compound.[6]
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.[6]
-
Column Chromatography: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of solvents, such as a mixture of chloroform (B151607) and methanol, with increasing polarity.[6]
-
Bioassay-Guided Fractionation: Collect fractions and test their biological activity (e.g., antimicrobial activity against a susceptible organism) to identify the fractions containing this compound.
-
Preparative High-Performance Liquid Chromatography (HPLC): Pool the active fractions and subject them to preparative HPLC on a C18 column using a suitable mobile phase (e.g., a gradient of methanol in water) to obtain pure this compound.[4]
-
Characterization: Confirm the identity and purity of the isolated compound using spectroscopic methods (NMR, MS, IR) and by comparing the data with published values.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various microorganisms can be determined using the broth microdilution method.[8][9]
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a final concentration of approximately 5 x 105 CFU/mL.[9]
-
Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate. The final concentration range should be appropriate to determine the MIC.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism with no antibiotic) and a negative control (broth with no microorganism).
-
Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Potassium Efflux Assay
This assay is used to assess the membrane-disrupting activity of this compound on fungal cells.
Step-by-Step Protocol:
-
Cell Preparation: Grow the fungal cells (e.g., Saccharomyces cerevisiae) to the mid-logarithmic phase in a suitable liquid medium. Harvest the cells by centrifugation, wash them twice with a low-potassium buffer (e.g., MES-Tris buffer), and resuspend them in the same buffer.
-
Treatment: Add this compound at various concentrations to the cell suspension. Include a positive control (e.g., a known membrane-disrupting agent like nystatin) and a negative control (no treatment).
-
Incubation: Incubate the cell suspensions at room temperature for a defined period (e.g., 30-60 minutes).
-
Sample Collection: At different time points, take aliquots of the cell suspension and centrifuge to pellet the cells.
-
Potassium Measurement: Measure the concentration of potassium in the supernatant using a potassium-selective electrode or an atomic absorption spectrophotometer.
-
Data Analysis: Calculate the percentage of potassium leakage relative to the total intracellular potassium (determined by boiling or lysing a separate aliquot of cells).
Conclusion
This compound remains a molecule of significant interest due to its potent and broad-spectrum biological activities. This technical guide provides a consolidated resource of its physical and chemical properties, a summary of its mechanisms of action, and detailed experimental protocols to aid researchers in their investigations. Further studies are warranted to fully elucidate its therapeutic potential and to explore the development of new analogs with improved pharmacological profiles.
References
- 1. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 2. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Desertomycin, a new crystalline antibiotic with antibacterial and cytostatic action [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation, screening and partial purification of antimicrobial antibiotics from soil Streptomyces sp. SCA 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Desertomycin A
Introduction
Desertomycin A is a 42-membered macrocyclic lactone antibiotic originally isolated from Streptomyces sp.[1]. It exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeasts and fungi[1]. As a member of the macrolide family of natural products, this compound and its analogs are of significant interest to researchers in drug discovery and development. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the potency of an antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after a specified incubation period[2][3]. This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a standardized and widely accepted technique.
Principle of the Assay
The broth microdilution method involves challenging a standardized population of microorganisms with serial dilutions of an antimicrobial agent in a liquid growth medium. The assay is performed in a 96-well microtiter plate, allowing for efficient testing of multiple concentrations and replicates. Following incubation, the wells are visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no growth is observed. This method is aligned with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI)[4][5].
Quantitative Data Summary
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for Desertomycin and its analogs against various pathogenic microorganisms. This data is provided for reference and comparison.
| Compound | Microorganism | Strain | MIC (µg/mL) | Reference |
| This compound | Mycobacterium tuberculosis | H37Rv ATCC 27294 | 16 | [6] |
| Desertomycin G | Corynebacterium urealyticum | C. urealyticum 1 | 4 | [6][7] |
| Desertomycin G | Staphylococcus aureus | S. aureus 1 | 8 | [6][7] |
| Desertomycin G | Streptococcus pneumoniae | S. pneumoniae 1 | 4 | [6][7] |
| Desertomycin G | Enterococcus faecium | E. faecium 1 | 8 | [6][7] |
| Desertomycin G | Enterococcus faecalis | E. faecalis 1 | 8 | [6][7] |
| Desertomycin G | Clostridium perfringens | C. perfringens 1 | 4 | [6][7] |
| Desertomycin G | Bacteroides fragilis | B. fragilis 1 | 32 | [6][7] |
| Desertomycin G | Haemophilus influenzae | H. influenzae 1 | 32 | [6][7] |
| Desertomycin G | Neisseria meningitidis | N. meningitidis 1 | 32 | [6][7] |
| Desertomycin | Yeasts | (Various) | ≥100 | [8] |
| Desertomycin | Filamentous Fungi | (Various) | 50 | [8] |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol details the steps for determining the MIC of this compound. It is based on established methods for testing natural products and adheres to general CLSI guidelines[4][9][10][11][12].
1. Materials and Reagents
-
This compound: Purity >95%[1].
-
Dimethyl sulfoxide (B87167) (DMSO): ACS grade or higher.
-
Microorganisms: Pure, overnight cultures of test bacteria or fungi.
-
Growth Media:
-
Mueller-Hinton Broth (MHB) for non-fastidious bacteria.
-
Sabouraud Dextrose Broth for fungi.
-
Other appropriate media as required for specific microorganisms.
-
-
Equipment:
-
Sterile 96-well, flat-bottom microtiter plates.
-
Multichannel pipette (50-200 µL).
-
Spectrophotometer or McFarland turbidity standards.
-
Incubator (35-37°C).
-
Sterile pipette tips, tubes, and reservoirs.
-
2. Preparation of this compound Stock Solution
-
This compound has limited water solubility and should be dissolved in DMSO[1].
-
Prepare a high-concentration stock solution (e.g., 1280 µg/mL) of this compound in 100% DMSO. Ensure it is fully dissolved.
-
Note: The final concentration of DMSO in the assay wells should not exceed 1-2.5%, as higher concentrations can inhibit microbial growth[13]. A vehicle control (DMSO without compound) must be included.
3. Preparation of Microbial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate[11][12].
4. Assay Procedure (96-Well Plate Setup)
-
Plate Layout: Designate wells for the test compound, positive control (inoculum only), negative control (broth only), and vehicle control (inoculum + DMSO).
-
Media Dispensing: Add 100 µL of the appropriate sterile broth to all wells.
-
Serial Dilution:
-
Add 100 µL of the prepared this compound working stock to the first column of wells. This creates the highest concentration.
-
Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
-
Inoculation:
-
Add 100 µL of the standardized microbial inoculum (prepared in Step 3) to each well (except the negative control wells).
-
The final volume in each well will be 200 µL.
-
5. Incubation
-
Cover the plate with a lid to prevent evaporation and contamination.
-
Incubate the plate at 35-37°C for 16-24 hours for most bacteria[11]. Incubation times may need to be adjusted for slower-growing organisms.
6. Reading and Interpreting Results
-
After incubation, visually inspect the plate for turbidity. A plate reader can also be used to measure optical density (OD) at 600 nm.
-
Check Controls:
-
Negative Control: Wells should be clear (no growth).
-
Positive Control: Wells should show distinct turbidity (good growth).
-
Vehicle Control: Wells should show turbidity comparable to the positive control.
-
-
Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (or a significant reduction in OD compared to the positive control)[13][14].
Visualizations
Experimental Workflow Diagram
References
- 1. uniscience.co.kr [uniscience.co.kr]
- 2. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 3. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Pro… [ouci.dntb.gov.ua]
- 4. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 5. iacld.com [iacld.com]
- 6. researchgate.net [researchgate.net]
- 7. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [The mode of action of a nonpolyenic antifungal (desertomycin) produced by a strain of Streptomyces spectabilis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. m.youtube.com [m.youtube.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Desertomycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of Desertomycin A, a macrolide antibiotic with significant biological activities, using High-Performance Liquid Chromatography (HPLC). The methodology covers the entire workflow from crude extract preparation to final purification, offering a robust procedure for obtaining high-purity this compound suitable for further research and development.
Introduction
This compound is a complex macrolide antibiotic produced by various Streptomyces species. Its potent antimicrobial and potential antineoplastic properties make it a molecule of high interest in drug discovery. Effective purification is critical for its characterization and further investigation. This document outlines a detailed reversed-phase HPLC (RP-HPLC) method for the successful isolation of this compound.
Experimental Protocols
Crude Extract Preparation and Pre-Purification
A multi-step process is employed to enrich this compound from the fermentation broth before the final HPLC purification.
Protocol:
-
Fermentation Broth Extraction: The fermentation broth containing this compound is passed through a D101 macroporous resin column to capture the target compound and other organic molecules.
-
Elution from Macroporous Resin: The resin is washed with water, and the adsorbed compounds are subsequently eluted with methanol-water mixtures (e.g., 80% and 100% methanol (B129727) in water).
-
Fraction Collection: The methanol-eluted fractions, which are rich in this compound, are collected and combined.
-
ODS Gel Chromatography: The combined fractions are subjected to chromatography on an Octadecyl-silylated (ODS) silica (B1680970) gel column for further separation and enrichment of the target compound.
-
Final Crude Sample Preparation: The this compound-containing fractions from the ODS gel chromatography are pooled and evaporated to dryness. This dried extract is then redissolved in a suitable solvent (e.g., methanol) and filtered through a 0.22 µm syringe filter before injection into the preparative HPLC system.
Preparative HPLC Purification of this compound
The final purification of this compound is achieved using a preparative reversed-phase HPLC system.
Protocol:
-
Column: A C18 reversed-phase column is used for the separation.
-
Mobile Phase: The mobile phase consists of two solvents:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
-
Gradient Elution: A gradient elution is employed to achieve optimal separation.
-
Detection: The elution profile is monitored using a UV detector.
-
Fraction Collection: The peak corresponding to this compound is collected.
-
Post-Purification: The collected fraction is evaporated under reduced pressure to remove the mobile phase solvents, yielding purified this compound.
Data Presentation
The following tables summarize the quantitative data and parameters for the HPLC purification of this compound.
Table 1: HPLC System and Operating Conditions
| Parameter | Value |
| HPLC System | Preparative HPLC System (e.g., Waters 2767) |
| Column | C18 Reversed-Phase Column |
| Column Dimensions | 20 x 250 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Flow Rate | Typically 5-20 mL/min for a 20 mm ID column |
| Detection Wavelength | 220 nm[1] |
| Injection Volume | Dependent on sample concentration and column capacity |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase B (Methanol + 0.1% HCOOH) |
| 0 - 40 | 10% - 100% |
Note: This is an example gradient. The original source used a more complex gradient for co-eluting compounds. A simple linear gradient is presented here for clarity. A shallow gradient is often effective for separating complex natural products.
Table 3: Purification Performance
| Parameter | Value | Reference |
| Retention Time of this compound | ~37.55 min | [1] |
| UV Absorbance Maxima (in Methanol) | 196 nm, 225 nm | [1] |
| Isolated Yield | 21 mg (from a larger batch) | [1] |
| Peak Purity and Recovery Yield | To be determined empirically during method validation |
Visualizations
Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Conclusion
The protocol detailed in this application note provides a reliable and effective method for the purification of this compound from complex fermentation extracts. The use of a two-step pre-purification process followed by a final preparative RP-HPLC step ensures the isolation of high-purity this compound. This methodology is crucial for researchers in natural product chemistry, pharmacology, and drug development who require pure samples of this promising antibiotic for their studies.
References
Application Note: In Vitro Anti-Tuberculosis Activity of Desertomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery and development of novel therapeutic agents. Desertomycin A, a macrolide antibiotic, has demonstrated noteworthy in vitro activity against Mycobacterium tuberculosis. This document provides a summary of its anti-tuberculosis efficacy, a detailed protocol for a standard in vitro testing method, and visualizations to support experimental design and understanding of its potential mechanism of action. The data presented is based on recent scientific findings, offering a valuable resource for researchers investigating new anti-TB compounds.
Quantitative Data Summary
The in vitro anti-tuberculosis activity of this compound and its analogs has been quantified, with the half-maximal effective concentration (EC50) being a key parameter. The following table summarizes the available data.
| Compound | Mycobacterium tuberculosis Strain | Activity (EC50 in µg/mL) | Reference |
| This compound | Not Specified | 25 | [1] |
| Desertomycin 44-1 | Not Specified | 25 | [1] |
| Desertomycin 44-2 | Not Specified | 50 | [1] |
Experimental Protocols
The following is a detailed protocol for the Microplate Alamar Blue Assay (MABA), a common and effective method for determining the in vitro anti-tuberculosis activity of compounds like this compound.
Disclaimer: The following is a generalized MABA protocol. The specific experimental parameters used for generating the this compound data cited above were not available in the referenced publication.
Protocol: Microplate Alamar Blue Assay (MABA) for Mycobacterium tuberculosis
1. Materials and Reagents:
-
Mycobacterium tuberculosis H37Rv (or other relevant strain)
-
Middlebrook 7H9 broth (supplemented with 0.2% v/v glycerol (B35011) and 10% ADC - Albumin-Dextrose-Catalase)
-
This compound (or other test compounds)
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution
-
Alamar Blue reagent
-
Sterile 96-well microplates
-
Positive control drug (e.g., Rifampicin)
-
Sterile distilled water
-
Incubator (37°C)
-
Microplate reader
2. Preparation of M. tuberculosis Inoculum:
-
Culture M. tuberculosis in Middlebrook 7H9 broth until it reaches the mid-log phase of growth.
-
Adjust the turbidity of the bacterial suspension with sterile 7H9 broth to match a 0.5 McFarland standard.
-
Prepare a 1:50 dilution of the adjusted bacterial suspension in 7H9 broth to achieve a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.
3. Preparation of Test Compounds:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in Middlebrook 7H9 broth in a separate 96-well plate to create a range of desired concentrations.
4. Assay Procedure:
-
Add 100 µL of sterile Middlebrook 7H9 broth to all wells of a new 96-well microplate.
-
Transfer 100 µL of the serially diluted this compound solutions to the corresponding wells of the assay plate.
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well, resulting in a final volume of 200 µL.
-
Include the following controls on each plate:
-
Positive Control: Wells containing M. tuberculosis inoculum and a known anti-TB drug (e.g., Rifampicin).
-
Negative Control (Growth Control): Wells containing M. tuberculosis inoculum and no test compound.
-
Sterility Control: Wells containing only Middlebrook 7H9 broth.
-
-
Seal the plate with a plate sealer and incubate at 37°C for 5-7 days.
5. Determination of Minimum Inhibitory Concentration (MIC):
-
After the incubation period, add 30 µL of Alamar Blue reagent to each well.
-
Re-incubate the plate at 37°C for 24-48 hours.
-
Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the test compound that prevents a color change from blue to pink.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the in vitro anti-tuberculosis activity testing of this compound using the Microplate Alamar Blue Assay.
Proposed Mechanism of Action
Molecular docking studies have suggested a potential mechanism of action for desertomycins, including this compound. The proposed mechanism involves the binding of the compound to key proteins in Mycobacterium tuberculosis, thereby inhibiting essential cellular processes.
References
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Desertomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desertomycin A is a 42-membered macrocyclic lactone antibiotic with reported broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as yeasts and fungi.[1] As a large and lipophilic molecule, determining its antimicrobial susceptibility requires specific considerations to ensure accurate and reproducible results. These application notes provide detailed protocols for broth microdilution and disk diffusion susceptibility testing methods adapted for this compound, along with a summary of available antimicrobial activity data.
Data Presentation: Antimicrobial Activity of Desertomycins
The following tables summarize the available minimum inhibitory concentration (MIC) and effective concentration (EC50) data for this compound and the closely related analog, Desertomycin G. This data provides an indication of the potential antimicrobial spectrum. It is important to note that comprehensive MIC data for this compound against a wide range of clinical isolates is not extensively published; therefore, the data for Desertomycin G is included for comparative purposes.[2][3][4][5][6][7]
Table 1: Antibacterial Activity of Desertomycin G (MIC in µg/mL) [2][6][8]
| Bacterial Species | Type | MIC (µg/mL) |
| Mycobacterium tuberculosis H37Rv | Acid-fast | 16 |
| Mycobacterium tuberculosis (MDR-1) | Acid-fast | 16 |
| Corynebacterium urealyticum | Gram-positive | 4 |
| Staphylococcus aureus (MSSA) | Gram-positive | 8 |
| Staphylococcus aureus (MRSA) | Gram-positive | 8 |
| Streptococcus pneumoniae | Gram-positive | 4 |
| Streptococcus pyogenes | Gram-positive | 4 |
| Enterococcus faecium | Gram-positive | 8 |
| Enterococcus faecalis | Gram-positive | 16 |
| Clostridium perfringens | Gram-positive | 4 |
| Bacteroides fragilis | Gram-negative | 32 |
| Haemophilus influenzae | Gram-negative | 32 |
| Neisseria meningitidis | Gram-negative | 32 |
Table 2: Anti-Mycobacterial and Antifungal Activity of this compound and "Desertomycin"
| Organism | Compound | Metric | Value (µg/mL) | Reference |
| Mycobacterium tuberculosis H37Ra | This compound | EC50 | 25 | [3][7] |
| Filamentous Fungi (5 strains) | "Desertomycin" | IMC | 50 | [5] |
| Yeasts (6 strains) | "Desertomycin" | IMC | ≥100 | [5] |
*IMC (Inhibitory Molar Concentration) reported as the minimum concentration to inhibit growth by 80%.[5]
Experimental Protocols
Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing and includes modifications necessary for lipophilic compounds like this compound.
a. Materials
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polysorbate 80 (Tween 80)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS for fungi
-
Sterile 96-well microtiter plates (low-binding plates are recommended)
-
Bacterial or fungal inocula standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., vancomycin (B549263) for Gram-positive bacteria, amphotericin B for fungi)
-
Sterile diluents (e.g., saline, phosphate-buffered saline)
b. Preparation of this compound Stock Solution
-
Due to its limited water solubility, dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[1][9]
-
Ensure complete dissolution. Gentle warming or vortexing may be applied.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
c. Inoculum Preparation
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in a sterile diluent.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Within 15 minutes of preparation, dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
d. Assay Procedure
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate sterile culture medium in the wells of a 96-well microtiter plate.
-
To prevent precipitation and adherence of this compound to the plastic, the medium for dilution should be supplemented with a final concentration of 0.002% Polysorbate 80 (Tween 80).
-
The final concentration of DMSO in the wells should not exceed 1% to avoid inhibiting microbial growth. A solvent toxicity control should be included.
-
Add the standardized inoculum to each well, resulting in a final volume of 100 µL per well.
-
Include a positive control (broth with inoculum and a known antibiotic), a negative control (broth only), and a growth control (broth with inoculum).
-
Seal the plates and incubate at 35-37°C for 18-24 hours for most bacteria, or as required for the specific microorganism. Fungal plates are typically incubated at 35°C for 24-48 hours.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that completely inhibits visible growth.
Disk Diffusion Method
This method provides a qualitative assessment of susceptibility and is based on the Kirby-Bauer method, with considerations for the large molecular weight and hydrophobicity of this compound.
a. Materials
-
This compound
-
Sterile blank paper disks (6 mm diameter)
-
Solvent for dissolving this compound (e.g., DMSO or methanol)
-
Mueller-Hinton Agar (B569324) (MHA) plates (4 mm depth)
-
Bacterial or fungal inocula standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Positive control antibiotic disks
b. Preparation of this compound Disks
-
Dissolve this compound in a suitable volatile solvent like methanol (B129727) or a minimal amount of DMSO to a known concentration.
-
Impregnate sterile blank paper disks with a specific amount of the this compound solution (e.g., 10-20 µL to yield a 30 µg disk).
-
Allow the solvent to evaporate completely in a sterile environment.
-
Store the prepared disks in a desiccated container at -20°C or 4°C.
c. Inoculum Preparation and Plating
-
Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar plate to create a uniform lawn of growth.
-
Allow the plate to dry for 3-5 minutes before applying the disks.
d. Assay Procedure
-
Aseptically apply the prepared this compound disks to the surface of the inoculated MHA plate.
-
Gently press each disk to ensure complete contact with the agar.
-
Space the disks sufficiently far apart to prevent overlapping zones of inhibition.
-
Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria.
-
After incubation, measure the diameter of the zone of inhibition (where growth is absent) around each disk in millimeters.
References
- 1. uniscience.co.kr [uniscience.co.kr]
- 2. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a New Antimicrobial, Desertomycin H, Utilizing a Modified Crowded Plate Technique [mdpi.com]
- 5. [The mode of action of a nonpolyenic antifungal (desertomycin) produced by a strain of Streptomyces spectabilis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. agscientific.com [agscientific.com]
Application Notes and Protocols for Evaluating Desertomycin A Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desertomycin (B81353) A is a macrolide antibiotic belonging to the desertomycin family of natural products.[1] These compounds have garnered interest due to their broad-spectrum biological activities, including antifungal and potential anticancer properties.[1][2] This document provides detailed application notes and standardized protocols for utilizing various cell-based assays to evaluate the efficacy of Desertomycin A and its analogs. The provided methodologies will enable researchers to assess cytotoxicity, membrane integrity, and the induction of apoptosis in relevant cell lines.
While specific quantitative efficacy data for this compound against cancer cell lines is not extensively available in current literature, data for the closely related compound, Desertomycin G, offers valuable insights into the potential anti-cancer activity of this compound class.[2][3]
Mechanism of Action
The primary mode of action for desertomycins, particularly in fungi, involves the disruption of the plasma membrane's integrity. This leads to the leakage of essential intracellular components, such as potassium ions, ultimately resulting in cell death. In mammalian cells, while the precise signaling cascade is still under investigation, it is hypothesized that significant membrane disruption can trigger downstream apoptotic pathways. The evaluation of membrane integrity and apoptotic markers is therefore crucial in characterizing the efficacy of this compound.
Data Presentation: Efficacy of Desertomycin G
The following table summarizes the cytotoxic activity of Desertomycin G against various human cancer cell lines. This data serves as a reference for designing experiments with this compound, although potency may vary.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Desertomycin G | A549 | Human Lung Carcinoma | Not specified | [3] |
| Desertomycin G | DLD-1 | Human Colon Carcinoma | Not specified | [2][3] |
| Desertomycin G | MCF-7 | Human Breast Adenocarcinoma | Not specified | [2][3] |
| Desertomycin G | Healthy Mammary Fibroblasts | Normal Human Fibroblasts | Unaffected at cytotoxic concentrations for cancer cells | [2][3] |
Note: The referenced studies indicated that DLD-1 and MCF-7 cell viability decreased by approximately 50% at concentrations of 2.5 µM and 5 µM of Desertomycin G, respectively.[3]
Mandatory Visualizations
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[4]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2]
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Mix gently by pipetting or shaking for 15 minutes to ensure complete solubilization.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as follows:
-
% Viability = [(Absorbance of treated cells - Absorbance of no-cell control) / (Absorbance of vehicle control - Absorbance of no-cell control)] x 100
-
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon plasma membrane damage, which is an indicator of cytotoxicity.[5]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
96-well flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound for the desired time period. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[6]
-
After incubation, carefully collect the supernatant from each well without disturbing the cells.
-
Follow the LDH assay kit manufacturer's protocol to measure the LDH activity in the collected supernatants. This typically involves adding a reaction mixture and incubating for a specific time.[7]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).[7]
-
Calculate the percentage of cytotoxicity as follows:
-
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.[8] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome for detection.[8] Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[9]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
6-well plates or T25 flasks
-
Annexin V-FITC (or other fluorochrome) apoptosis detection kit
-
Binding buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates or T25 flasks and allow them to adhere overnight.
-
Treat the cells with desired concentrations of this compound for a specified time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (or as per the kit's instructions).[1]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay provides a proluminescent substrate that is cleaved by active caspases to generate a luminescent signal.
Materials:
-
Cancer cell lines of interest
-
White-walled 96-well plates
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound for the desired time.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity. Data can be expressed as fold change relative to the vehicle control.
References
- 1. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. [mdpi.com]
- 4. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity in cultured mammalian cells is a function of the method used to estimate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Application Note: A High-Throughput Screening Workflow for the Identification and Characterization of Novel Desertomycin A Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desertomycins are a family of macrolide natural products recognized for their diverse and potent biological activities, including antibacterial, antifungal, and antineoplastic properties.[1][2][3] Desertomycin (B81353) A, a prominent member of this family, has demonstrated significant inhibitory action against various pathogens and cancer cell lines.[4][5] This application note provides a comprehensive, multi-stage experimental workflow for the screening and characterization of Desertomycin A analogs. The workflow is designed to efficiently identify promising lead compounds by systematically evaluating their antimicrobial and cytotoxic activities, culminating in preliminary mechanism of action studies. Detailed protocols for key assays, structured data presentation formats, and graphical representations of the workflow are provided to guide researchers in the discovery of next-generation therapeutic agents derived from the desertomycin scaffold.
Introduction
Natural products remain a vital source for drug discovery, with macrolides like desertomycin representing a chemical class of significant therapeutic interest.[1][6] Desertomycins have been shown to exert strong antibiotic activity against clinically relevant pathogens, including drug-resistant strains of Mycobacterium tuberculosis and Gram-positive bacteria such as Staphylococcus aureus.[1][5] Furthermore, certain analogs affect the viability of tumor cell lines, highlighting their potential as anticancer agents.[5] The primary mechanisms of action are believed to involve the disruption of plasma membrane integrity and the inhibition of protein synthesis.[7]
The development of novel this compound analogs through synthetic or biosynthetic approaches necessitates a robust and efficient screening cascade to identify candidates with improved potency, selectivity, and pharmacological profiles. This document outlines a systematic workflow, progressing from high-throughput primary screening to more detailed secondary and tertiary characterization, to facilitate the triage and advancement of promising compounds.
Integrated Screening Workflow
The proposed workflow is a staged approach designed to systematically narrow down a library of this compound analogs to a small number of validated hits with desirable biological activities. The process begins with broad primary screens for antimicrobial and cytotoxic activity, followed by secondary screens to confirm activity and determine potency. Finally, tertiary assays are employed to elucidate the mechanism of action of the most promising candidates.
Caption: High-level workflow for screening this compound analogs.
Experimental Protocols
Protocol 1: Antimicrobial Susceptibility Testing (MIC Determination)
This protocol uses the broth microdilution method, a standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[8]
a. Materials and Reagents:
-
Test compounds (this compound analogs) dissolved in DMSO.
-
Bacterial strains (e.g., Mycobacterium tuberculosis H37Rv, Staphylococcus aureus ATCC 29213).
-
Culture media: Middlebrook 7H9 broth with OADC supplement for M. tuberculosis, Cation-Adjusted Mueller-Hinton Broth (CAMHB) for S. aureus.
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to a 0.5 McFarland standard.
-
Positive control antibiotic (e.g., Kanamycin, Vancomycin).[9]
-
Negative control (DMSO vehicle).
b. Procedure:
-
Add 50 µL of appropriate sterile broth to all wells of a 96-well plate.
-
In the first column, add 50 µL of the test compound stock solution to achieve the highest desired concentration. This creates a total volume of 100 µL.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard the final 50 µL from the 10th column. Columns 11 and 12 will serve as controls.
-
Prepare a bacterial inoculum diluted to yield a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the standardized bacterial inoculum to wells in columns 1-11. Add 50 µL of sterile broth to column 12 to serve as a sterility control. Column 11 (bacteria with vehicle) serves as the growth control.
-
Seal the plates and incubate at 37°C. Incubation time is typically 18-24 hours for S. aureus and 7-14 days for M. tuberculosis.
-
Determine the MIC, which is the lowest concentration of the analog that completely inhibits visible growth of the microorganism.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and is a gold standard for cytotoxicity testing.[10][11]
a. Materials and Reagents:
-
Cell lines: Human breast adenocarcinoma (MCF-7), normal human fibroblasts (e.g., BJ).[5][12]
-
Culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Test compounds (this compound analogs) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Sterile 96-well plates.
-
Positive control (e.g., Doxorubicin).
b. Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the this compound analogs in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle controls (DMSO) and untreated controls.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: Membrane Permeability Assay
This protocol assesses damage to the cell membrane by measuring the leakage of intracellular potassium ions.[7]
a. Materials and Reagents:
-
Yeast cells (Saccharomyces cerevisiae) or bacterial cells (S. aureus).
-
Buffer (e.g., MES-Tris buffer).
-
Test compounds (this compound analogs).
-
Positive control (e.g., Amphotericin B).[7]
-
Potassium-selective electrode or an atomic absorption spectrophotometer.
b. Procedure:
-
Grow cells to the mid-logarithmic phase, harvest by centrifugation, and wash twice with buffer.
-
Resuspend the cells in the buffer to a standardized density.
-
Add the test analogs at various concentrations (e.g., 1x and 5x MIC) to the cell suspension.
-
Incubate the mixture at room temperature for 30-60 minutes.
-
Centrifuge the samples to pellet the cells.
-
Measure the potassium concentration in the supernatant using a potassium-selective electrode or atomic absorption spectrophotometer.
-
Express the results as a percentage of total potassium released (determined by boiling a cell sample).
Data Presentation
Quantitative data from screening assays should be organized into tables to facilitate comparison between analogs and the parent compound, this compound.
Table 1: Antimicrobial Activity of this compound Analogs
| Compound | MIC (µg/mL) vs. M. tuberculosis H37Rv | MIC (µg/mL) vs. S. aureus ATCC 29213 |
|---|---|---|
| This compound | 16[4] | 8 |
| Analog DM-01 | 8 | 4 |
| Analog DM-02 | 32 | >64 |
| Analog DM-03 | 4 | 2 |
| Kanamycin | 2.5[9] | N/A |
Table 2: Cytotoxicity Profile of Prioritized Hits
| Compound | IC50 (µM) vs. MCF-7 (Cancer) | IC50 (µM) vs. BJ (Normal) | Therapeutic Index (IC50 Normal / IC50 Cancer) |
|---|---|---|---|
| This compound | 10 | 50 | 5.0 |
| Analog DM-01 | 5 | 60 | 12.0 |
| Analog DM-03 | 2 | 30 | 15.0 |
| Doxorubicin | 0.5 | 1.5 | 3.0 |
Proposed Mechanism of Action
Based on existing literature, this compound and its analogs likely exert their biological effects through a multi-pronged mechanism targeting fundamental cellular processes. The primary modes of action are disruption of the cell membrane and inhibition of protein synthesis.[7] In pathogens like M. tuberculosis, this may involve binding to key proteins such as RPSL, RPLC, and CLPC1.[4][9]
Caption: Proposed dual mechanism of action for this compound analogs.
Conclusion
The described workflow provides a robust framework for the systematic evaluation of this compound analogs. By integrating antimicrobial and cytotoxicity assays in a tiered approach, this methodology allows for the efficient identification of lead candidates with high potency and selectivity. The subsequent mechanism-of-action studies are crucial for understanding how these novel compounds function at a molecular level, providing a solid foundation for further preclinical and clinical development. This structured approach will accelerate the discovery of new, effective therapeutics based on the desertomycin scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Desertomycin, a new crystalline antibiotic with antibacterial and cytostatic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectrophotometric Investigations of Macrolide Antibiotics: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [The mode of action of a nonpolyenic antifungal (desertomycin) produced by a strain of Streptomyces spectabilis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Mechanism of Action of Desertomycin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the mechanism of action (MoA) of Desertomycin A, a macrolide antibiotic with broad-spectrum antifungal, antibacterial, and antitumor activities. The following protocols and techniques are designed to systematically characterize the molecular targets and cellular pathways affected by this compound.
Initial Characterization of Bioactivity
The first step in elucidating the MoA of this compound is to quantify its biological activity against a panel of relevant microorganisms and cancer cell lines. This provides baseline data for subsequent mechanistic studies.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. For this compound, this has been determined against various fungi and bacteria.
Table 1: Antimicrobial Activity of Desertomycins
| Organism | Compound | MIC/IMC* (µg/mL) | Reference |
| Filamentous Fungi (various) | Desertomycin | 50 | [1] |
| Yeasts (various) | Desertomycin | ≥100 | [1] |
| Mycobacterium tuberculosis | Desertomycin G | 16 | [2] |
| Corynebacterium urealyticum | Desertomycin G | Strong Inhibition | [3][4] |
| Staphylococcus aureus | Desertomycin G | Strong Inhibition | [3][4] |
| Streptococcus pneumoniae | Desertomycin G | Strong Inhibition | [3][4] |
| Streptococcus pyogenes | Desertomycin G | Strong Inhibition | [3][4] |
| Enterococcus faecium | Desertomycin G | Strong Inhibition | [3][4] |
| Enterococcus faecalis | Desertomycin G | Strong Inhibition | [3][4] |
| Clostridium perfringens | Desertomycin G | Strong Inhibition | [3][4] |
| Bacteroides fragilis | Desertomycin G | Moderate Inhibition | [3][4] |
| Haemophilus influenzae | Desertomycin G | Moderate Inhibition | [3][4] |
| Neisseria meningitidis | Desertomycin G | Moderate Inhibition | [3][4] |
*IMC: Inhibitory concentration for 80% growth inhibition.
Antitumor and Cytotoxic Activity
This compound and its analogs have also demonstrated activity against cancer cell lines. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is used to quantify this activity.
Table 2: Antitumor and Antitubercular Activity of Desertomycins
| Cell Line/Organism | Compound | EC50 (µg/mL) | Reference |
| Mycobacterium tuberculosis | This compound | 25 | [2][5] |
| Mycobacterium tuberculosis | Desertomycin 44-1 | 25 | [2][5] |
| Mycobacterium tuberculosis | Desertomycin 44-2 | 50 | [2][5] |
| Human Breast Adenocarcinoma (MCF-7) | Desertomycin G | Viability Affected | [3][4] |
| Human Colon Carcinoma (DLD-1) | Desertomycin G | Viability Affected | [3][4] |
Experimental Protocols for MoA Elucidation
The following protocols outline key experiments to investigate how this compound exerts its biological effects.
Protocol: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This protocol determines the lowest concentration of this compound that prevents visible growth of a microorganism.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum, adjusted to 0.5 McFarland standard
-
Positive control antibiotic (e.g., ampicillin, amphotericin B)
-
Negative control (medium only)
-
Plate reader or incubator
Procedure:
-
Serial Dilution: Prepare a 2-fold serial dilution of this compound in the microtiter plate using the appropriate broth medium. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include wells with inoculum and no drug (positive growth control) and wells with medium only (sterility control). Also, include a dilution series of a known antibiotic as a positive control for the assay.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by measuring absorbance with a plate reader.
References
- 1. [The mode of action of a nonpolyenic antifungal (desertomycin) produced by a strain of Streptomyces spectabilis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Desertomycin A Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of Desertomycin A stock solutions for various experimental applications. Adherence to these guidelines will ensure solution integrity and reproducibility of experimental results.
Physicochemical Properties of this compound
A comprehensive understanding of this compound's properties is crucial for accurate stock solution preparation. Key data is summarized in the table below.
| Property | Value | Source |
| CAS Number | 121820-50-6 | [1][2][3] |
| Molecular Formula | C₆₁H₁₀₉NO₂₁ | [1][2][4] |
| Molecular Weight | 1192.5 g/mol | [2][3][4] |
| Appearance | White solid | [2] |
| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), ethanol, and methanol (B129727). Limited solubility in water. | [2][3][5] |
| Storage (Powder) | -20°C for up to 3 years. | [1] |
| Storage (In Solvent) | -80°C for up to 1 year. | [1] |
Recommended Solvents and Storage Conditions
The choice of solvent is critical for maintaining the stability and activity of this compound. The following table provides recommendations for solvent selection and subsequent storage of the stock solution.
| Solvent | Recommended for | Storage Temperature | Notes |
| DMSO | Cell-based assays, general use | -80°C | DMSO is a versatile solvent suitable for most applications. Ensure the final concentration of DMSO in the experimental medium is non-toxic to the cells (typically <0.5%). |
| Methanol | Analytical purposes (e.g., HPLC, MS), some bioassays | -80°C | Can be used when DMSO is not suitable for the experimental system. Ensure complete evaporation if used for applications where methanol is not tolerated. |
| Ethanol | Certain bioassays | -80°C | Similar to methanol, ensure compatibility with the experimental setup. |
Experimental Protocol: Preparation of a 10 mg/mL this compound Stock Solution
This protocol details the steps for preparing a 10 mg/mL stock solution of this compound in DMSO. This concentration is a convenient starting point for subsequent dilutions to working concentrations.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator water bath
Procedure:
-
Pre-handling Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture. If the powder is adhered to the vial walls, centrifuge the vial briefly at a low speed (e.g., 3000 rpm) for a few minutes to collect all the powder at the bottom.[1]
-
Calculating Required Solvent Volume: To prepare a 10 mg/mL stock solution from 1 mg of this compound, the required volume of DMSO is calculated as follows:
Volume (mL) = Mass (mg) / Concentration (mg/mL) Volume (mL) = 1 mg / 10 mg/mL = 0.1 mL = 100 µL
-
Dissolution: a. Carefully add 100 µL of sterile DMSO to the vial containing 1 mg of this compound powder. b. Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. c. Visually inspect the solution to ensure all the powder has dissolved and the solution is clear. If dissolution is slow or incomplete, sonication in a water bath for 5-10 minutes can be beneficial.[1]
-
Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. b. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. c. Store the aliquots at -80°C for long-term storage, where they are expected to be stable for up to one year.[1]
Preparation of Working Solutions
For most experiments, the stock solution will need to be further diluted to a working concentration. For example, a recent study reported an EC₅₀ of 25 µg/mL for the anti-Mycobacterium tuberculosis activity of this compound.[3][6]
Example Dilution to 100 µg/mL Working Solution:
To prepare 1 mL of a 100 µg/mL working solution from a 10 mg/mL stock:
-
Use the C₁V₁ = C₂V₂ formula:
-
C₁ = 10 mg/mL = 10,000 µg/mL
-
V₁ = ?
-
C₂ = 100 µg/mL
-
V₂ = 1 mL = 1000 µL
-
-
Calculate the required volume of the stock solution (V₁):
-
V₁ = (C₂V₂) / C₁ = (100 µg/mL * 1000 µL) / 10,000 µg/mL = 10 µL
-
-
Add 10 µL of the 10 mg/mL this compound stock solution to 990 µL of the appropriate sterile culture medium or buffer. Mix well by gentle pipetting or vortexing.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of this compound stock and working solutions.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. [mdpi.com]
- 3. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Testing of Desertomycin A
Audience: Researchers, scientists, and drug development professionals.
Introduction: Desertomycin (B81353) A is a macrolide antibiotic with a range of biological activities, including antifungal, antibacterial, and cytostatic effects.[1][2][3] In vitro studies have demonstrated its efficacy against various fungal pathogens by affecting the plasma membrane, leading to potassium leakage.[1] Additionally, related compounds in the desertomycin family have shown activity against clinically relevant bacteria, such as Mycobacterium tuberculosis, and certain human cancer cell lines, including breast adenocarcinoma (MCF-7) and colon carcinoma (DLD-1).[4][5][6]
While comprehensive in vivo efficacy data for Desertomycin A is not widely published, its known biological activities suggest its potential as a therapeutic agent. These application notes provide detailed protocols for established and widely used animal models to evaluate the in vivo efficacy of this compound for its antifungal and anticancer properties.
Section 1: Antifungal Efficacy Testing in a Murine Model of Systemic Candidiasis
Application Note: The murine model of systemic candidiasis is a robust and highly reproducible system for evaluating the in vivo efficacy of novel antifungal compounds.[7][8][9] This model mimics human blood-borne infections, where Candida albicans disseminates to major organs, with the kidneys being the primary target.[10][11] Efficacy is typically determined by quantifying the reduction in fungal burden in the kidneys and/or by observing increased survival rates in treated animals compared to a control group. To ensure a consistent and robust infection, especially for screening new compounds, the use of immunocompromised (neutropenic) mice is common.[12][13]
Data Presentation: Efficacy of Antifungal Agents in Systemic Candidiasis Model
The following table is an example of how to present quantitative data from a systemic candidiasis study. Efficacy of this compound would be determined by comparing the fungal burden and survival rates in treated groups to the vehicle control.
| Treatment Group | Dose (mg/kg/day) | Administration Route | Mean Fungal Burden (log₁₀ CFU/g kidney ± SD) | Survival Rate (%) at Day X |
| Vehicle Control | - | IP / PO / IV | Example: 6.5 ± 0.4 | Example: 10% |
| This compound | 10 | IP / PO / IV | Experimental Data | Experimental Data |
| This compound | 25 | IP / PO / IV | Experimental Data | Experimental Data |
| This compound | 50 | IP / PO / IV | Experimental Data | Experimental Data |
| Positive Control (e.g., Fluconazole) | 10 | IP / PO / IV | Example: 3.2 ± 0.6 | Example: 90% |
Note: IP = Intraperitoneal, PO = Oral Gavage, IV = Intravenous. Data shown are for illustrative purposes.
Experimental Protocol: Systemic Candidiasis Mouse Model
This protocol details the intravenous infection model to assess this compound's efficacy against C. albicans.
1. Animal and Fungal Strain:
-
Animals: Female BALB/c or ICR mice, 6-8 weeks old.[13]
-
Fungal Strain: Candida albicans (e.g., SC5314 strain).
2. Immunosuppression (Optional but Recommended):
-
To induce neutropenia, administer cyclophosphamide (B585) intraperitoneally (e.g., 150-200 mg/kg).[8] This is typically done 1-4 days prior to infection to ensure a robust and reproducible infection.[13]
3. Inoculum Preparation:
-
Streak the C. albicans strain on Sabouraud Dextrose Agar (SDA) and incubate for 24-48 hours at 35-37°C.[12][14]
-
Inoculate a single colony into a liquid medium such as Yeast Peptone Dextrose (YPD) broth and incubate overnight at 30°C with shaking.[15]
-
Harvest yeast cells by centrifugation and wash twice with sterile, pyrogen-free saline or phosphate-buffered saline (PBS).[8]
-
Resuspend the cells in sterile saline and determine the cell concentration using a hemocytometer.
-
Adjust the final concentration to approximately 5 x 10⁵ CFU/mL in sterile saline. The typical inoculum is 1 x 10⁵ CFU in a 0.2 mL volume.[12]
4. Infection Procedure:
-
Warm mice gently under a heat lamp to dilate the lateral tail veins.
-
Inject 0.2 mL of the prepared C. albicans suspension intravenously (IV) via the lateral tail vein.[9][12]
5. Drug Preparation and Administration:
-
Vehicle Preparation: A common vehicle for macrolides or compounds with poor water solubility is a mixture of DMSO, PEG300, Tween-80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8] All components must be sterile.
-
This compound Formulation: Dissolve this compound in the vehicle to achieve the desired final concentrations for dosing. The solution should be prepared fresh daily.
-
Administration: Begin treatment at a specified time post-infection (e.g., 2-4 hours). Administer the prepared this compound solution via the desired route (e.g., intraperitoneal injection or oral gavage) once or twice daily for a predetermined period (e.g., 2-7 days).
6. Efficacy Assessment:
-
Fungal Burden:
-
At a set time point (e.g., 48-72 hours after the final dose), humanely euthanize the mice.
-
Aseptically harvest kidneys, weigh them, and place them in a known volume of sterile saline.
-
Homogenize the tissues using a tissue homogenizer.[12]
-
Prepare serial dilutions of the tissue homogenates.
-
Plate the dilutions onto SDA plates and incubate at 37°C for 24-48 hours.[12]
-
Count the colony-forming units (CFUs) and calculate the fungal burden as CFU per gram of kidney tissue.[8]
-
-
Survival Study:
-
Monitor a separate cohort of infected animals for a period of 14-30 days.
-
Record mortality daily.
-
Plot survival curves (Kaplan-Meier) and analyze for statistical significance.
-
Section 2: Anticancer Efficacy Testing in a Human Tumor Xenograft Model
Application Note: Human tumor xenograft models are a cornerstone of preclinical oncology research for evaluating the efficacy of potential anticancer agents.[16][17][18] These models involve implanting human cancer cells into immunodeficient mice, which lack the ability to reject foreign tissue.[19][20] Given that a related compound, Desertomycin G, showed in vitro activity against the MCF-7 human breast cancer cell line[6], a xenograft model using these cells is an appropriate choice to evaluate this compound's in vivo anticancer potential. Efficacy is primarily assessed by measuring the inhibition of tumor growth over time.[19]
Data Presentation: Efficacy of Anticancer Agents in Xenograft Models
The following table exemplifies how to summarize quantitative data from a xenograft study. The primary endpoint is often Tumor Growth Inhibition (TGI).
| Treatment Group | Dose (mg/kg/day) | Administration Route | Mean Tumor Volume at Day X (mm³ ± SEM) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | IP / PO / IV | Example: 1250 ± 150 | 0% | Example: +2.5% |
| This compound | 25 | IP / PO / IV | Experimental Data | Experimental Data | Experimental Data |
| This compound | 50 | IP / PO / IV | Experimental Data | Experimental Data | Experimental Data |
| Positive Control (e.g., Doxorubicin) | 5 | IP / IV | Example: 350 ± 90 | Example: 72% | Example: -8.0% |
Note: SEM = Standard Error of the Mean. TGI is calculated relative to the vehicle control group.
Experimental Protocol: Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous MCF-7 xenograft model.
1. Animal and Cell Line:
-
Animals: Female immunodeficient mice (e.g., NOD-SCID, NSG, or Athymic Nude), 6-8 weeks old.[19][21] The choice of strain can be critical; NSG mice are often preferred for their robust engraftment capabilities.[21]
-
Cell Line: MCF-7 (human breast adenocarcinoma). Cells should be cultured in appropriate media and confirmed to be free of contamination.
2. Cell Preparation and Implantation:
-
Harvest MCF-7 cells that are in an exponential growth phase (70-80% confluency).[22]
-
Wash cells with sterile PBS and perform a viable cell count using trypan blue exclusion.[22]
-
Resuspend the cell pellet in cold, sterile PBS or culture medium, often mixed 1:1 with a basement membrane matrix like Matrigel® to improve tumor take and growth.[23][24]
-
The final concentration should allow for the injection of 1-10 x 10⁶ cells in a volume of 100-200 µL.
-
Anesthetize the mouse and inject the cell suspension subcutaneously (s.c.) into the right flank.[22][23]
3. Tumor Growth Monitoring and Randomization:
-
Monitor animals for tumor formation. Once tumors become palpable, begin measuring their dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (width)² x length / 2.[22]
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[21]
4. Drug Preparation and Administration:
-
Prepare the this compound formulation and vehicle control as described in the previous section.
-
Administer treatment according to the planned schedule (e.g., daily for 21 days) via the chosen route (IP, PO, or IV).
-
Monitor the body weight of the animals 2-3 times a week as an indicator of systemic toxicity.
5. Efficacy Assessment:
-
Continue measuring tumor volumes throughout the study.
-
The primary endpoint is the tumor volume in the treated groups compared to the vehicle control group at the end of the study.
-
Calculate the percent Tumor Growth Inhibition (%TGI).
-
At the end of the study, euthanize the animals and excise the tumors for weighing and potential further analysis (e.g., histology, biomarker analysis).
Section 3: Proposed Mechanism of Action of this compound
Application Note: The primary antifungal mechanism of this compound is reported to be the disruption of the fungal plasma membrane.[1] This action leads to an increase in membrane permeability, resulting in the leakage of essential intracellular ions, such as potassium (K+). The loss of ionic homeostasis and membrane integrity ultimately leads to fungal cell death, indicating a fungicidal mode of action.[1] This direct action on the cell membrane is a key feature distinguishing it from other antifungal classes like azoles or echinocandins.
References
- 1. [The mode of action of a nonpolyenic antifungal (desertomycin) produced by a strain of Streptomyces spectabilis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desertomycin, a new crystalline antibiotic with antibacterial and cytostatic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckvetmanual.com [merckvetmanual.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. Mouse model of invasive fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Mouse Model of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Mouse Model of Candidiasis | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. Animal Model Testing of Chemosensitizing Agents of Antifungal Drugs | National Agricultural Library [nal.usda.gov]
- 14. researchgate.net [researchgate.net]
- 15. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 21. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 22. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 23. LLC cells tumor xenograft model [protocols.io]
- 24. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
Application of Desertomycin A in Drug Discovery Pipelines: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desertomycin A is a macrolide antibiotic with a broad spectrum of activity against various pathogens, including Gram-positive and Gram-negative bacteria, yeasts, and fungi. Recent studies have highlighted its potential in targeting significant human pathogens like Mycobacterium tuberculosis. This document provides detailed application notes and experimental protocols for integrating this compound into drug discovery pipelines, focusing on its antimicrobial and potential anticancer activities.
Mechanism of Action
The primary mechanisms of action for this compound appear to be multifaceted, depending on the target organism:
-
Antifungal Activity: In fungi, this compound is proposed to disrupt the plasma membrane's integrity, leading to the leakage of essential ions such as potassium.
-
Antibacterial Activity against M. tuberculosis: In Mycobacterium tuberculosis, this compound is suggested to exert its effect by binding to several key proteins, including the 30S ribosomal protein S12 (RPSL), 50S ribosomal protein L3 (RPLC), and the caseinolytic protease machinery component ClpC1. This multi-target engagement likely disrupts protein synthesis and protein quality control, leading to bacterial cell death.
Quantitative Data Summary
The following tables summarize the reported biological activities of this compound and its close analog, Desertomycin G.
Table 1: Antimicrobial Activity of this compound
| Organism | Assay Type | Potency (EC50) | Reference |
| Mycobacterium tuberculosis | Broth Microdilution | 25 µg/mL | [1][2] |
Table 2: Cytotoxic Activity of Desertomycin G (as a proxy for this compound)
| Cell Line | Cancer Type | Assay Type | Potency (IC50) | Reference |
| MCF-7 | Breast Adenocarcinoma | MTT Assay | 3.8 µM | [3] |
| A549 | Lung Carcinoma | MTT Assay | 6.3 µM | [3] |
| DLD-1 | Colon Carcinoma | MTT Assay | 8.7 µM | [3] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol outlines the determination of the MIC of this compound against a target bacterial strain, such as Mycobacterium tuberculosis.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Middlebrook 7H9 broth for M. tuberculosis)
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile growth medium to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well.
-
-
Preparation of Bacterial Inoculum:
-
Suspend isolated bacterial colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation: Add 100 µL of the final bacterial inoculum to each well, except for the sterility control wells (which should only contain medium).
-
Incubation: Cover the plates and incubate at the appropriate temperature and duration for the test organism (e.g., 37°C for 7-14 days for M. tuberculosis).
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Evaluation of Cytotoxicity using MTT Assay
This protocol describes the assessment of the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium and add 100 µL to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: Bacterial Membrane Permeability Assay using NPN
This protocol assesses the ability of this compound to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).
Materials:
-
This compound
-
Gram-negative bacterial strain (e.g., E. coli)
-
HEPES buffer (5 mM, pH 7.2)
-
NPN stock solution (500 µM in acetone)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Bacterial Culture: Grow the bacterial culture to the mid-logarithmic phase.
-
Cell Preparation: Harvest the cells by centrifugation, wash twice with HEPES buffer, and resuspend in the same buffer to an OD600 of 0.5.
-
Assay:
-
In a 96-well black plate, add 100 µL of the bacterial suspension to each well.
-
Add this compound at various concentrations.
-
Add NPN to a final concentration of 10 µM.
-
Immediately measure the fluorescence intensity (Excitation: 350 nm, Emission: 420 nm) over time.
-
-
Data Analysis: An increase in fluorescence intensity indicates the uptake of NPN due to membrane permeabilization.
Protocol 4: In Vitro Protein Synthesis Inhibition Assay
This protocol provides a general framework for assessing the impact of this compound on bacterial protein synthesis.
Materials:
-
This compound
-
E. coli S30 cell-free extract system
-
Amino acid mixture (including a radiolabeled amino acid, e.g., [35S]-methionine)
-
Template DNA or mRNA (e.g., plasmid encoding a reporter gene like luciferase)
-
ATP, GTP, and other necessary components for in vitro translation
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the S30 extract, amino acid mixture, template DNA/mRNA, and other reaction components.
-
Compound Addition: Add this compound at various concentrations to the reaction mixtures. Include a no-drug control and a positive control inhibitor (e.g., chloramphenicol).
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Protein Precipitation: Stop the reaction and precipitate the newly synthesized proteins by adding cold TCA.
-
Measurement: Collect the precipitated protein on a filter, wash, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: A decrease in radioactivity in the presence of this compound indicates inhibition of protein synthesis.
Visualizations
Logical and Experimental Workflows
Caption: Drug discovery workflow for this compound.
Proposed Signaling Pathway in M. tuberculosis
Caption: Proposed mechanism of this compound in M. tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Gene Expression Analysis in Response to Desertomycin A Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desertomycin A is a member of the macrolide family of natural products, known for a range of biological activities, including antifungal, antibacterial, and potential anticancer properties.[1][2][3] Like other macrolides, its primary mode of action in bacteria is the inhibition of protein synthesis by targeting the 50S ribosomal subunit.[4][5] However, the effects of this compound on eukaryotic cells are less understood. Macrolides are known to have immunomodulatory effects by interfering with key signaling pathways such as NF-κB and MAP kinase (ERK, JNK, p38), which can alter the expression of genes involved in inflammation and cellular stress responses.[6][7]
Analyzing global gene expression changes in response to this compound treatment provides a powerful, unbiased approach to elucidate its mechanism of action, identify potential therapeutic targets, and assess off-target effects. This application note provides a comprehensive workflow, from cell treatment to bioinformatic analysis, for studying the transcriptomic effects of this compound.
Applications
Gene expression profiling following drug treatment is a critical tool in various stages of research and development:[8]
-
Mechanism of Action (MoA) Studies: Uncover the molecular pathways perturbed by this compound, confirming expected effects and revealing novel mechanisms.
-
Drug Discovery & Repurposing: Identify gene signatures that can be used to screen for similar compounds or to repurpose this compound for new therapeutic indications.[8]
-
Biomarker Identification: Discover potential biomarkers to predict cellular response, sensitivity, or resistance to treatment.[9]
-
Toxicology and Safety Assessment: Evaluate off-target effects and potential toxicity by identifying dysregulated pathways unrelated to the intended therapeutic effect.
Experimental and Bioinformatic Workflow
The overall workflow involves a series of experimental and computational steps to ensure high-quality, reproducible results. The process begins with treating a relevant cell line with this compound, followed by RNA extraction, sequencing, and in-depth bioinformatic analysis to identify differentially expressed genes and affected pathways.[10][11]
Caption: High-level workflow for gene expression analysis.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol outlines the treatment of a selected cell line with this compound. It is crucial to include untreated (vehicle) controls and perform experiments with biological replicates (minimum n=3).
-
Cell Seeding: Plate the chosen cell line (e.g., MCF-7 for breast cancer studies, A549 for lung epithelial cells) in appropriate culture vessels (e.g., 6-well plates). Seed cells to reach 70-80% confluency at the time of treatment.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to determine the optimal treatment concentration. A preliminary dose-response experiment (MTT or similar viability assay) is recommended to determine the IC50 value. For gene expression studies, using concentrations at and below the IC50 is common.
-
Treatment: Once cells are at the desired confluency, replace the old media with fresh media containing either this compound at the final desired concentration or the vehicle (e.g., DMSO) at the same final concentration as the drug-treated wells.
-
Incubation: Incubate the cells for a predetermined duration (e.g., 6, 24, or 48 hours). The time point should be chosen based on the expected dynamics of the cellular response.
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS, and then lyse them directly in the plate using a suitable lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Kit). Homogenize the lysate by passing it through a fine-gauge needle or using a commercial homogenizer.
Protocol 2: RNA Extraction and Quality Control
High-quality RNA is essential for reliable RNA-Seq results.
-
RNA Extraction: Proceed with RNA extraction from the cell lysate using a column-based kit (e.g., Qiagen RNeasy Mini Kit) or a TRIzol-based method, following the manufacturer’s instructions. Include an on-column DNase digestion step to eliminate genomic DNA contamination.
-
RNA Quantification: Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) to determine the concentration and assess purity (A260/280 and A260/230 ratios).
-
RNA Integrity Check: Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar capillary electrophoresis system. A RIN value ≥ 8 is recommended for library preparation.
Table 1: Example RNA Quality Control Data
| Sample ID | Treatment | Concentration (ng/µL) | A260/280 Ratio | RIN |
|---|---|---|---|---|
| Rep1_Control | Vehicle | 155.2 | 2.05 | 9.8 |
| Rep2_Control | Vehicle | 162.8 | 2.06 | 9.7 |
| Rep3_Control | Vehicle | 149.5 | 2.05 | 9.9 |
| Rep1_DesA | 10 µM DesA | 141.3 | 2.07 | 9.5 |
| Rep2_DesA | 10 µM DesA | 138.9 | 2.06 | 9.6 |
| Rep3_DesA | 10 µM DesA | 145.1 | 2.05 | 9.4 |
Protocol 3: RNA Sequencing
This protocol should be performed by a sequencing core facility or a user experienced in NGS library preparation.
-
Library Preparation: Starting with 100 ng - 1 µg of total RNA, prepare sequencing libraries using a commercial kit (e.g., Illumina TruSeq Stranded mRNA or NEBNext Ultra II Directional RNA Library Prep Kit). This process typically involves:
-
mRNA isolation via poly-A selection or ribosomal RNA depletion.
-
RNA fragmentation.
-
First and second-strand cDNA synthesis.
-
A-tailing and adapter ligation.
-
Library amplification via PCR.
-
-
Library QC: Quantify the final libraries and assess their size distribution using a Bioanalyzer.
-
Sequencing: Pool the libraries and sequence them on an Illumina platform (e.g., NovaSeq, NextSeq) to generate 15-20 million single-end or paired-end reads per sample.[11]
Bioinformatic Data Analysis Protocol
The analysis of RNA-Seq data requires a series of computational steps to process the raw sequencing reads and identify differentially expressed genes.[12][13][14]
Caption: Detailed bioinformatic pipeline for RNA-Seq data analysis.
-
Raw Read Quality Control: Assess the quality of the raw sequencing reads (FASTQ files) using FastQC. Check for per-base quality scores, adapter content, and other metrics.
-
Read Trimming: Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.
-
Alignment: Align the cleaned reads to a reference genome (e.g., GRCh38 for human) using a splice-aware aligner like STAR.[11]
-
Quantification: Count the number of reads mapping to each gene based on the genome annotation file (GTF). featureCounts or HTSeq-count are commonly used for this step.[11] The output is a count matrix with genes as rows and samples as columns.
-
Differential Expression Analysis: Use the count matrix to identify differentially expressed genes (DEGs) between this compound-treated and control samples. Packages like DESeq2 or edgeR in R are standard for this analysis, as they account for the specific statistical properties of count data.[15]
Table 2: Example of Top Differentially Expressed Genes (Output from DESeq2)
| Gene Symbol | log2FoldChange | pvalue | padj |
|---|---|---|---|
| IL6 | 3.45 | 1.2e-15 | 4.5e-11 |
| FOS | 2.89 | 5.6e-12 | 9.1e-08 |
| JUN | 2.51 | 8.3e-11 | 7.2e-07 |
| EGR1 | -2.15 | 4.2e-09 | 2.1e-05 |
| MYC | -1.98 | 9.1e-09 | 3.8e-05 |
-
log2FoldChange: The log2 of the change in expression (positive = upregulation, negative = downregulation).
-
pvalue: The nominal p-value for the statistical test.
-
padj: The p-value adjusted for multiple testing (e.g., using Benjamini-Hochberg). A common significance threshold is padj < 0.05.
Data Interpretation and Pathway Analysis
Once a list of significant DEGs is obtained, the next step is to understand their biological context.
-
Functional Enrichment Analysis: Use tools like DAVID, Metascape, or R packages like clusterProfiler to perform Gene Ontology (GO) and pathway (e.g., KEGG, Reactome) enrichment analysis. This helps identify biological processes, molecular functions, and signaling pathways that are over-represented in the list of DEGs.
-
Signaling Pathway Visualization: Based on the known effects of macrolides, this compound may impact inflammatory signaling.[6][7] A potential mechanism is the inhibition of MAPK or NF-κB pathways.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. [The mode of action of a nonpolyenic antifungal (desertomycin) produced by a strain of Streptomyces spectabilis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desertomycin, a new crystalline antibiotic with antibacterial and cytostatic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategic Applications of Gene Expression: From Drug Discovery/Development to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drug‐Induced Differential Gene Expression Analysis on Nanoliter Droplet Microarrays: Enabling Tool for Functional Precision Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.genewiz.com [blog.genewiz.com]
- 12. A Guide to Basic RNA Sequencing Data Processing and Transcriptomic Analysis [bio-protocol.org]
- 13. A Guide to Basic RNA Sequencing Data Processing and Transcriptomic Analysis [en.bio-protocol.org]
- 14. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Desertomycin A Production from Streptomyces Fermentation
Welcome to the technical support center for improving the yield of Desertomycin A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing the fermentation of Streptomyces for enhanced production of this valuable polyketide.
Frequently Asked Questions (FAQs)
Q1: My Streptomyces culture is growing well, but the yield of this compound is consistently low. What are the most critical factors to investigate?
A1: Low yields of this compound despite good cell growth are a common issue. The production of secondary metabolites like this compound is often not directly coupled with biomass accumulation and is influenced by a variety of factors. The most critical aspects to investigate are:
-
Media Composition: The type and concentration of carbon and nitrogen sources are paramount. Complex carbon sources like starch or dextrin (B1630399) and organic nitrogen sources such as soybean meal or yeast extract often promote higher yields than simple sugars and inorganic nitrogen.
-
Fermentation Parameters: pH, temperature, and dissolved oxygen levels must be maintained within their optimal ranges. For many Streptomyces species, a pH between 6.0 and 8.0 and a temperature of around 28-30°C are ideal.
-
Inoculum Quality: The age and density of the seed culture can significantly impact the production phase. Using a fresh, healthy, and well-sporulated inoculum is crucial.
-
Strain Integrity: Streptomyces strains can undergo genetic drift and lose their high-producing phenotype after repeated subculturing. It is advisable to return to a cryopreserved stock of the original high-yielding strain.
Q2: How do different carbon and nitrogen sources affect this compound production?
A2: The choice of carbon and nitrogen sources directly influences the metabolic pathways leading to this compound biosynthesis.
-
Carbon Sources: While glucose can support rapid growth, it can also cause catabolite repression, inhibiting secondary metabolite production. Slower-metabolized carbohydrates like starch, dextrin, or galactose are often more suitable for the production phase.
-
Nitrogen Sources: Organic nitrogen sources like soybean meal, peptone, and yeast extract generally support higher yields of secondary metabolites compared to inorganic sources like ammonium (B1175870) salts. Sodium nitrate (B79036) and glycine (B1666218) have also been shown to be effective nitrogen sources for the production of other antibiotics by Streptomyces.
Q3: What is the role of a pathway-specific regulatory gene, such as a hypothetical desR, in this compound biosynthesis?
A3: The biosynthesis of antibiotics in Streptomyces is tightly regulated. Most antibiotic biosynthetic gene clusters contain one or more pathway-specific regulatory genes. A hypothetical desR gene within the this compound gene cluster would likely encode a transcriptional activator. This regulator, often a member of the SARP (Streptomyces Antibiotic Regulatory Protein) family, binds to specific promoter regions within the gene cluster, switching on the expression of the structural genes required for this compound synthesis. Overexpression of such a positive regulator is a common genetic engineering strategy to increase antibiotic yields.
Q4: Can precursor supplementation improve the yield of this compound?
A4: Yes, precursor feeding can be a highly effective strategy. This compound is a polyketide, synthesized from simple carboxylic acid building blocks like acetyl-CoA and propionyl-CoA. Supplementing the fermentation medium with precursors such as propionate, methyl oleate, or specific amino acids that can be converted into these building blocks can significantly boost the yield by increasing the intracellular pool of these essential precursors.
Troubleshooting Guides
Issue 1: Inconsistent this compound Yields Between Batches
-
Possible Cause: Variability in inoculum preparation.
-
Troubleshooting Steps:
-
Standardize the age of the seed culture (e.g., 48-72 hours).
-
Ensure a consistent inoculum volume (e.g., 5-10% v/v).
-
Use a consistent source of spores or mycelial fragments for starting the seed culture.
-
-
-
Possible Cause: Fluctuations in fermentation parameters.
-
Troubleshooting Steps:
-
Calibrate pH, temperature, and dissolved oxygen probes before each fermentation run.
-
Implement automated control systems to maintain these parameters within the optimal range.
-
-
-
Possible Cause: Inconsistent media preparation.
-
Troubleshooting Steps:
-
Use high-quality, consistent sources for all media components.
-
Ensure complete dissolution and sterilization of all media components.
-
-
Issue 2: Foaming in the Bioreactor
-
Possible Cause: High concentration of proteins in the medium (e.g., from yeast extract or soybean meal).
-
Troubleshooting Steps:
-
Add an appropriate antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed.
-
Optimize the agitation speed to minimize shear stress, which can contribute to foaming.
-
-
Issue 3: Low Yield in Scale-Up from Shake Flask to Bioreactor
-
Possible Cause: Poor oxygen transfer in the larger vessel.
-
Troubleshooting Steps:
-
Optimize the agitation and aeration rates to ensure adequate dissolved oxygen levels (typically >20% saturation).
-
Consider using a fed-batch strategy to control the growth rate and oxygen demand.
-
-
-
Possible Cause: Shear stress from impellers.
-
Troubleshooting Steps:
-
Use impellers designed for filamentous microorganisms (e.g., Rushton turbines).
-
Optimize the tip speed of the impeller to minimize cell damage.
-
-
Data Presentation
Table 1: Effect of Carbon Source on this compound Production (Illustrative Example)
| Carbon Source (20 g/L) | Dry Cell Weight (g/L) | This compound Titer (mg/L) |
| Glucose | 8.5 | 45 |
| Soluble Starch | 7.2 | 120 |
| Dextrin | 7.8 | 110 |
| Galactose | 6.9 | 95 |
Table 2: Effect of Nitrogen Source on this compound Production (Illustrative Example)
| Nitrogen Source (10 g/L) | Dry Cell Weight (g/L) | This compound Titer (mg/L) |
| Ammonium Sulfate | 6.2 | 30 |
| Sodium Nitrate | 6.8 | 55 |
| Yeast Extract | 8.1 | 150 |
| Soybean Meal | 8.9 | 180 |
Experimental Protocols
Protocol 1: Standard Batch Fermentation of Streptomyces for this compound Production
-
Seed Culture Preparation:
-
Prepare a suitable seed medium (e.g., ISP2 broth).
-
Inoculate with spores or mycelial fragments of the Streptomyces strain.
-
Incubate at 28°C and 200 rpm for 48-72 hours.
-
-
Production Fermentation:
-
Prepare the production medium (e.g., containing soluble starch, soybean meal, and mineral salts).
-
Inoculate the production medium with 5% (v/v) of the seed culture.
-
Incubate at 28°C with an agitation of 200-400 rpm and an aeration rate of 1 vvm (volume of air per volume of medium per minute).
-
Maintain the pH at 7.0 using automated addition of acid/base.
-
Monitor the fermentation for 7-10 days, taking samples periodically to measure cell growth and this compound concentration.
-
Protocol 2: Response Surface Methodology (RSM) for Media Optimization
-
Plackett-Burman Design:
-
Identify a range of potentially influential media components (e.g., carbon source, nitrogen source, phosphate, trace elements).
-
Use a Plackett-Burman design to screen for the most significant factors affecting this compound production.
-
-
Steepest Ascent/Descent:
-
Based on the results of the Plackett-Burman design, determine the direction of increasing or decreasing the concentration of the significant factors to improve the yield.
-
-
Box-Behnken Design:
-
Use a Box-Behnken design to create a quadratic model that describes the relationship between the significant factors and the this compound yield.
-
From this model, determine the optimal concentrations of the key media components.
-
Protocol 3: Fed-Batch Fermentation for Enhanced this compound Production
-
Initial Batch Phase:
-
Start with a batch culture containing a limiting amount of the primary carbon source to allow for initial cell growth.
-
-
Feeding Phase:
-
Once the initial carbon source is depleted (indicated by a rise in dissolved oxygen), start a continuous or intermittent feed of a concentrated carbon source solution.
-
The feed rate should be carefully controlled to maintain a low, non-repressive concentration of the carbon source in the bioreactor. This will sustain the production phase for a longer period.
-
Visualizations
Caption: Generalized regulatory cascade for this compound biosynthesis.
Caption: Experimental workflow for this compound production.
Troubleshooting low bioactivity in Desertomycin A experiments
Welcome to the technical support center for researchers utilizing Desertomycin A. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate challenges and ensure the success of your experiments.
Troubleshooting Guide: Low Bioactivity of this compound
Experiencing lower-than-expected bioactivity with this compound can be frustrating. This guide provides a systematic approach to identifying and resolving common issues.
Question: My this compound is showing low or no activity in my cell-based assays. What are the potential causes and how can I troubleshoot this?
Answer:
Low bioactivity of this compound can stem from several factors, ranging from compound integrity to experimental setup. Below is a step-by-step troubleshooting workflow to help you identify the root cause.
Step 1: Verify Compound Integrity and Stock Solution
The first step is to ensure that the this compound you are using is of high quality and that your stock solution is correctly prepared.
-
Purity and Identity:
-
Question: Is my this compound pure and correctly identified?
-
Action: Whenever possible, obtain a certificate of analysis (CoA) from your supplier. If in doubt, consider analytical methods like HPLC-MS to confirm the purity and mass of your compound, which should be approximately 1192.5 g/mol for the free base[1].
-
-
Storage:
-
Question: Has the compound been stored correctly?
-
Action: this compound should be stored at -20°C. Improper storage can lead to degradation.
-
-
Solubility and Precipitation:
-
Question: Is the compound fully dissolved in the stock solution and not precipitating in the culture medium?
-
Action: this compound has limited water solubility and is typically dissolved in organic solvents like DMSO, ethanol, or methanol.
-
Stock Solution: Ensure the compound is completely dissolved in your solvent of choice. Gentle warming or sonication can aid dissolution.
-
Working Solution: When diluting the stock solution into your aqueous cell culture medium, do so in a stepwise manner. Adding a concentrated DMSO stock directly to the medium can cause the compound to precipitate or "crash out." Pre-warming the medium to 37°C can also help. Visually inspect your final working solution for any signs of precipitation.
-
-
-
Concentration Verification:
-
Question: Is the concentration of my stock solution accurate?
-
Action: Double-check your calculations for preparing the stock solution. If you have access to UV-Vis spectroscopy, you can use it to estimate the concentration, although this is less precise than other methods.
-
Step 2: Assess Experimental Conditions
Your experimental setup can significantly impact the observed bioactivity of this compound.
-
Cell Health and Passage Number:
-
Question: Are my cells healthy and within an appropriate passage number?
-
Action: Use cells that are in the logarithmic growth phase. High passage numbers can lead to phenotypic changes and altered drug sensitivity. Regularly check for signs of stress or contamination in your cell cultures.
-
-
Serum Interactions:
-
Question: Could serum in the culture medium be interfering with this compound's activity?
-
Action: Some macrolide antibiotics can bind to serum proteins, which may reduce their effective concentration. Consider performing experiments in serum-free or low-serum medium for a short duration to see if this enhances bioactivity. However, be mindful that prolonged serum starvation can also affect cell health.
-
-
pH of Media:
-
Question: Is the pH of my culture medium optimal?
-
Action: The pH of the medium can affect the stability and activity of some compounds. Ensure your medium is properly buffered and that the pH is stable throughout the experiment.
-
-
Contamination:
-
Question: Are my cell cultures free from contamination?
-
Action: Mycoplasma and other microbial contaminants can alter cellular metabolism and drug response. Regularly test your cells for contamination.
-
Step 3: Check Assay-Specific Parameters
The specific assay you are using to measure bioactivity may require optimization.
-
Assay Sensitivity:
-
Question: Is my assay sensitive enough to detect the effects of this compound at the concentrations used?
-
Action: Review the literature for typical effective concentrations of this compound in your cell line or similar models. You may need to perform a dose-response experiment over a wider range of concentrations.
-
-
Incubation Time:
-
Question: Is the incubation time sufficient for this compound to exert its biological effects?
-
Action: The onset of action for a compound can vary. Perform a time-course experiment to determine the optimal incubation time.
-
-
Reagent Quality:
-
Question: Are the reagents for my bioassay of good quality and not expired?
-
Action: Use fresh, high-quality reagents for your assays.
-
Frequently Asked Questions (FAQs)
Compound Handling and Storage
Q1: What is the recommended solvent for this compound?
-
This compound is soluble in DMF, DMSO, ethanol, and methanol, with limited solubility in water. For cell culture experiments, DMSO is the most commonly used solvent.
Q2: What is the recommended storage condition for this compound?
-
Solid this compound should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C, aliquoted to avoid repeated freeze-thaw cycles.
Q3: How can I prevent my this compound from precipitating when I add it to the cell culture medium?
-
To prevent precipitation, add the DMSO stock solution to pre-warmed (37°C) culture medium while gently vortexing. It is also advisable to keep the final DMSO concentration in your culture medium below 0.5% to avoid solvent toxicity. Performing a serial dilution in the medium rather than a single large dilution can also help.
Mechanism of Action
Q4: What is the known mechanism of action of this compound?
-
This compound is a macrolide antibiotic. Its mechanism of action is thought to involve disruption of the plasma membrane, leading to the leakage of cellular components. At higher concentrations, it can also inhibit protein synthesis. In tumor cell lines, it has been shown to induce apoptosis.
Q5: Does this compound induce apoptosis?
-
Yes, studies have shown that Desertomycin G, a close analog, affects the viability of tumor cell lines, and other macrolides are known to induce apoptosis. The proposed pathway involves mitochondrial outer membrane permeabilization and subsequent caspase activation.
Experimental Design
Q6: What are typical working concentrations for this compound in cell culture?
-
Effective concentrations can vary significantly depending on the cell line and the endpoint being measured. EC50 values for this compound and its analogs against various cell lines have been reported in the range of 2.5 µM to 50 µg/mL. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q7: How long should I incubate my cells with this compound?
-
The optimal incubation time will depend on your cell type and the assay being performed. For cell viability assays, incubation times of 24 to 72 hours are common. For apoptosis assays, shorter time points (e.g., 6 to 24 hours) may be more appropriate to capture early apoptotic events. A time-course experiment is recommended to determine the ideal duration.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆₁H₁₀₉NO₂₁ | [1] |
| Molecular Weight | 1192.5 g/mol | [1] |
| Appearance | White solid | N/A |
| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol. Limited water solubility. | N/A |
| Storage | -20°C | N/A |
Table 2: Reported Bioactivities of Desertomycin Analogs
| Compound | Cell Line / Organism | Bioactivity Metric | Reported Value | Reference |
| This compound | M. tuberculosis | EC₅₀ | 25 µg/mL | [2] |
| Desertomycin G | M. tuberculosis | MIC | 16 µg/mL | N/A |
| Desertomycin G | MCF-7 (Breast Cancer) | Viability Reduction | ~50% at 5 µM | [3][4] |
| Desertomycin G | DLD-1 (Colon Cancer) | Viability Reduction | ~50% at 2.5 µM | [3][4] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps for determining cell viability after treatment with this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Detection using Annexin V Staining
This protocol describes the detection of apoptosis by flow cytometry using fluorescently labeled Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells.
Materials:
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound and a vehicle control for the predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Mandatory Visualization
Proposed Signaling Pathway for this compound-Induced Apoptosis
While the precise molecular pathway of this compound-induced apoptosis is not fully elucidated, based on its macrolide nature and known effects of similar compounds, a plausible signaling cascade can be proposed. This pathway involves the induction of mitochondrial stress, leading to the activation of the intrinsic apoptotic pathway.
Logical Relationship for Troubleshooting Solubility Issues
For hydrophobic compounds like this compound, ensuring proper solubilization is critical for obtaining reliable experimental results. The following diagram illustrates the logical steps to address solubility challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
How to address solubility issues of Desertomycin A in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Desertomycin A in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
This compound is a macrolide antibiotic with limited solubility in water.[1][2] It is known to be soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol.[1][2]
Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the initial troubleshooting steps?
If you are encountering issues with dissolving this compound, consider the following initial steps:
-
Ensure the use of a high-purity solvent: Impurities in the water or buffer can affect solubility.
-
Gentle heating: Mild heating of the solution can sometimes aid in the dissolution of macrolides. However, be cautious about potential degradation at elevated temperatures.
-
Sonication: Sonication can help to break down powder aggregates and accelerate the dissolution process.[3]
-
pH adjustment: The solubility of many macrolide antibiotics is pH-dependent.[4][5][6]
Q3: Can I pre-dissolve this compound in an organic solvent and then dilute it into my aqueous buffer?
Yes, this is a common strategy for poorly water-soluble compounds. A recommended approach is to first dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution. This stock solution can then be added dropwise to the aqueous buffer while vortexing to achieve the desired final concentration. Be aware that adding too much organic solvent can affect your experimental system.
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides several advanced methods to address persistent solubility issues with this compound in aqueous solutions.
Method 1: Co-solvent Systems
The use of co-solvents can significantly increase the solubility of hydrophobic compounds in aqueous solutions.
Issue: this compound precipitates out of my aqueous solution, even at low concentrations.
Solution: Prepare your aqueous solution with a certain percentage of a water-miscible organic co-solvent. Common co-solvents for macrolides include DMSO, ethanol, and polyethylene (B3416737) glycol (PEG).
Quantitative Data on Co-solvent Effects:
| Co-solvent | Typical Concentration Range (% v/v) | Expected Solubility Enhancement | Notes |
| DMSO | 1 - 10% | Significant | Can have biological effects on cells at higher concentrations. |
| Ethanol | 1 - 20% | Moderate to Significant | May cause protein precipitation in some biological assays. |
| PEG 300/400 | 5 - 30% | Moderate | Generally considered biocompatible and less toxic than DMSO or ethanol. |
Experimental Protocol: Preparation of a this compound Solution using a Co-solvent
-
Prepare a stock solution of this compound in 100% DMSO at a high concentration (e.g., 10 mg/mL).
-
Determine the desired final concentration of this compound and the maximum tolerable concentration of DMSO in your aqueous experimental buffer.
-
Calculate the volume of the this compound stock solution needed.
-
Add the calculated volume of the stock solution dropwise to your aqueous buffer while vigorously vortexing or stirring.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to increase the percentage of co-solvent in your final solution or lower the final concentration of this compound.
Method 2: pH Adjustment
The solubility of ionizable compounds, including many macrolide antibiotics, can be highly dependent on the pH of the solution.
Issue: My this compound solution is cloudy, suggesting incomplete dissolution.
Solution: Adjusting the pH of your aqueous solution may improve the solubility of this compound. Macrolides are generally more soluble at a slightly acidic pH.[4][5][6]
Experimental Protocol: pH-Dependent Solubility Test
-
Prepare a series of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add a known excess amount of this compound powder to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring for a set period (e.g., 24 hours) at a controlled temperature.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Plot the solubility of this compound as a function of pH to determine the optimal pH for dissolution.
Method 3: Cyclodextrin (B1172386) Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7]
Issue: I need to prepare a higher concentration of this compound in an aqueous solution for my experiments.
Solution: Utilize cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), to form an inclusion complex with this compound.
Experimental Protocol: Preparation of a this compound-Cyclodextrin Complex
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) at a desired concentration (e.g., 1-10% w/v).
-
Slowly add this compound powder to the cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for complex formation.
-
After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved material.
-
The resulting clear solution contains the water-soluble this compound-cyclodextrin complex.
Method 4: Liposomal Formulation
Encapsulating this compound within liposomes can improve its apparent solubility and provide a vehicle for its delivery in aqueous systems.
Issue: I need a biocompatible formulation for in vivo studies that overcomes the poor aqueous solubility of this compound.
Solution: Formulate this compound into liposomes using the thin-film hydration method.
Experimental Protocol: Liposomal Encapsulation of this compound (Thin-Film Hydration Method)
-
Lipid Film Preparation:
-
Dissolve lipids (e.g., a mixture of a phosphatidylcholine like DSPC and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.[8][9]
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature of the lipids used.[8] This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
Method 5: Nanoparticle Formulation
Formulating this compound into polymeric nanoparticles can enhance its solubility and stability in aqueous media.
Issue: A stable, aqueous formulation of this compound is required for a controlled-release application.
Solution: Prepare this compound-loaded nanoparticles using the nanoprecipitation method.
Experimental Protocol: Preparation of this compound Nanoparticles (Nanoprecipitation)
-
Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone (B3395972) or acetonitrile).
-
Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a surfactant (e.g., Poloxamer 188) to stabilize the nanoparticles.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant stirring. The rapid diffusion of the organic solvent into the aqueous phase causes the polymer and drug to co-precipitate, forming nanoparticles.[10]
-
Solvent Removal and Purification: Remove the organic solvent by evaporation under reduced pressure. The resulting nanoparticle suspension can be purified by centrifugation and washing to remove any unencapsulated drug and excess surfactant.
References
- 1. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 2. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 4. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 5. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
- 6. Recent Advances in the Development of Antimicrobial Nanoparticles for Combating Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 9. protocols.io [protocols.io]
- 10. Antibiotic Polymeric Nanoparticles for Biofilm-Associated Infection Therapy | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Purifying Desertomycin A by HPLC
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing High-Performance Liquid Chromatography (HPLC) parameters for the purification of Desertomycin A. It includes a detailed starting protocol, frequently asked questions, and a troubleshooting guide to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound relevant for HPLC purification?
A1: Understanding the physicochemical properties of this compound is crucial for method development. It is a large macrolide antibiotic with the following key characteristics:
-
Molecular Formula: C₆₁H₁₀₉NO₂₁[1]
-
Molecular Weight: Approximately 1192.5 g/mol [1]
-
Solubility: It is soluble in organic solvents like methanol (B129727), ethanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO), but has limited solubility in water.[2] This makes it well-suited for Reverse-Phase HPLC.
-
Structure: As a large, complex macrolide, it possesses multiple hydroxyl groups, making it relatively polar for its size, but its large carbon backbone gives it significant non-polar character.[1][3]
Q2: What is a good starting point for a C18 column and mobile phase for this compound purification?
A2: A reverse-phase C18 column is the most common choice for separating large macrolide antibiotics. A good starting point involves a gradient elution using acetonitrile (B52724) or methanol as the organic modifier and water as the aqueous component. Adding a modifier like formic acid can improve peak shape by controlling the ionization of the basic amino group in this compound.
Q3: What detection wavelength should I use for this compound?
A3: this compound has chromophores that absorb in the low-UV range. A detection wavelength between 205-220 nm is a common starting point for macrolides that lack strong, specific chromophores. It is highly recommended to perform a UV-Vis scan of a purified standard to determine the absorbance maximum (λ-max) for optimal sensitivity.
Q4: How can I improve the resolution between this compound and closely related impurities?
A4: Improving resolution involves optimizing several parameters:
-
Modify the Gradient: A shallower gradient (i.e., a slower increase in the organic solvent percentage over a longer time) provides more time for components to interact with the stationary phase, often improving the separation of closely related compounds.
-
Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter selectivity. Methanol often provides different elution patterns for complex molecules.
-
Adjust the pH: Small adjustments to the mobile phase pH with formic acid, acetic acid, or ammonium (B1175870) formate (B1220265) can change the retention characteristics and improve peak shape.
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will increase the run time.
-
Change the Column: If other optimizations fail, testing a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a different particle size (smaller particles for higher efficiency) may be necessary.
Experimental Protocol: Baseline HPLC Method
This protocol provides a robust starting point for the purification of this compound from a semi-purified extract.
1. Sample Preparation:
- Dissolve the semi-purified this compound extract in a suitable solvent, such as methanol or DMSO, to a concentration of 1-5 mg/mL.
- Ensure the final sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion. If using a strong solvent like DMSO, the injection volume should be kept small (e.g., <10 µL).
- Filter the sample through a 0.22 µm or 0.45 µm syringe filter (PTFE for organic solvents) to remove any particulate matter that could block the column.[4]
2. HPLC System and Parameters:
- A standard analytical or preparative HPLC system can be used. The parameters below are for an analytical-scale separation, which can be scaled up for preparative purification.
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommended Setting | Rationale & Notes |
| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm) | C18 is a good general-purpose non-polar stationary phase for separating macrolides. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier helps to protonate the amine group on this compound, leading to sharper, more symmetrical peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient Program | 40% to 95% B over 20 minutes; Hold at 95% B for 5 min | A broad gradient is a good starting point to elute the compound and any potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID analytical column. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and lowers viscosity. |
| Detection | UV-Vis Detector at 210 nm | Provides good sensitivity for the peptide-like bonds and other chromophores in the molecule. |
| Injection Volume | 10-20 µL | Adjust based on sample concentration and column capacity. |
3. Post-Run Procedure:
- After the gradient, run a high-organic wash (e.g., 95% Acetonitrile) to elute any strongly retained compounds.
- Equilibrate the column back to the initial conditions (40% B) for at least 5-10 column volumes before the next injection to ensure reproducible retention times.
Troubleshooting Guide
This section addresses common problems encountered during the HPLC purification of this compound.
Diagram 1: General HPLC Troubleshooting Workflow
Caption: A logical workflow for diagnosing and addressing common HPLC issues.
Table 2: Troubleshooting Common HPLC Problems
| Problem | Potential Cause | Recommended Solution |
| High System Backpressure | 1. Blockage in the system (e.g., guard column, column inlet frit).[5] 2. Precipitated buffer in mobile phase or pump. 3. Flow rate is too high. | 1. Systematically remove components (column, then guard) to locate the blockage. Reverse flush the column at a low flow rate. Replace frits if necessary. 2. Flush the entire system with water, then an appropriate organic solvent (e.g., methanol) to dissolve precipitates. 3. Verify and reduce the flow rate. |
| No Peaks or Very Small Peaks | 1. Injector issue (e.g., sample loop not filled, syringe error). 2. Sample is too dilute. 3. Incorrect detection wavelength. 4. Compound is irreversibly bound to the column. | 1. Check injector settings and ensure the sample is being drawn correctly. 2. Concentrate the sample or increase the injection volume. 3. Perform a UV-Vis scan to find the optimal wavelength. 4. Flush the column with a very strong solvent (e.g., isopropanol (B130326) or a higher percentage of acetonitrile). |
| Peak Tailing | 1. Secondary interactions (e.g., amine group interacting with free silanols on the silica). 2. Column overload.[6] 3. Column void or degradation. | 1. Ensure the mobile phase pH is low enough (e.g., using 0.1% formic or acetic acid) to keep the amine protonated. 2. Dilute the sample and reinject. 3. Replace the column if it is old or has been subjected to harsh conditions. |
| Split or Broad Peaks | 1. Sample solvent is much stronger than the mobile phase.[5] 2. Column inlet is partially blocked or has a void. 3. Co-elution with an impurity. | 1. Dissolve the sample in the initial mobile phase or a weaker solvent.[6] 2. Reverse and flush the column. If the problem persists, the column may need replacement. 3. Optimize the gradient to improve separation (see FAQ Q4). |
| Shifting Retention Times | 1. Inadequate column equilibration between runs. 2. Mobile phase composition is changing (e.g., evaporation of organic solvent).[6] 3. Fluctuations in column temperature. 4. Pump malfunction or air bubbles. | 1. Increase the equilibration time to at least 5-10 column volumes. 2. Prepare fresh mobile phase daily and keep solvent bottles capped. 3. Use a column oven to maintain a constant temperature. 4. Degas the mobile phase and prime the pump to remove air bubbles. |
Parameter Optimization
Optimizing HPLC parameters is a systematic process. The diagram below illustrates the relationship between key parameters and their effect on the separation.
Diagram 2: HPLC Parameter Optimization Logic
Caption: Interrelationship of key HPLC parameters for method optimization.
References
- 1. This compound | C61H109NO21 | CID 101616447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uniscience.co.kr [uniscience.co.kr]
- 3. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. lcms.cz [lcms.cz]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing Antimicrobial Assays for Desertomycin A
Welcome to the technical support center for Desertomycin (B81353) A antimicrobial assays. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is Desertomycin A and what is its general antimicrobial activity?
This compound is a 42-membered macrocyclic lactone antibiotic with a broad spectrum of activity against Gram-positive bacteria and fungi.[1] It belongs to the desertomycin family of macrolides, which are known for their complex structures and diverse biological activities.
Q2: I am having trouble dissolving this compound for my assays. What solvents are recommended?
This compound has limited water solubility. It is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1] For antimicrobial assays, it is common to prepare a concentrated stock solution in one of these solvents and then dilute it in the appropriate culture medium.
Q3: Can the solvent I use affect the results of my antimicrobial assay?
Yes, the choice and final concentration of the solvent can significantly impact assay results. Organic solvents like DMSO can have intrinsic antimicrobial effects at higher concentrations and may also influence the permeability of microbial cell membranes, potentially potentiating the effect of the antibiotic. It is crucial to determine the maximum solvent concentration that does not affect the growth of the test organism by running appropriate solvent-only controls. For many bacteria and fungi, DMSO concentrations should generally be kept below 2.5% (v/v) to avoid inhibitory effects.[2][3]
Q4: My MIC results for this compound are inconsistent. What could be the cause?
Inconsistent Minimum Inhibitory Concentration (MIC) results can stem from several factors:
-
Poor solubility and precipitation: this compound may precipitate out of the aqueous culture medium, especially at higher concentrations, leading to an underestimation of its true potency.
-
Binding to plasticware: Hydrophobic compounds like this compound can adsorb to the surface of plastic microtiter plates, reducing the effective concentration in the medium.
-
Degradation of the compound: The stability of this compound can be influenced by the pH and temperature of the incubation, as well as the duration of the experiment.
-
Inoculum variability: Inconsistent preparation of the microbial inoculum can lead to variations in the final cell density, which can affect MIC values.
Q5: Are there ways to improve the solubility of this compound in my aqueous assay medium?
To enhance the solubility and prevent precipitation of this compound in aqueous media, consider the following approaches:
-
Use of co-solvents: While keeping the final concentration of organic solvents low, their presence can help maintain the solubility of the compound.
-
Incorporation of non-ionic surfactants: Surfactants like Tween 80 can aid in the dispersion of hydrophobic compounds in aqueous solutions.
-
Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their water solubility.
Troubleshooting Guides
Issue 1: No or weak antimicrobial activity observed.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | - Prepare fresh stock solutions for each experiment. - Assess the stability of this compound under your specific assay conditions (pH, temperature, and media components). While specific stability data for this compound is limited, macrolides can be susceptible to degradation at non-neutral pH and elevated temperatures.[2][4][5] |
| Precipitation of this compound | - Visually inspect assay plates for any signs of precipitation. - Reduce the starting concentration of this compound in your serial dilutions. - Incorporate a solubilizing agent such as a low concentration of Tween 80 (e.g., 0.002%) into the broth medium. |
| Inappropriate test organism | - Confirm the susceptibility of your test strain to macrolide antibiotics. This compound is primarily active against Gram-positive bacteria and fungi.[1] |
| High inoculum density | - Ensure your microbial inoculum is standardized according to established protocols (e.g., 0.5 McFarland standard). |
Issue 2: High variability in MIC or zone of inhibition measurements.
| Potential Cause | Troubleshooting Step |
| Uneven drug distribution in agar (B569324) | - For agar diffusion assays, ensure the agar has a uniform depth (typically 4 mm).[6] - Allow the antimicrobial-impregnated disks to be firmly in contact with the agar surface. |
| Inconsistent inoculum spread | - Ensure a uniform lawn of bacteria is spread on the agar plate for diffusion assays. |
| Edge effects in microtiter plates | - To minimize evaporation from the outer wells of a microtiter plate, which can concentrate the compound, consider filling the peripheral wells with sterile water or media and not using them for experimental data. |
| Binding of this compound to labware | - Consider using low-binding microtiter plates. - Pre-treating plates with a blocking agent may be necessary in some cases. |
Quantitative Data Summary
The following tables summarize available quantitative data for this compound and its analogs.
Table 1: Reported Minimum Inhibitory Concentrations (MICs) of Desertomycins against Staphylococcus aureus
| Compound | S. aureus Strain | MIC (µg/mL) | Reference |
| This compound | Methicillin-sensitive S. aureus | Not specified, but active | [7] |
| This compound | Vancomycin-intermediate S. aureus | Not specified, but active | [7] |
| Desertomycin G | S. aureus (clinical isolate) | <0.25 | [8][9][10] |
Table 2: Solubility Information for this compound
| Solvent | Solubility | Reference |
| Water | Limited | [1] |
| Dimethyl sulfoxide (DMSO) | Soluble | [1] |
| Dimethylformamide (DMF) | Soluble | [1] |
| Ethanol | Soluble | [1] |
| Methanol | Soluble | [1] |
Experimental Protocols
Detailed Methodology for Broth Microdilution Assay for this compound
This protocol is adapted for hydrophobic compounds and aims to enhance the sensitivity and reproducibility of MIC determination for this compound.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to a final concentration of 10 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare fresh stock solutions for each experiment to minimize degradation.
-
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a designated row.
-
Add 100 µL of the this compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process through well 10. Discard the final 50 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no drug, no inoculum).
-
-
Inoculum Preparation:
-
From a fresh culture plate, select several colonies of the test organism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
The final concentration of DMSO in the highest concentration well should not exceed a level that inhibits microbial growth.
-
Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Signaling Pathways and Workflows
References
- 1. uniscience.co.kr [uniscience.co.kr]
- 2. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability studies of five anti-infectious eye drops under exhaustive storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asm.org [asm.org]
- 7. Identification of a New Antimicrobial, Desertomycin H, Utilizing a Modified Crowded Plate Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. | MDPI [mdpi.com]
- 9. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
Stability testing and proper storage conditions for Desertomycin A
This technical support center provides guidance on the stability testing and proper storage of Desertomycin A for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2] When stored under these conditions, the compound is expected to be stable for extended periods. For general guidance on antibiotic storage, temperatures of -20°C or -80°C are often recommended to ensure stability.[3][4]
Q2: How should I store solutions of this compound?
Stock solutions of this compound should be prepared in a suitable solvent such as DMSO or ethanol (B145695) and stored at -80°C for long-term use.[2] For short-term storage (up to one week), 4°C may be acceptable, but it is recommended to prepare fresh solutions for critical experiments.[2] It is advisable to aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: What are the potential degradation pathways for this compound?
Based on the known degradation pathways of other macrolide antibiotics, this compound is likely susceptible to degradation under the following conditions:
-
Hydrolysis: The large lactone ring in macrolides is prone to hydrolysis under both acidic and alkaline conditions. This can lead to the opening of the lactone ring and loss of biological activity.
-
Oxidation: The dimethylamino group present in many macrolides is a common site for oxidation, which can lead to the formation of N-oxide and N-desmethyl derivatives.[5][6]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of macrolide antibiotics.[5]
Q4: What analytical methods are suitable for stability testing of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and effective method for assessing the stability of macrolide antibiotics.[1][3][7] A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products.
Troubleshooting Guides
Problem: I am seeing a decrease in the potency of my this compound solution over time.
-
Possible Cause 1: Improper Storage. Storing solutions at room temperature or even 4°C for extended periods can lead to degradation.
-
Solution: Always store stock solutions at -80°C and working solutions at 4°C for no longer than a week. Prepare fresh working solutions from a frozen stock for each experiment.
-
-
Possible Cause 2: Repeated Freeze-Thaw Cycles. Multiple freeze-thaw cycles can accelerate the degradation of the compound.
-
Solution: Aliquot your stock solution into single-use vials to minimize the number of times the main stock is thawed.
-
-
Possible Cause 3: Exposure to Light. Macrolides can be light-sensitive.
-
Solution: Store solutions in amber vials or wrap vials in aluminum foil to protect them from light.
-
Problem: I am observing extra peaks in my HPLC chromatogram when analyzing this compound.
-
Possible Cause 1: Degradation. The additional peaks are likely degradation products.
-
Solution: Review your storage and handling procedures. If you suspect degradation, perform a forced degradation study (see Experimental Protocols section) to identify potential degradants and confirm if the peaks in your sample correspond to them.
-
-
Possible Cause 2: Contamination. The sample may be contaminated.
-
Solution: Ensure that all solvents, vials, and equipment are clean. Prepare a fresh solution from a new vial of solid this compound to see if the extra peaks persist.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container | Light/Moisture Protection |
| Solid | -20°C | Long-term | Tightly sealed vial | Protect from light and moisture |
| Stock Solution (in DMSO/Ethanol) | -80°C | Long-term | Tightly sealed vial | Protect from light |
| Working Solution | 4°C | Short-term (≤ 1 week) | Tightly sealed vial | Protect from light |
Table 2: Hypothetical Stability of this compound under Forced Degradation Conditions (Based on general macrolide behavior)
| Condition | Time | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis (0.1 M HCl) | 24 h | 60°C | 25% | Lactone ring-opened product |
| Alkaline Hydrolysis (0.1 M NaOH) | 24 h | 60°C | 40% | Lactone ring-opened product |
| Oxidation (3% H₂O₂) | 24 h | Room Temp | 15% | N-oxide, N-desmethyl derivatives |
| Photodegradation (UV light) | 24 h | Room Temp | 10% | Photodegradants |
| Thermal (Solid) | 7 days | 80°C | 5% | Thermally induced degradants |
Disclaimer: The data in Table 2 is hypothetical and based on the known stability of other macrolide antibiotics. Specific stability testing for this compound is required to obtain accurate data.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours. Keep a control sample in the dark.
-
Thermal Degradation (Solution): Heat 1 mL of the stock solution at 80°C for 24 hours.
-
Thermal Degradation (Solid): Place a small amount of solid this compound in an oven at 80°C for 7 days. Dissolve in the mobile phase before analysis.
-
-
Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a validated HPLC-UV/MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products. Mass spectrometry can be used to elucidate the structures of the major degradants.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify this compound and separate it from its degradation products.
Methodology (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm or MS detection.
Note: This is a starting point. The method must be optimized and validated for the specific application.
Mandatory Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Logical relationship between storage conditions and stability of this compound.
References
- 1. academicoa.com [academicoa.com]
- 2. Degradation of macrolide antibiotics by ozone: a mechanistic case study with clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICI Journals Master List [journals.indexcopernicus.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. cris.tau.ac.il [cris.tau.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
How to prevent degradation of Desertomycin A in experimental setups
Welcome to the Technical Support Center for Desertomycin A. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental setups. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter while working with this compound.
| Problem | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or lower-than-expected bioactivity in assays. | Degradation of this compound in the experimental setup. | - Verify pH of solutions: Macrolide antibiotics are often susceptible to degradation in acidic conditions. Ensure the pH of your buffers and media is in a neutral to slightly alkaline range. - Control temperature: Avoid high temperatures during incubations, unless required by the experimental protocol. Store stock solutions and working solutions at recommended temperatures (see Storage and Handling FAQ). - Protect from light: Minimize exposure of this compound solutions to direct light, especially UV light. Use amber vials or cover tubes with aluminum foil. |
| Precipitation observed in stock or working solutions. | - Poor solubility in the chosen solvent. - The concentration of this compound is too high for the solvent. - The solution has been stored improperly, leading to degradation and precipitation of byproducts. | - Optimize solvent selection: this compound has been successfully dissolved in methanol (B129727), DMSO, and a mixture of tert-butanol (B103910) and water for different applications. Test the solubility in your desired solvent at a small scale first. - Use sonication: Sonication can aid in the dissolution of the compound.[1] - Prepare fresh solutions: If precipitation occurs in an older solution, it is best to discard it and prepare a fresh one. |
| Variable results between experimental replicates. | - Incomplete dissolution of this compound. - Degradation of the compound during the experiment. - Pipetting errors with viscous solvents like DMSO. | - Ensure complete dissolution: Visually inspect the solution to ensure there are no visible particles. Centrifuge the solution at a low speed (e.g., 3000 rpm) for a few minutes to pellet any undissolved material.[1] - Follow stability precautions: Consistently apply the same light, temperature, and pH controls across all replicates. - Proper pipetting technique: When using viscous solvents, pipette slowly and ensure the full volume is dispensed. |
Frequently Asked Questions (FAQs)
1. What is the recommended method for storing lyophilized this compound?
Lyophilized this compound powder should be stored in a cool, dry, and dark place. For long-term storage, it is recommended to store it at -20°C or -80°C.[2] Keeping the powder in a tightly sealed container with a desiccant can help prevent degradation from moisture.
2. How should I prepare a stock solution of this compound?
To prepare a stock solution, allow the lyophilized powder to reach room temperature before opening the vial to avoid condensation.[3] Dissolve the powder in an appropriate solvent such as DMSO or methanol.[2] For NMR studies, deuterated solvents like DMSO-d6 or MeOH-d4 have been used successfully.[2]
3. What is the stability of this compound in solution?
While specific quantitative stability data for this compound is limited, general guidelines for large-ring macrolide antibiotics suggest that they are susceptible to degradation under certain conditions:
-
pH: Macrolides are generally more stable in neutral to slightly alkaline conditions and can degrade in acidic environments.[4]
-
Temperature: Higher temperatures can accelerate degradation. It is recommended to store stock solutions at -20°C or -80°C. For short-term storage (up to one week), a clear solution can be stored at 4°C.[1]
-
Light: Exposure to light, particularly UV light, can cause photodegradation of macrolides.[5][6] It is advisable to work with this compound solutions in low-light conditions and store them in light-protected containers.
4. Can I freeze and thaw my this compound stock solution multiple times?
The stability of a compound in solution to multiple freeze-thaw cycles is highly dependent on the specific compound and solvent.[1] For sensitive compounds like this compound, it is best to aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
5. What are the potential degradation pathways for this compound?
Specific degradation pathways for this compound have not been extensively reported. However, based on the known degradation of other macrolide antibiotics, potential pathways could include:
-
Acid-catalyzed hydrolysis: Cleavage of the macrolactone ring or glycosidic bonds under acidic conditions.
-
Photodegradation: Light-induced reactions that can alter the chemical structure. For other macrolides, this can lead to the formation of N-oxides and N-desmethylated products.[7]
6. How can I detect the degradation of this compound?
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a suitable analytical method for monitoring the integrity of this compound and detecting potential degradation products. Changes in the retention time, peak shape, or the appearance of new peaks in the chromatogram can indicate degradation.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Acclimatization: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes before opening.[3]
-
Solvent Selection: Choose a suitable solvent based on your experimental needs (e.g., DMSO for cell-based assays, methanol for analytical purposes).
-
Dissolution: Add the calculated volume of solvent to the vial to achieve the desired stock concentration.
-
Aid Dissolution (if necessary): If the compound does not dissolve readily, vortex the vial gently or use a sonicator for a short period.[1]
-
Visual Inspection: Ensure the solution is clear and free of any visible particulate matter. If necessary, centrifuge at a low speed to pellet any undissolved compound.[1]
-
Storage: Store the stock solution in a tightly sealed, light-protected vial (e.g., amber glass vial or a clear vial wrapped in aluminum foil) at -20°C or -80°C.
Protocol 2: General Handling of this compound in Experimental Setups
-
Minimize Light Exposure: Conduct all manipulations of this compound solutions under subdued lighting. Use amber-colored microplates or tubes, or cover them with foil during incubations.
-
Maintain pH Control: Ensure that all buffers and media used in your experiments are within a pH range that is optimal for the stability of this compound (ideally neutral to slightly alkaline).
-
Temperature Management: Avoid exposing this compound solutions to elevated temperatures for prolonged periods. Thaw frozen stock solutions on ice and keep them cool during experimental setup.
-
Use Fresh Dilutions: Prepare working dilutions of this compound fresh from the stock solution for each experiment to ensure potency and consistency. If a diluted solution is to be used for a short period, keep it on ice and protected from light.
Visualizations
Caption: Workflow for preparing and handling this compound to minimize degradation.
Caption: Key environmental factors that can cause degradation of this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. mdpi.com [mdpi.com]
- 3. revolutionarypeptides.com [revolutionarypeptides.com]
- 4. [Effect of the pH of the medium and of temperature on tylosin stability] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. research.lancaster-university.uk [research.lancaster-university.uk]
- 7. Degradation of macrolide antibiotics by ozone: a mechanistic case study with clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Molecular Docking of Desertomycin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers refining molecular docking parameters for Desertomycin (B81353) A.
Frequently Asked Questions (FAQs)
Q1: What are the known protein targets for Desertomycin A?
Recent studies suggest that this compound exhibits anti-Mycobacterium tuberculosis activity. Molecular docking analyses have indicated that this compound and its analogs can bind to several proteins in M. tuberculosis, including RPSL, RPLC, and CLPC1.[1][2][3] The antifungal action of desertomycin is attributed to its effect on plasma membranes, leading to the leakage of potassium ions.[4]
Q2: Which software is recommended for docking a flexible macrocycle like this compound?
Standard molecular docking software such as AutoDock, AutoDock Vina, GOLD, and Glide can be used for docking macrocyclic compounds like this compound.[5][6] Given the high flexibility of macrocycles, it is crucial to employ methods that can adequately sample their conformational space. Protocols that involve generating a conformational ensemble of the ligand prior to rigid docking, or specialized flexible docking algorithms, are recommended.[6][7] For instance, a combination of a conformational search followed by rigid docking in Glide has been evaluated for macrocycles.[6]
Q3: What are the key challenges when docking macrocyclic natural products like this compound?
Docking macrocyclic natural products presents several challenges:
-
High Conformational Flexibility: The large and flexible ring systems of macrocycles mean they can adopt a multitude of conformations, making it computationally expensive to sample them exhaustively.
-
Accurate Scoring: Scoring functions may not accurately rank the binding poses of large and complex molecules, and the correlation between docking scores and experimental binding affinities can be weak.[8]
-
Multi-target Effects: Natural products often exhibit promiscuous binding to multiple targets, which can complicate the interpretation of docking results.[5]
Q4: How can I prepare the structure of this compound for docking?
Proper ligand preparation is a critical step. Start with a high-quality 3D structure of this compound. This can be obtained from experimental data if available or generated from its 2D structure. It is essential to:
-
Generate a diverse set of conformers: Use a robust conformational search method, such as a Monte Carlo multiple minimum (MCMM) search, to generate a representative ensemble of low-energy conformers.[6]
-
Assign correct protonation states and charges: Ensure that the protonation states of ionizable groups are correctly assigned based on the physiological pH and the local environment of the binding site.
-
Perform energy minimization: Each conformer should be energy-minimized using a suitable force field.
Troubleshooting Guide
Issue 1: Poor or non-reproducible docking poses.
| Possible Cause | Troubleshooting Step |
| Inadequate conformational sampling | Increase the exhaustiveness of the conformational search algorithm. Employ a more advanced conformational search method, such as replica-exchange molecular dynamics (REMD), to enhance sampling.[9][10] Consider using a template-based docking approach if a known binder with a similar scaffold is available.[9][10] |
| Incorrect binding site definition | Ensure the grid box for docking is centered on the correct binding pocket and is large enough to accommodate the flexible ligand without being excessively large, which can lead to inefficient sampling. |
| Protein flexibility is not accounted for | If the target protein is known to undergo conformational changes upon ligand binding (induced fit), consider using flexible docking protocols where key binding site residues are allowed to move. Alternatively, use an ensemble of protein structures from molecular dynamics simulations for docking.[11] |
Issue 2: Low correlation between docking scores and experimental activity.
| Possible Cause | Troubleshooting Step |
| Inadequate scoring function | Use multiple scoring functions to rank the poses and look for a consensus.[12] Some scoring functions may perform better for specific protein-ligand systems. Consider using more computationally intensive methods like MM/PBSA or MM/GBSA (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area) to rescore the top-ranked poses for a more accurate estimation of binding free energy. |
| Experimental data limitations | Ensure that the experimental data used for correlation (e.g., IC50, EC50) reflects direct binding to the target protein.[5] Cell-based assay results can be influenced by other factors like cell permeability and off-target effects. |
Quantitative Data Summary
The following table summarizes the available biological activity data for this compound and its analogs.
| Compound | Target Organism | Activity Metric | Value |
| This compound | Mycobacterium tuberculosis | EC50 | 25 µg/mL |
| Desertomycin 44-1 | Mycobacterium tuberculosis | EC50 | 25 µg/mL |
| Desertomycin 44-2 | Mycobacterium tuberculosis | EC50 | 50 µg/mL |
| Desertomycin G | Mycobacterium tuberculosis | MIC | 16 µg/mL |
Table 1: Biological activity of this compound and its analogs against Mycobacterium tuberculosis.[1][2][3]
Experimental Protocols
Protocol 1: General Molecular Docking Workflow
This protocol outlines a general workflow for docking this compound to a target protein.
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.
-
Remove water molecules and other non-essential ligands.
-
Add hydrogen atoms and assign correct protonation states to residues.
-
Perform energy minimization of the protein structure.
-
-
Ligand Preparation:
-
Obtain or generate the 3D structure of this compound.
-
Perform a thorough conformational search to generate a diverse ensemble of low-energy conformers.
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Define the binding site on the target protein.
-
Set up the docking parameters, including the search algorithm and scoring function.
-
Run the docking simulation.
-
-
Post-Docking Analysis:
-
Analyze the resulting docking poses and their scores.
-
Visualize the protein-ligand interactions for the top-ranked poses.
-
Compare the docked pose with any available experimental data.
-
Protocol 2: Experimental Validation using Surface Plasmon Resonance (SPR)
SPR is a biophysical technique used to measure the binding affinity and kinetics of a ligand to a target protein in real-time.
-
Immobilization of the Target Protein:
-
Covalently immobilize the purified target protein onto the surface of a sensor chip.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the sensor surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the amount of bound ligand.
-
-
Data Analysis:
-
Generate sensorgrams that plot the response units versus time.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Visualizations
Caption: A generalized workflow for molecular docking and experimental validation.
Caption: A logical flowchart for troubleshooting common molecular docking issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [The mode of action of a nonpolyenic antifungal (desertomycin) produced by a strain of Streptomyces spectabilis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] Modelling the binding mode of macrocycles: Docking and conformational sampling. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Sampling and refinement protocols for template-based macrocycle docking: 2018 D3R Grand Challenge 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sampling and refinement protocols for template-based macrocycle docking: 2018 D3R Grand Challenge 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
Best practices for handling and disposal of Desertomycin A
This technical support center provides researchers, scientists, and drug development professionals with best practices for the handling and disposal of Desertomycin A.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its properties?
This compound is a macrolide antibiotic.[1] Its key properties are summarized in the table below.
2. How should I handle powdered this compound?
When handling powdered this compound, it is important to minimize the creation of dust. Use a spatula to transfer the powder and work in a well-ventilated area or a chemical fume hood. While this compound is not classified as a hazardous substance, it is good laboratory practice to wear appropriate Personal Protective Equipment (PPE), including a lab coat, gloves, and safety glasses.
3. What are the recommended storage conditions for this compound?
This compound should be stored at -20°C.[1][2]
4. How do I prepare solutions of this compound?
This compound is soluble in ethanol, methanol, DMF, and DMSO, but has limited solubility in water.[1][2] For experiments, it is recommended to prepare a stock solution in one of the recommended organic solvents. If a prepared solution is clear, it can be stored at 4°C for up to one week, though it is best to prepare it fresh.[3] If the solution appears as a suspension, it should be used immediately.[3] If the powder is adhered to the vial, centrifuging at 3000 rpm for a few minutes can help collect it at the bottom.[3]
5. What should I do in case of a this compound spill?
For a small spill of powdered this compound, you should first ensure the area is well-ventilated. To prevent the powder from becoming airborne, you can cover it with a plastic sheet or tarp.[2] Gently sweep the powder into a dustpan and place it in a sealed container for disposal.[2][4] The spill area should then be wiped down with a wet paper towel, which should also be disposed of with the collected spill waste.[4] For liquid spills, use an absorbent material to soak up the solution, working from the outside in to contain it.[1] The absorbent material should then be collected and placed in a sealed container for disposal.
6. How should I dispose of this compound waste?
While the Safety Data Sheet (SDS) for this compound indicates it is not a hazardous substance and that small quantities may be disposed of with household waste, it is best practice to treat all antibiotic waste as chemical waste to prevent environmental contamination and the development of antimicrobial resistance.[4][5][6]
-
Solid Waste: Unused or expired powdered this compound, as well as spill cleanup materials, should be collected in a clearly labeled, sealed container and disposed of through your institution's hazardous or chemical waste program.
-
Liquid Waste: Stock solutions of this compound should be collected in a designated, sealed waste container and disposed of as chemical waste.[5][7] Do not pour stock solutions down the drain.[8]
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be collected in a designated waste container and disposed of according to your institution's chemical or biohazardous waste procedures. Empty containers should have their labels defaced and can then be disposed of in the regular trash.[9]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 121820-50-6 | [1][2][4] |
| Molecular Formula | C61H109NO21 | [1][2] |
| Molecular Weight | 1192.5 g/mol | [1][2] |
| Appearance | White solid | [1] |
| Purity | >95% | [1] |
Table 2: Storage and Solubility of this compound
| Parameter | Recommendation | Reference |
| Storage Temperature | -20°C | [1][2] |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO. Limited water solubility. | [1][2] |
| Solution Storage | Clear solutions can be stored at 4°C for up to one week. | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Ensure the work area is clean and you are wearing appropriate PPE (lab coat, gloves, safety glasses).
-
Weighing: Weigh out the desired amount of this compound powder in a suitable microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh out 1.1925 mg of this compound.
-
Dissolving: Add the appropriate volume of DMSO to the tube. Use a vortex mixer to ensure the powder is completely dissolved.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Spill Cleanup for Powdered this compound
-
Assess the Spill: Ensure there is no immediate danger. If the spill is large, evacuate the area and follow your institution's emergency procedures.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Cover the spill with a plastic sheet to prevent the powder from becoming airborne.
-
Collect: Gently sweep the powder into a dustpan and transfer it to a labeled, sealable waste container.
-
Clean: Wipe the spill area with a damp paper towel.
-
Dispose: Place the paper towel and any other cleaning materials into the waste container. Seal the container and dispose of it through your institution's chemical waste program.
Visualizations
Caption: Workflow for the safe handling of powdered this compound.
Caption: Recommended disposal workflow for this compound waste.
References
- 1. acs.org [acs.org]
- 2. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 3. maisonmarechal.com [maisonmarechal.com]
- 4. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 5. bitesizebio.com [bitesizebio.com]
- 6. dovepress.com [dovepress.com]
- 7. benchchem.com [benchchem.com]
- 8. Laboratory waste | Staff Portal [staff.ki.se]
- 9. sfasu.edu [sfasu.edu]
Technical Support Center: Interpreting Complex NMR Spectra of Desertomycin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of Desertomycin A.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My ¹H-NMR spectrum of this compound shows severe signal overlap, particularly in the 3.40-5.10 ppm and 1.40-2.95 ppm regions. How can I resolve these signals?
A1: Signal overlap is a common challenge with large macrolides like this compound due to the high number of similar proton environments. Here are several strategies to address this:
-
Higher Field Strength: If possible, acquire the spectrum on a higher field NMR spectrometer (e.g., 800 MHz or higher). This will increase chemical shift dispersion and improve signal separation.
-
2D NMR Spectroscopy: Utilize two-dimensional NMR techniques to resolve overlapping signals by spreading them into a second dimension.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbons. Since ¹³C spectra are generally better resolved, HSQC can effectively separate overlapping proton signals based on the chemical shift of the carbon they are attached to.[1]
-
TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a spin system. By selecting a well-resolved proton signal, you can identify all other protons in the same coupled network, even those in crowded regions.
-
HSQC-TOCSY: This powerful technique combines the benefits of both HSQC and TOCSY. It provides a TOCSY spectrum resolved in the carbon dimension, which is highly effective for elucidating assignments in overcrowded ¹H-NMR spectra.[2]
-
Q2: I am struggling to assign the numerous methyl signals between 0.78 and 1.85 ppm. What is the best approach?
A2: Assigning the multiple secondary and tertiary methyl groups is challenging. A combination of 2D NMR experiments is the most effective strategy:
-
COSY (Correlation Spectroscopy): Identify the methine protons to which the methyl doublets are coupled.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment that shows correlations between protons and carbons over two to three bonds. Look for correlations from the methyl protons to nearby quaternary carbons or other parts of the macrolide backbone to definitively place them in the structure.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons that are close to each other, regardless of whether they are J-coupled. Correlations between methyl protons and other protons along the macrolide ring can provide critical information for their assignment and for determining the molecule's conformation.
Q3: The stereochemistry of this compound is complex. Which NMR experiments can help in its determination?
A3: Determining the relative stereochemistry of the numerous chiral centers in this compound requires a detailed analysis of several NMR parameters:
-
J-Coupling Constants (³JHH): The magnitude of vicinal proton-proton coupling constants, often extracted from high-resolution 1D ¹H-NMR or DQF-COSY spectra, is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing these coupling constants, you can infer the relative stereochemistry of adjacent stereocenters.
-
NOESY/ROESY: These experiments are essential for determining the relative stereochemistry. The presence or absence of NOE/ROE cross-peaks between protons on different stereocenters provides information about their spatial proximity and relative orientation (e.g., syn or anti). For example, a strong NOE between H-a and H-b would suggest they are on the same face of the macrolide ring.
-
Universal NMR Databases: For complex acyclic structures like parts of this compound, comparing experimental NMR data with data from universal NMR databases (e.g., for polyketides) can help in predicting the relative stereochemistry.[3]
Q4: My sample of this compound gives broad NMR signals. What could be the cause and how can I fix it?
A4: Broad signals in the NMR spectrum can arise from several factors:
-
Sample Concentration: Highly concentrated samples can be viscous, leading to slower molecular tumbling and broader lines. Try diluting your sample.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. If you suspect this, you can try treating your sample with a chelating agent.
-
Poor Shimming: An inhomogeneous magnetic field across the sample is a common cause of broad peaks. Carefully re-shim the spectrometer before acquiring your data.
-
Chemical Exchange or Conformational Flexibility: Macrolides can exist in multiple conformations in solution, and if the rate of exchange between these conformations is on the NMR timescale, it can lead to broadened signals. Acquiring spectra at different temperatures (Variable Temperature NMR) can help to either sharpen the signals (by moving into a fast or slow exchange regime) or provide evidence for conformational dynamics.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound in Methanol-d₄, based on published data.[1][3]
Table 1: ¹H-NMR Data for this compound (800 MHz, Methanol-d₄)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 2 | 5.86 | d | 11.5 |
| 3 | 6.78 | dd | 11.5, 15.0 |
| 4 | 6.25 | dd | 15.0, 7.5 |
| 5 | 5.37 | m | |
| 6 | 2.45 | m | |
| 7 | 4.02 | m | |
| 8 | 1.65 | m | |
| 9 | 3.75 | m | |
| 10 | 1.80 | m | |
| ... | ... | ... | ... |
| 46 | 2.93 | m | |
| 47-Me | 1.71 | s | |
| 48-Me | 0.94 | d | 6.8 |
| ... | ... | ... | ... |
| 1' | 4.83 | d | 1.5 |
| ... | ... | ... | ... |
(Note: This is a partial list. For complete assignments, refer to the supplementary data of Mohamed et al., Marine Drugs, 2021, 19, 424.)
Table 2: ¹³C-NMR Data for this compound (200 MHz, Methanol-d₄)
| Position | δC (ppm) |
| 1 | 169.2 |
| 2 | 125.8 |
| 3 | 145.1 |
| 4 | 132.5 |
| 5 | 135.2 |
| 6 | 42.1 |
| 7 | 75.8 |
| 8 | 38.4 |
| 9 | 72.3 |
| 10 | 40.1 |
| ... | ... |
| 46 | 40.8 |
| 47-Me | 12.9 |
| 48-Me | 18.2 |
| ... | ... |
| 1' | 102.1 |
| ... | ... |
(Note: This is a partial list. For complete assignments, refer to the supplementary data of Mohamed et al., Marine Drugs, 2021, 19, 424.)
Experimental Protocols
1. Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., methanol-d₄ or DMSO-d₆).
-
Filtration: To ensure a homogeneous solution and remove any particulate matter that could affect shimming, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Degassing (Optional): For experiments sensitive to dissolved oxygen (e.g., for accurate T1 measurements or to prevent degradation of sensitive samples), the sample can be degassed using several freeze-pump-thaw cycles.
2. Standard 2D NMR Experiments
The following are generalized protocols for common 2D NMR experiments. Specific parameters should be optimized based on the spectrometer and the sample concentration.
-
gCOSY (Gradient-Selected Correlation Spectroscopy)
-
Acquire a standard 1D ¹H spectrum to determine the spectral width.
-
Load a standard gCOSY parameter set.
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
Set the number of scans (e.g., 2-8) and the number of increments in the F1 dimension (e.g., 256-512).
-
Acquire and process the data using a sine-bell or squared sine-bell window function.
-
-
gHSQC (Gradient-Selected Heteronuclear Single Quantum Coherence)
-
Acquire 1D ¹H and ¹³C spectra to determine the respective spectral widths.
-
Load a standard gHSQC parameter set (often one optimized for one-bond C-H coupling, ~145 Hz).
-
Set the ¹H spectral width in F2 and the ¹³C spectral width in F1.
-
Set the number of scans (e.g., 4-16) and the number of increments in F1 (e.g., 128-256).
-
Acquire and process the data.
-
-
gHMBC (Gradient-Selected Heteronuclear Multiple Bond Correlation)
-
Use the same spectral widths as for the gHSQC experiment.
-
Load a standard gHMBC parameter set. The long-range coupling delay is a key parameter and is typically optimized for a J-coupling of 8-10 Hz.
-
Set the number of scans (e.g., 16-64, as this is a less sensitive experiment) and the number of increments in F1 (e.g., 256-512).
-
Acquire and process the data.
-
-
ROESY (Rotating-Frame Overhauser Effect Spectroscopy)
-
Use the same spectral width as for the gCOSY experiment.
-
Load a standard ROESY parameter set.
-
A key parameter is the mixing time, which determines the build-up of ROE signals. For a molecule of the size of this compound, a mixing time of 200-400 ms (B15284909) is a good starting point.
-
Set the number of scans (e.g., 8-32) and the number of increments in F1 (e.g., 256-512).
-
Acquire and process the data.
-
Visualizations
References
How to minimize off-target effects of Desertomycin A in cell culture
Welcome to the technical support center for Desertomycin A. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize off-target effects of this compound in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a macrolide antibiotic. Its primary mechanism of action is believed to be the disruption of the plasma membrane's integrity, leading to the leakage of essential intracellular components like potassium ions.[1] At higher concentrations, it may also inhibit protein synthesis.[1]
Q2: What are the known off-target effects of this compound in eukaryotic cells?
Direct studies on the specific off-target effects of this compound in mammalian cells are limited. However, its cytotoxic activity in various cancer cell lines suggests that it can impact cell viability.[1][2] Like other macrolide antibiotics, potential off-target effects could include the inhibition of mitochondrial protein synthesis and the modulation of cellular signaling pathways.[3]
Q3: Is there a known difference in sensitivity to Desertomycin between cancerous and normal cells?
Studies on the related compound, Desertomycin G, have shown that it affects the viability of tumor cell lines, such as human breast adenocarcinoma (MCF-7) and colon carcinoma (DLD-1), at concentrations that do not affect normal mammary fibroblasts.[1][2] This suggests a potential therapeutic window, though this needs to be determined for each cell line.
Q4: What is the recommended working concentration for this compound in cell culture?
The optimal working concentration of this compound is highly dependent on the specific cell line and the experimental goals. It is crucial to perform a dose-response experiment to determine the desired effect (e.g., antimicrobial activity) versus any cytotoxic effects on the host cells. For a related compound, Desertomycin G, cytotoxic effects were observed in the low micromolar range (2.5 µM and 5 µM) in some cancer cell lines.[3]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture.
| Problem | Probable Cause | Recommended Solution |
| High levels of cell death in the culture. | Concentration of this compound is too high. | Perform a dose-response curve (e.g., using an MTT or PrestoBlue assay) to determine the IC50 value for your specific cell line. Start with a wide range of concentrations and narrow down to a concentration that provides the desired activity with minimal cytotoxicity. |
| The cell line is particularly sensitive to this compound. | If possible, test the compound on a less sensitive cell line. For example, normal fibroblasts have been shown to be less sensitive to Desertomycin G than some cancer cell lines.[1][2] | |
| Prolonged exposure to the compound. | Reduce the incubation time of the cells with this compound. A time-course experiment can help determine the optimal exposure duration. | |
| Unexpected changes in cellular phenotype (e.g., morphology, growth rate) at sub-lethal concentrations. | Off-target effects on cellular signaling pathways. | As macrolides can affect pathways like p38 MAPK, consider investigating the activation state of key signaling proteins in your experimental system.[3] Include appropriate vehicle controls in all experiments to distinguish compound-specific effects from other experimental variables. |
| Inhibition of mitochondrial protein synthesis. | Some macrolides can interfere with mitochondrial ribosomes.[3] Assess mitochondrial health using assays for mitochondrial membrane potential or reactive oxygen species (ROS) production. | |
| Inconsistent or irreproducible results between experiments. | Variability in cell culture conditions. | Standardize all cell culture parameters, including cell passage number, seeding density, and media composition. Avoid repeated freeze-thaw cycles of the this compound stock solution. |
| Contamination of this compound stock solution. | Ensure the sterility of your stock solution by filtering it through a 0.22 µm filter. |
Data Presentation
Table 1: Cytotoxicity of Desertomycin G in Human Cancer Cell Lines
The following table summarizes the reported IC50 values for Desertomycin G, a structurally related compound to this compound. This data can serve as a starting point for designing dose-response experiments.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 6.3 | [4] |
| MCF-7 | Breast Adenocarcinoma | 3.8 | [4] |
| DLD-1 | Colon Carcinoma | 8.7 | [4] |
Note: At concentrations of 2.5 µM and 5 µM, Desertomycin G decreased the viability of DLD-1 and MCF-7 cells by about 50% after three days, while healthy mammary fibroblasts remained unaffected at these concentrations.[3]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the cytotoxic effects of this compound on a specific cell line and to identify a suitable working concentration.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting range, based on Desertomycin G data, could be from 0.1 µM to 50 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well. .
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Hypothetical off-target signaling pathways of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrolides: From Toxins to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Desertomycin A bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Desertomycin A bioassays. Inconsistent results can be a significant challenge, and this resource aims to provide clear, actionable solutions to common problems.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a macrolide antibiotic with broad-spectrum activity against bacteria and fungi.[1] As a polyene macrolide, its primary mechanism of action is believed to be the disruption of the cell membrane. It binds to ergosterol, a key component of fungal cell membranes, leading to the formation of pores or channels. This disrupts the membrane's integrity and causes leakage of essential intracellular components, ultimately leading to cell death.[2] Additionally, some studies suggest that macrolide antibiotics can also inhibit protein synthesis by targeting the 50S subunit of the bacterial ribosome.[3][4] In Mycobacterium tuberculosis, this compound has been shown to interact with the RPSL, RPLC, and CLPC1 proteins.[5][6]
Q2: I am observing significant variability in my Minimum Inhibitory Concentration (MIC) results for this compound. What are the likely causes?
A2: Inconsistent MIC values are a common issue in antimicrobial susceptibility testing. Several factors can contribute to this variability:
-
Inoculum Preparation: The density of the microbial suspension is critical. An inoculum that is too dense can lead to falsely high MICs, while a sparse inoculum can result in falsely low MICs. Standardization to a 0.5 McFarland turbidity standard is crucial for reproducibility.[7][8]
-
Media Composition: The type of growth medium, its pH, and the depth of the agar (B569324) can all influence the outcome. For instance, some macrolides are less active at a lower pH.[9]
-
Incubation Conditions: Variations in incubation time and temperature can affect microbial growth rates and, consequently, the apparent MIC.
-
This compound Preparation and Storage: The solubility and stability of this compound in the chosen solvent and bioassay medium can impact its effective concentration. It is recommended to prepare fresh solutions for each experiment.[10]
-
Pipetting and Handling Errors: Inaccurate dilutions and cross-contamination between wells in a microdilution plate are common sources of error.[11]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Based on available information, dissolving macrolide compounds in water with a small amount of glacial acetic acid, followed by further dilutions in deionized water, is an effective approach.[10] It is crucial to ensure complete solubilization before preparing serial dilutions for the bioassay. The final concentration of the solvent in the assay should be low enough to not affect microbial growth.
Q4: Can the choice of bioassay method affect the results?
A4: Yes, different bioassay methods (e.g., broth microdilution vs. agar disk diffusion) can yield different types of data and may have varying levels of sensitivity and reproducibility. The broth microdilution method is generally considered more quantitative for determining MIC values.[1][12] The disk diffusion method is a qualitative or semi-quantitative method that is useful for screening but can be influenced by the diffusion rate of the compound in the agar.[8][13]
Troubleshooting Guides
Issue 1: Inconsistent Zones of Inhibition in Agar Disk Diffusion Assay
| Potential Cause | Troubleshooting Step | Best Practice Recommendation |
| Inoculum Density | Verify that the inoculum is standardized to a 0.5 McFarland standard. | Use a spectrophotometer to measure the optical density for consistency. |
| Agar Depth | Ensure a uniform agar depth of 4 mm in all plates.[7] | Pour a consistent volume of molten agar into each petri dish. |
| Disk Placement | Place disks firmly on the agar surface to ensure complete contact. Do not move disks once placed.[13] | Use a sterile dispenser or forceps for consistent placement. |
| Incubation Time/Temp | Adhere strictly to the recommended incubation time and temperature for the specific microorganism. | Use a calibrated incubator and monitor the temperature regularly. |
| This compound Loading | Ensure that the correct amount of this compound solution is applied to each disk and that the solvent has fully evaporated before placement on the agar. | Prepare a fresh, accurately diluted solution of this compound for each experiment. |
Issue 2: High Variability in MIC Values from Broth Microdilution Assay
| Potential Cause | Troubleshooting Step | Best Practice Recommendation |
| Inaccurate Dilutions | Use calibrated micropipettes and proper pipetting technique to prepare serial dilutions. | Perform a quality control check on pipettes regularly. |
| Well-to-Well Contamination | Be careful to avoid splashing or cross-contamination when inoculating the microtiter plate. | Use fresh pipette tips for each dilution and well. |
| Incorrect Reading | Read the MIC at the lowest concentration that shows complete inhibition of visible growth. Use a consistent light source and background.[12] | A microplate reader can be used for a more objective measurement of turbidity. |
| Edge Effects | Evaporation from the outer wells of a 96-well plate can concentrate the antibiotic and affect results. | Fill the outer wells with sterile water or media without inoculum to maintain humidity. |
| Skipped Wells | The appearance of growth in a well with a higher antibiotic concentration than a well with no growth can indicate contamination or resistance. | Repeat the assay with fresh reagents and careful technique. |
Quantitative Data Summary
The following tables summarize reported bioactivity data for this compound and its analogue, Desertomycin G. Note the variability in reported effective concentrations, which can be influenced by the factors discussed in this guide.
Table 1: Bioactivity of this compound
| Organism | Assay Type | Effective Concentration (EC50/MIC) | Reference |
| Mycobacterium tuberculosis | Not Specified | EC50: 25 µg/mL | [5][6] |
| Gram-positive bacteria | MIC | Varies | [14] |
| Gram-negative bacteria | MIC | Varies | [14] |
| Fungi | MIC | Varies | [1] |
Table 2: Bioactivity of Desertomycin G
| Organism | Assay Type | Minimum Inhibitory Concentration (MIC) | Reference |
| Mycobacterium tuberculosis H37Rv | Not Specified | 16 µg/mL | [15] |
| Mycobacterium tuberculosis MDR-1 | Not Specified | 16 µg/mL | [15] |
| Corynebacterium urealyticum | Not Specified | >32 µg/mL | [9][15] |
| Staphylococcus aureus | Not Specified | 16 µg/mL | [9][15] |
| Streptococcus pneumoniae | Not Specified | 8 µg/mL | [9][15] |
| Streptococcus pyogenes | Not Specified | 16 µg/mL | [9][15] |
| Enterococcus faecium | Not Specified | 16 µg/mL | [9][15] |
| Enterococcus faecalis | Not Specified | 16 µg/mL | [9][15] |
| Clostridium perfringens | Not Specified | 16 µg/mL | [9][15] |
| Bacteroides fragilis | Not Specified | 32 µg/mL | [9][15] |
| Haemophilus influenzae | Not Specified | 32 µg/mL | [9][15] |
| Neisseria meningitidis | Not Specified | 32 µg/mL | [9][15] |
Experimental Protocols
Broth Microdilution Assay for MIC Determination (Adapted from CLSI guidelines)
This protocol provides a general framework for determining the Minimum Inhibitory Concentration (MIC) of this compound.[11][16][17]
-
Prepare Inoculum:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using Mueller-Hinton Broth (or another appropriate growth medium). The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial/fungal suspension to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Include a growth control well (medium + inoculum, no antibiotic) and a sterility control well (medium only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or longer for slower-growing organisms.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Agar Disk Diffusion Assay (Adapted from Kirby-Bauer Method)
This protocol outlines the steps for assessing the antimicrobial activity of this compound using the disk diffusion method.[7][8][18]
-
Prepare Inoculum:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.
-
-
Inoculate Agar Plate:
-
Dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.
-
-
Apply Antibiotic Disks:
-
Aseptically place paper disks (6 mm diameter) impregnated with a known concentration of this compound onto the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Measure Zones of Inhibition:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Signaling Pathways and Experimental Workflows
Caption: this compound-induced fungal cell membrane disruption pathway.
References
- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Genome-Wide Screen of Deletion Mutants in the Filamentous Saccharomyces cerevisiae Background Identifies Ergosterol as a Direct Trigger of Macrophage Pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. grownextgen.org [grownextgen.org]
- 8. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of stock solutions of macrolide and ketolide compounds for antimicrobial susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rr-asia.woah.org [rr-asia.woah.org]
- 12. m.youtube.com [m.youtube.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. biorxiv.org [biorxiv.org]
- 18. benchfly.com [benchfly.com]
Validation & Comparative
A Comparative Analysis of Desertomycin A and Other Macrolide Antibiotics
This guide provides a detailed comparison of the efficacy of Desertomycin A, a member of the marginolactone family of macrolides, with other conventional macrolide antibiotics. The analysis is based on available experimental data, focusing on antimicrobial and cytotoxic activities, and proposed mechanisms of action.
Introduction to Desertomycins
Desertomycins are a family of macrolide natural products with a range of biological activities.[1] Unlike common macrolides such as erythromycin (B1671065) or azithromycin (B1666446), desertomycins feature a larger macrolactone ring structure.[1][2] Research into this family has intensified due to their potential activity against clinically relevant and antibiotic-resistant pathogens.[1][3] This guide focuses on this compound and its close analog, Desertomycin G, to evaluate their performance against other established macrolides.
Comparative Efficacy
The efficacy of Desertomycins has been evaluated primarily through their in vitro activity against various bacterial strains and cancer cell lines.
Recent studies have highlighted the potent anti-tuberculosis activity of this compound. Molecular docking analyses have suggested that its mechanism of action may differ from typical macrolides, potentially involving the binding to proteins such as RPSL, RPLC, and CLPC1 in Mycobacterium tuberculosis (M. tb).[2][4][5]
Table 1: In Vitro Efficacy of this compound against Mycobacterium tuberculosis
| Compound | Target Organism | Efficacy Metric (EC₅₀) | Reference |
|---|---|---|---|
| This compound | M. tuberculosis | 25 µg/mL | [2][4] |
| Desertomycin 44-1 | M. tuberculosis | 25 µg/mL | [2][4] |
| Desertomycin 44-2 | M. tuberculosis | 50 µg/mL | [2][4] |
| Kanamycin (Control) | M. tuberculosis | EC₅₀ values for Desertomycins were noted to be slightly greater than Kanamycin.[2] | [2] |
| Desertomycin G | M. tuberculosis | MIC = 16 µg/mL |[2][5] |
Desertomycin G, a structurally related compound, has demonstrated a broad spectrum of activity against several other clinically significant pathogens.[1][3]
Table 2: Minimum Inhibitory Concentration (MIC) of Desertomycin G against Various Pathogens
| Pathogen | MIC (µg/mL) |
|---|---|
| Corynebacterium urealyticum | >16 |
| Staphylococcus aureus | 16 |
| Streptococcus pneumoniae | 4 |
| Streptococcus pyogenes | 4 |
| Enterococcus faecium | 8 |
| Enterococcus faecalis | 8 |
| Clostridium perfringens | 4 |
| Bacteroides fragilis | 16 |
| Haemophilus influenzae | 16 |
| Neisseria meningitidis | 16 |
Data sourced from a study on Desertomycin G isolated from Streptomyces althioticus MSM3.[1]
For comparison, newer conventional macrolides like azithromycin and clarithromycin (B1669154) show varied efficacy. Azithromycin generally has superior activity against Haemophilus influenzae, while clarithromycin is more potent against Legionella spp. and Chlamydia pneumoniae.[6] However, against S. pneumoniae, azithromycin has been shown to be less effective than amoxicillin-clavulanate and, in some cases, bacteriostatic at concentrations achievable in human serum.[7]
In addition to antibacterial properties, Desertomycin G has been shown to affect the viability of certain tumor cell lines while leaving healthy cells relatively unharmed at similar concentrations.[1][8]
Table 3: Cytotoxic Activity of Desertomycin G
| Cell Line | Cell Type | Effect at 2.5-5 µM |
|---|---|---|
| DLD-1 | Colon Carcinoma | ~50% decrease in viability |
| MCF-7 | Human Breast Adenocarcinoma | ~50% decrease in viability |
| A549 | Human Lung Carcinoma | More resistant |
| Healthy Mammary Fibroblasts | Normal Cells | Unaffected |
Data from a 3-day cell viability assay.[8]
Proposed Mechanism of Action
While most macrolides function by binding to the bacterial 50S ribosomal subunit to inhibit protein synthesis, the mechanism for Desertomycins may involve different targets. Molecular docking studies on this compound against M. tb suggest a strong binding affinity to the proteins RPSL, RPLC, and CLPC1, which are critical for bacterial function.[2][4][5]
Caption: Proposed mechanism of this compound in M. tuberculosis.
Experimental Protocols
The data presented in this guide are based on specific experimental methodologies.
The Minimum Inhibitory Concentration (MIC) values for Desertomycin G were determined using a standardized broth microdilution method.
-
Preparation: The compound was tested against a panel of human pathogens.[1]
-
Inoculation: Bacterial strains were cultured to a standard density.
-
Incubation: 96-well plates containing serial dilutions of the antibiotic in culture medium were inoculated with the bacterial suspension.
-
Analysis: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth after a specified incubation period.
The cytotoxic effects of Desertomycin G were measured using the CellTiter 96® Non-Radioactive Cell Proliferation Assay.[8]
-
Cell Seeding: 1,000 cells per well were seeded in 96-well plates. Six replicates were prepared for each condition and time point.[8]
-
Treatment: Cells were exposed to various concentrations of Desertomycin G. Control wells without the compound were also prepared.[8]
-
Incubation: The plates were incubated, and cell proliferation rates were measured for five consecutive days.[8]
-
Data Acquisition: An automated microtiter plate reader was used to measure absorbance, which correlates with the number of viable cells.[8]
Caption: Experimental workflow for the cytotoxicity assay.
Conclusion
This compound and its analogs present a compelling area of research in the search for new antibiotics.
-
Distinctive Efficacy: this compound shows notable activity against Mycobacterium tuberculosis, a pathogen for which new treatments are urgently needed.[2][4] Its efficacy appears comparable to or slightly less than Kanamycin in in vitro models.[2]
-
Broad Spectrum Potential: The related compound, Desertomycin G, demonstrates a broad spectrum of activity against various Gram-positive and some Gram-negative bacteria.[1][3]
-
Novel Mechanism: The proposed mechanism of action, targeting proteins like RPSL, RPLC, and CLPC1, differs from traditional macrolides and may offer an advantage against resistant strains.[4][5]
-
Selective Cytotoxicity: The ability of Desertomycin G to target cancer cells while sparing healthy fibroblasts suggests a potential for development as an anti-neoplastic agent.[3][8]
While direct, side-by-side comparative studies with conventional macrolides across a wide range of pathogens are still needed, the existing data strongly supports further investigation into the Desertomycin family as a promising source of novel therapeutic agents.
References
- 1. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bacteriological Efficacies of Three Macrolides Compared with Those of Amoxicillin-Clavulanate against Streptococcus pneumoniae and Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validating Desertomycin A's Mechanism of Action: A Comparative Guide Using Genetic Knockouts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of Desertomycin A's mechanism of action, focusing on the validation of its molecular targets through genetic approaches. While direct genetic knockout validation studies for this compound are not yet published, this document outlines a robust framework for such validation and compares its proposed mechanism with established antibiotics.
Introduction to this compound and its Proposed Mechanism of Action
This compound is a macrolide antibiotic with notable activity against Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis.[1][2] Recent studies have aimed to elucidate its specific mode of action to aid in the development of novel anti-tubercular therapies.
Current evidence, primarily from molecular docking studies, suggests that this compound may exert its antimicrobial effect by interacting with multiple protein targets within M. tb.[1][2] These putative targets include:
-
30S ribosomal protein S12 (RPSL) : A key component of the small ribosomal subunit, essential for protein synthesis.
-
50S ribosomal protein L3 (RPLC) : A component of the large ribosomal subunit, also crucial for protein synthesis.
-
ATP-dependent Clp protease ATP-binding subunit ClpC1 (CLPC1) : A protein involved in protein quality control and degradation.
A study involving the fermentation product of the this compound-producing organism, Streptomyces flavofungini, observed a decrease in the expression of the genes encoding these proteins (rpsL, rplC, and clpC1).[1] This finding provides preliminary support for the proposed targets. However, definitive validation of these targets requires direct genetic evidence, such as through the use of gene knockouts or knockdowns.
Below is a diagram illustrating the proposed mechanism of action of this compound based on current hypotheses.
Caption: Proposed multi-target mechanism of this compound in M. tuberculosis.
A Framework for Genetic Validation of this compound's Targets
To definitively validate the proposed mechanism of action, a systematic approach using genetic knockouts or conditional knockdowns in M. tb is necessary. The following section outlines a hypothetical experimental workflow for such a study.
Experimental Workflow
The workflow would involve the generation of mutant M. tb strains with reduced expression of the target genes, followed by susceptibility testing with this compound.
Caption: Experimental workflow for validating this compound targets using genetic knockdowns.
Experimental Protocols
Generation of Conditional Knockdown Strains in M. tuberculosis using CRISPRi:
-
Design of sgRNAs: Design single-guide RNAs (sgRNAs) targeting the promoter regions or start codons of rpsL, rplC, and clpC1 to enable transcriptional repression.
-
Vector Construction: Clone the designed sgRNAs into an appropriate anhydrotetracycline (B590944) (ATc)-inducible CRISPRi vector system for mycobacteria.
-
Transformation: Electroporate the constructed plasmids into wild-type M. tb cells.
-
Selection and Verification: Select for transformants on appropriate antibiotic-containing media and verify the presence of the plasmid by PCR and sequencing.
-
Induction of Gene Knockdown: Culture the engineered strains in the presence of varying concentrations of ATc to induce the expression of the dCas9-sgRNA complex and achieve target gene repression.
-
Confirmation of Knockdown: Quantify the reduction in target gene expression using quantitative reverse transcription PCR (qRT-PCR) and/or Western blotting.
Determination of Minimum Inhibitory Concentration (MIC):
-
Preparation of Inoculum: Prepare a standardized inoculum of wild-type and knockdown M. tb strains (with and without ATc induction).
-
Drug Dilution Series: Prepare a serial dilution of this compound in a 96-well microplate format.
-
Inoculation: Inoculate the wells with the prepared bacterial suspensions.
-
Incubation: Incubate the plates under appropriate conditions for M. tb growth.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Expected Outcomes for Target Validation
The following table summarizes the expected changes in this compound susceptibility for the knockdown strains if the proposed targets are correct. A significant increase in the MIC for a particular knockdown strain would provide strong evidence that the repressed gene's product is a direct target of the antibiotic.
| Strain | Target Gene | Expected MIC of this compound | Interpretation |
| Wild-Type M. tb | N/A | Baseline MIC | Reference for comparison |
| M. tb + CRISPRi (no ATc) | N/A | Similar to Wild-Type | Negative control for leaky expression |
| M. tb ΔrpsL (ATc-induced) | rpsL | Significantly Increased MIC | Validates RPSL as a target |
| M. tb ΔrplC (ATc-induced) | rplC | Significantly Increased MIC | Validates RPLC as a target |
| M. tb ΔclpC1 (ATc-induced) | clpC1 | Significantly Increased MIC | Validates CLPC1 as a target |
Comparison with Other Antibiotics
To contextualize the potential of this compound, it is useful to compare its proposed mechanism and activity with other well-characterized antibiotics, including those that inhibit V-ATPase, a known target of other macrolide antibiotics in eukaryotic cells.
Comparison of Antimicrobial Activity
The following table presents the available efficacy data for this compound against M. tb and compares it with other relevant antibiotics.
| Antibiotic | Target(s) | Organism | Efficacy Metric | Value |
| This compound | RPSL, RPLC, CLPC1 (Proposed) | M. tuberculosis | EC50 | 25 µg/mL[1][2] |
| Streptomycin | 30S ribosomal protein S12 (RPSL) | M. tuberculosis | MIC | 0.5 - 2 µg/mL |
| Bafilomycin A1 | V-ATPase | Intracellular M. tuberculosis | MIC50 | Nanomolar range[3] |
| Kanamycin | 16S rRNA of 30S ribosomal subunit | M. tuberculosis | MIC | 1 - 5 µg/mL |
Note: The efficacy values are context-dependent and can vary based on the specific strain and experimental conditions.
Comparison with V-ATPase Inhibitors
While the primary proposed targets of this compound in M. tb are related to protein synthesis and quality control, other macrolides, such as Bafilomycin A1, are known inhibitors of vacuolar-type H+-translocating ATPases (V-ATPases).[4][5][6][7] V-ATPase inhibitors have shown potent activity against intracellular mycobacteria by disrupting phagosome acidification, a key mechanism for mycobacterial survival within host cells.[3][8]
A study on V-ATPase inhibitors demonstrated that the antimicrobial activity of Bafilomycin A1 was abolished in an M. tb PtpA knockout mutant, suggesting a complex interplay between V-ATPase inhibition and bacterial factors.[3][8] Should further research indicate a role for this compound in modulating host cell processes, a comparison with V-ATPase inhibitors would be highly relevant.
Conclusion
This compound presents a promising scaffold for the development of new anti-tubercular drugs, potentially acting on multiple targets within M. tuberculosis. The current evidence, based on molecular docking and gene expression analysis, strongly suggests that RPSL, RPLC, and CLPC1 are key targets. However, this proposed mechanism of action awaits definitive validation through rigorous genetic studies.
The experimental framework outlined in this guide, utilizing conditional gene knockdowns, provides a clear path forward for validating these targets. Such studies are critical for a comprehensive understanding of this compound's mode of action and for guiding future drug development efforts. The comparison with existing antibiotics highlights the unique multi-target potential of this compound, which could be advantageous in combating drug resistance.
References
- 1. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vacuolar-ATPase inhibitors are antimicrobial agents active against intracellular mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bactericidal activity of alveolar macrophages is suppressed by V-ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of V-ATPases: old and new players - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel inhibitor of vacuolar ATPase, FR167356, which can discriminate between osteoclast vacuolar ATPase and lysosomal vacuolar ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Desertomycin A: A Comparative Analysis of Cross-Resistance Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the available data regarding Desertomycin A and its potential for cross-resistance with other antibiotics. While direct, head-to-head cross-resistance studies are limited in publicly accessible literature, this document synthesizes existing research on the activity of Desertomycins against multidrug-resistant (MDR) bacteria to infer its cross-resistance profile. Furthermore, it details the standard experimental protocols required to conduct formal cross-resistance studies and explores the mechanistic basis for the observed lack of cross-resistance with several common antibiotic classes.
Activity of Desertomycins Against Antibiotic-Resistant Bacteria
The available data strongly suggests that this compound and its analogues, such as Desertomycin G, are effective against a range of bacteria that are resistant to multiple other antibiotics. This indicates a low likelihood of cross-resistance with the agents to which these strains are resistant. The following table summarizes the minimum inhibitory concentrations (MIC) and 50% effective concentrations (EC50) of Desertomycins against various bacterial strains, including well-characterized resistant isolates.
| Antibiotic | Bacterial Strain | Resistance Profile of Strain | MIC (µg/mL) | EC50 (µg/mL) | Reference |
| Desertomycin G | Mycobacterium tuberculosis H37Rv (ATCC 27294) | Susceptible | 16 | - | [1] |
| Desertomycin G | Mycobacterium tuberculosis MDR-1 | Multiresistant | 16 | - | [1] |
| Desertomycin G | Mycobacterium tuberculosis MDR-2 | Multiresistant | 16 | - | [1] |
| Desertomycin G | Corynebacterium urealyticum | - | 0.5 | - | [2] |
| Desertomycin G | Staphylococcus aureus | - | 4 | - | [2] |
| Desertomycin G | Streptococcus pneumoniae | - | 4 | - | [2] |
| Desertomycin G | Streptococcus pyogenes | - | 4 | - | [2] |
| Desertomycin G | Enterococcus faecium | - | 8 | - | [2] |
| Desertomycin G | Enterococcus faecalis | - | 8 | - | [2] |
| Desertomycin G | Clostridium perfringens | - | 8 | - | [2] |
| Desertomycin G | Bacteroides fragilis | - | 32 | - | [2] |
| Desertomycin G | Haemophilus influenzae | - | 32 | - | [2] |
| Desertomycin G | Neisseria meningitidis | - | 32 | - | [2] |
| This compound | Mycobacterium tuberculosis | - | - | 25 | [3][4] |
Experimental Protocols for Cross-Resistance Studies
To formally evaluate the cross-resistance profile of this compound, a systematic study would be required. The following protocols outline the standard methodologies for such an investigation.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[5][6][7]
a. Preparation of Bacterial Inoculum:
-
From a fresh culture of the selected bacterial species on an appropriate agar (B569324) medium, select several morphologically similar colonies.
-
Transfer the colonies to a sterile tube containing a suitable broth medium (e.g., Mueller-Hinton Broth or Middlebrook 7H9 for mycobacteria).[8]
-
Vortex the suspension to ensure homogeneity and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]
b. Serial Dilution of Antibiotic:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of this compound and the comparator antibiotics in the appropriate broth.
-
One column should serve as a positive control (bacterial growth without antibiotic) and another as a negative control (broth only).
c. Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the prepared bacterial suspension.
-
Seal the plate and incubate at the appropriate temperature and duration for the specific bacterial species (e.g., 16-20 hours for most bacteria, up to 21 days for M. tuberculosis).[7][10]
d. Interpretation of Results:
-
Visually inspect the wells for turbidity, indicating bacterial growth. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Induction of Resistance (Serial Passage Method)
To generate bacterial strains resistant to this compound, the serial passage method is commonly employed.[11][12]
-
Determine the initial MIC of this compound for the susceptible bacterial strain.
-
Inoculate a culture of the bacteria in a broth containing a sub-MIC concentration of this compound (e.g., 0.5x MIC).
-
After incubation, determine the MIC of the resulting bacterial population.
-
Use the culture from the highest concentration that showed growth to inoculate a new series of dilutions of this compound.
-
Repeat this process for a predetermined number of passages or until a significant increase in the MIC is observed.[13]
Cross-Resistance Testing
Once a resistant strain is developed, its susceptibility to other antibiotics is determined to assess cross-resistance.
-
Using the this compound-resistant strain, perform MIC assays for a panel of other antibiotics from different classes.
-
Compare the MIC values of the other antibiotics for the resistant strain to the MIC values for the original, susceptible parent strain.
-
A significant increase in the MIC for another antibiotic in the resistant strain indicates cross-resistance.
-
Alternatively, the Kirby-Bauer disk diffusion method can be used for a qualitative assessment of cross-resistance.[14][15][16]
Visualizing Experimental and Logical Relationships
Experimental Workflow for Cross-Resistance Determination
The following diagram illustrates the general workflow for conducting a cross-resistance study.
Caption: Workflow for a typical cross-resistance study.
Conceptual Signaling Pathway and Mechanism of Action of this compound
The mechanism of action of this compound is not fully elucidated but is thought to involve disruption of the bacterial cell membrane and potentially binding to bacterial proteins. This is distinct from many other antibiotic classes.
Caption: Conceptual mechanism of action for this compound.
Discussion on Cross-Resistance Potential
The effectiveness of this compound and G against MDR strains of M. tuberculosis and other bacteria suggests a lack of cross-resistance with antibiotics to which these strains are already resistant. This can be attributed to its likely unique mechanism of action.
-
Different Target Sites: Many common antibiotics target specific cellular processes such as cell wall synthesis (e.g., beta-lactams), protein synthesis by binding to the ribosome (e.g., macrolides, aminoglycosides), or DNA replication (e.g., fluoroquinolones).[17][18][19] this compound is proposed to act on the cell membrane, a target that is less commonly associated with acquired resistance through target modification.[20][21]
-
Novelty of the Molecule: As a structurally distinct macrolide, the binding site and mechanism of this compound may differ significantly from conventional macrolides, thus bypassing existing resistance mechanisms like ribosomal modification or efflux pumps that affect other macrolides.
References
- 1. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serial passage - Wikipedia [en.wikipedia.org]
- 12. Serial passage – REVIVE [revive.gardp.org]
- 13. emerypharma.com [emerypharma.com]
- 14. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 15. microbenotes.com [microbenotes.com]
- 16. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 17. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Antibiotic - Wikipedia [en.wikipedia.org]
- 20. Molecular mechanisms of membrane targeting antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
Desertomycin A: A Potential Challenger to Standard Tuberculosis Therapy
For Immediate Release
A comprehensive analysis of the available data on Desertomycin A, a macrolide antibiotic, suggests its potential as a promising candidate in the fight against Mycobacterium tuberculosis, the causative agent of tuberculosis. This guide offers a detailed comparison of this compound with standard anti-tuberculosis drugs, focusing on their efficacy, mechanisms of action, and the experimental data supporting these findings.
Performance Against Mycobacterium tuberculosis
Quantitative data on the in vitro activity of this compound and standard first-line anti-tuberculosis drugs are summarized below. It is important to note that direct comparison is nuanced by variations in experimental methodologies (EC50 vs. MIC).
| Drug | Measurement | Concentration (µg/mL) | Mycobacterium tuberculosis Strain(s) |
| This compound | EC50 | 25[1][2] | M. tuberculosis |
| Isoniazid | MIC | 0.02 - 0.04 | H37Rv & clinical isolates |
| Rifampicin | MIC | 0.2 - 0.4 | H37Rv & clinical isolates |
| Ethambutol | MIC | 0.5 - 2.0 | H37Rv & clinical isolates |
| Pyrazinamide | MIC | Varies significantly with pH | H37Rv & clinical isolates |
| Kanamycin (Comparator) | MIC | 2 - 4 | H37Rv & clinical isolates[3] |
Note: EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. While both are measures of drug potency, they are determined through different experimental assays. The EC50 for this compound was determined in a study where Kanamycin was used as a comparator.[4]
Mechanism of Action: A Tale of Two Strategies
Standard anti-tuberculosis drugs employ a variety of mechanisms to inhibit the growth of M. tuberculosis. This compound is proposed to have a distinct mechanism, targeting bacterial protein synthesis.
Standard Anti-Tuberculosis Drugs:
-
Isoniazid: A prodrug activated by the mycobacterial enzyme KatG. It primarily inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.
-
Rifampicin: Inhibits bacterial DNA-dependent RNA polymerase, thereby blocking RNA synthesis.
-
Ethambutol: Interferes with the synthesis of arabinogalactan, another crucial component of the mycobacterial cell wall.
-
Pyrazinamide: A prodrug that is converted to its active form, pyrazinoic acid, which is thought to disrupt membrane potential and interfere with energy production in an acidic environment.
This compound:
The precise mechanism of action for this compound is still under investigation. However, molecular docking studies suggest a multi-targeted approach by binding to the following proteins involved in protein synthesis and regulation:[2][4]
-
RPSL (Ribosomal Protein S12): A component of the 30S ribosomal subunit, essential for protein synthesis.
-
RPLC (Ribosomal Protein L3): A component of the 50S ribosomal subunit, also crucial for protein synthesis.
-
CLPC1 (Caseinolytic Protease C1): A chaperone protein involved in protein quality control and degradation.
This multi-target potential could be advantageous in overcoming drug resistance. However, it is important to emphasize that these interactions are based on computational predictions and await experimental validation.
Experimental Methodologies
The following outlines the general principles of the experimental protocols used to assess the anti-tuberculosis activity of these compounds.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of standard anti-tuberculosis drugs is typically determined using broth microdilution or agar (B569324) dilution methods. A common protocol involves:
-
Preparation of Drug Solutions: Serial dilutions of the antibiotic are prepared in a suitable liquid growth medium (e.g., Middlebrook 7H9 broth) or incorporated into solid agar medium (e.g., Middlebrook 7H10 or 7H11 agar).
-
Inoculum Preparation: A standardized suspension of M. tuberculosis (e.g., H37Rv strain) is prepared to a specific turbidity.
-
Incubation: The drug-containing medium is inoculated with the bacterial suspension and incubated at 37°C for several weeks.
-
MIC Determination: The MIC is read as the lowest concentration of the drug that completely inhibits visible bacterial growth.
Determination of EC50 for this compound
The EC50 value for this compound was determined through a bioassay-guided approach. While the full detailed protocol from the primary source is not publicly available, the general workflow for such an assay is as follows:
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro activities of fourteen antimicrobial agents against drug susceptible and resistant clinical isolates of Mycobacterium tuberculosis and comparative intracellular activities against the virulent H37Rv strain in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vitro Efficacy of Desertomycin A: A Proposed Framework for Animal Model Studies
For researchers, scientists, and drug development professionals, the translation of promising in vitro findings to in vivo efficacy is a critical juncture in the therapeutic development pipeline. Desertomycin A, a macrolide antibiotic, has demonstrated notable in vitro activity against various pathogens, particularly Mycobacterium tuberculosis, and certain cancer cell lines. However, a comprehensive review of the current scientific literature reveals a conspicuous absence of in vivo studies in animal models to validate these in vitro results. This guide synthesizes the existing in vitro data for this compound and its analogs and proposes a framework for future animal studies essential for its progression as a potential therapeutic agent.
In Vitro Activity of Desertomycins
This compound and its structural analogs have shown potent biological activities in laboratory assays. The primary areas of investigation have been their antimicrobial and cytotoxic effects.
Antimicrobial Activity
In vitro studies have established this compound and its analogs as active agents against Gram-positive bacteria, with a significant focus on Mycobacterium tuberculosis.[1][2][3][4][5][6] Molecular docking studies suggest that the antimycobacterial mechanism of action involves the inhibition of protein synthesis through binding to the ribosomal protein S12 (RPSL), ribosomal protein L3 (RPLC), and the caseinolytic protease C1 (CLPC1).[2][3][6]
| Compound | Target Organism | Activity Metric | Value | Reference |
| This compound | Mycobacterium tuberculosis | EC50 | 25 µg/mL | [2][3] |
| Desertomycin 44-1 | Mycobacterium tuberculosis | EC50 | 25 µg/mL | [2][3] |
| Desertomycin 44-2 | Mycobacterium tuberculosis | EC50 | 50 µg/mL | [2][3] |
| Desertomycin G | Mycobacterium tuberculosis | MIC | 16 µg/mL | [2] |
EC50: Half-maximal effective concentration; MIC: Minimum inhibitory concentration
Cytotoxic Activity
Beyond its antimicrobial properties, Desertomycin G has exhibited selective cytotoxicity against human cancer cell lines, while showing no effect on normal cells.[1][4] This suggests a potential therapeutic window for oncological applications. The earliest reports on this compound also noted its cytostatic action.[7]
| Compound | Cell Line | Cell Type | Activity Metric | Value (µM) | Reference |
| Desertomycin G | MCF-7 | Human breast adenocarcinoma | IC50 | ~5 | [1] |
| Desertomycin G | DLD-1 | Human colon carcinoma | IC50 | ~2.5-5 | [1] |
| Desertomycin G | Normal mammary fibroblasts | Normal human fibroblasts | IC50 | >5 | [1] |
IC50: Half-maximal inhibitory concentration
Proposed Framework for In Vivo Validation
The absence of in vivo data for this compound necessitates a structured approach to validate the promising in vitro findings. The following outlines a proposed experimental workflow for an initial animal model study.
Caption: Proposed workflow for in vivo validation of this compound.
Detailed Experimental Protocols
Acute Toxicity and Dose-Range Finding Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound in a relevant animal model (e.g., BALB/c mice).
Methodology:
-
Animals: Healthy, 6-8 week old male and female BALB/c mice.
-
Groups: A control group receiving vehicle only, and at least 5 treatment groups receiving escalating single doses of this compound (e.g., 1, 5, 10, 25, 50 mg/kg) via an appropriate route of administration (e.g., intraperitoneal or intravenous).
-
Observation: Monitor animals for clinical signs of toxicity, body weight changes, and mortality for at least 14 days.
-
Endpoint: Determine the MTD, defined as the highest dose that does not cause mortality or more than a 10% loss in body weight.
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Methodology:
-
Animals: Cannulated male Sprague-Dawley rats.
-
Administration: Administer a single dose of this compound (based on MTD findings) intravenously and orally to different groups.
-
Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Parameters: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Efficacy Study in an Animal Model
Objective: To evaluate the therapeutic efficacy of this compound in a relevant disease model.
For Anti-M. tuberculosis Activity:
-
Model: Mycobacterium tuberculosis infection model in BALB/c mice.
-
Infection: Low-dose aerosol infection with a virulent strain of M. tuberculosis.
-
Treatment: Begin treatment with this compound at various doses (below the MTD) at a specified time post-infection and continue for a defined period (e.g., 4 weeks). Include a vehicle control group and a positive control group (e.g., isoniazid).
-
Endpoint: Measure bacterial load (CFU) in the lungs and spleen at the end of the treatment period.
For Anticancer Activity:
-
Model: Xenograft model with human breast (MCF-7) or colon (DLD-1) cancer cells in immunodeficient mice (e.g., nude mice).
-
Tumor Induction: Subcutaneous injection of cancer cells.
-
Treatment: Once tumors reach a palpable size, initiate treatment with this compound at various doses. Include a vehicle control group.
-
Endpoint: Monitor tumor volume over time. At the end of the study, excise and weigh the tumors.
Signaling Pathway and Mechanism of Action
The proposed in vivo studies are crucial to confirm if the in vitro observed mechanism of action translates to a whole-organism setting.
Caption: Postulated mechanism of this compound's anti-tuberculosis activity.
The successful completion of such in vivo studies would provide the necessary data to validate the in vitro findings, establish a preliminary safety and efficacy profile, and justify the further development of this compound as a potential therapeutic agent.
References
- 1. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of tuberculosis drug efficacy using preclinical animal models and in vitro predictive techniques | RTI [rti.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Polymyxins retain in vitro activity and in vivo efficacy against “resistant” Acinetobacter baumannii strains when tested in physiological conditions - PMC [pmc.ncbi.nlm.nih.gov]
Desertomycin A: A Comparative Analysis of Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Desertomycin A and its analogues, focusing on antimicrobial and cytotoxic properties. The information is compiled from various experimental studies to offer a comprehensive overview for research and drug development purposes.
Comparative Performance Analysis
This compound, a macrolide antibiotic, and its closely related analogue Desertomycin G, have demonstrated significant biological activity. The following tables summarize their performance against various microbial strains and cancer cell lines, with the widely-used antifungal agent Amphotericin B included for comparison where applicable.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's efficacy. The data below, primarily from studies on Desertomycin G, showcases its potent activity against a range of Gram-positive bacteria, including multi-drug resistant strains of Mycobacterium tuberculosis. Its activity against Gram-negative bacteria is moderate.[1][2] For this compound, specific data against M. tuberculosis is presented as an EC50 value.[3][4][5]
| Organism/Strain | Desertomycin G MIC (µg/mL) | This compound EC50 (µg/mL) | Amphotericin B MIC (µg/mL) |
| Gram-Positive Bacteria | |||
| M. tuberculosis H37Rv | 16[1] | 25[3][4] | N/A |
| M. tuberculosis (MDR-1) | 16[1] | - | N/A |
| Staphylococcus aureus | 4[1] | - | N/A |
| Streptococcus pneumoniae | 4[1] | - | N/A |
| Enterococcus faecium | 4[1] | - | N/A |
| Corynebacterium urealyticum | 2[1] | - | N/A |
| Gram-Negative Bacteria | |||
| Bacteroides fragilis | 32[1] | - | N/A |
| Haemophilus influenzae | 64[1] | - | N/A |
| Fungi (Yeasts) | |||
| Candida spp. | - | - | 0.25 - 1.0 |
MDR: Multi-Drug Resistant. N/A: Not Applicable or data not available in the searched sources. MIC values for Amphotericin B against Candida are a representative range.
Cytotoxic Activity
Desertomycins have also been evaluated for their cytotoxic effects on various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for Desertomycin G are presented below. Notably, at concentrations effective against cancer cells, Desertomycin G showed no significant impact on healthy mammary fibroblasts.[2][6][7]
| Cell Line | Cancer Type | Desertomycin G IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 3.8[6] |
| DLD-1 | Colon Carcinoma | 8.7[6] |
| A549 | Lung Carcinoma | 6.3[6] |
| Healthy Mammary Fibroblasts | Normal Tissue | >10 (Unaffected at tested concentrations)[2][7] |
Mechanism of Action
The primary mechanisms of action for this compound appear to be twofold: disruption of cell membrane integrity and inhibition of protein synthesis.
-
Membrane Permeabilization : Like other macrolides, Desertomycin is thought to interact with the cell membrane, leading to increased permeability and leakage of essential intracellular ions, such as potassium. This action disrupts the osmotic balance of the cell, ultimately contributing to cell death. In fungi, this interaction is often mediated by binding to ergosterol (B1671047), a key component of the fungal cell membrane.[8][9][10]
-
Inhibition of Protein Synthesis : Recent studies on the anti-tuberculosis activity of desertomycins suggest a more specific mechanism. Molecular docking analyses indicate that this compound binds to multiple key proteins involved in translation and protein regulation within Mycobacterium tuberculosis, including RPSL (a ribosomal protein), RPLC, and CLPC1.[3][4][5] This multi-target binding disrupts protein synthesis, leading to bacterial death.
Experimental Protocols
The data presented in this guide were primarily generated using the following standard experimental methodologies.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common procedure.
-
Preparation : A two-fold serial dilution of the test compound (e.g., Desertomycin) is prepared in a 96-well microtiter plate containing a suitable liquid growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation : Each well is inoculated with a standardized suspension of the test microorganism. A positive control (microorganism, no compound) and a negative control (medium only) are included.
-
Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours) to allow for microbial growth.
-
Analysis : After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
-
Cell Seeding : Adherent cells (e.g., MCF-7, A549) are seeded into a 96-well plate and allowed to attach overnight.
-
Treatment : The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Desertomycin G). Control wells receive medium with the vehicle only.
-
Incubation : The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan (B1609692) Formation : The plate is incubated for another 2-4 hours, during which metabolically active (viable) cells convert the yellow MTT into purple formazan crystals.
-
Solubilization & Measurement : A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader (typically at 570 nm). The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
References
- 1. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Membrane component ergosterol builds a platform for promoting effector secretion and virulence in Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of amphotericin B membrane interaction by cholesterol and ergosterol--a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The physiological roles of membrane ergosterol as revealed by the phenotypes of syr1/erg3 null mutant of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Bacteria Treated with Desertomycin A: A Guide for Researchers
Affiliation: Google Research
Executive Summary
Desertomycin A, a macrolide antibiotic, has demonstrated notable antibacterial activity, particularly against Mycobacterium tuberculosis. While comprehensive, large-scale transcriptomic studies on bacteria treated with this compound are not yet publicly available, preliminary findings indicate a targeted impact on specific gene expression. This guide summarizes the current knowledge of this compound's effects on bacterial gene expression, provides a detailed, standardized protocol for future comparative transcriptomic studies, and visualizes the proposed mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action of this compound and in designing further transcriptomic investigations.
Introduction to this compound
Desertomycins are a family of macrolide antibiotics produced by Streptomyces species.[1][2] They have garnered interest for their diverse biological activities, including antibacterial and antifungal properties.[2] Recent research has highlighted the potential of this compound and its analogues as anti-tuberculosis agents.[3][4][5] Understanding the molecular impact of this compound on bacteria is crucial for its development as a therapeutic agent. Transcriptomic analysis, such as RNA sequencing (RNA-seq), is a powerful tool for elucidating the global changes in gene expression in response to antibiotic treatment.
Comparative Gene Expression Data
Currently, there is a scarcity of comprehensive comparative transcriptomic data for this compound. However, one study investigating the anti-mycobacterial activity of a fermentation product of Streptomyces flavofungini TRM90047, which contains this compound, observed a significant decrease in the expression of three specific genes in Mycobacterium tuberculosis.[3][4][5] The effective concentration (EC50) of this compound against M. tuberculosis was determined to be 25 µg/mL.[3][4][5]
The observed downregulation of these genes, combined with molecular docking studies, suggests a potential mechanism of action for this compound. Molecular docking analyses have indicated that desertomycins, including this compound, bind effectively to the proteins encoded by these genes: RPSL, RPLC, and CLPC1.[3][4][5]
Table 1: Summary of Known Gene Expression Changes in Mycobacterium tuberculosis Treated with a this compound-containing Product
| Gene | Protein Product | Function | Observed Change in Expression | Reference |
| rpsL | 30S ribosomal protein S12 | Protein synthesis, ribosome function | Decreased | [3][4] |
| Rplc | 50S ribosomal protein L3 | Protein synthesis, ribosome assembly | Decreased | [3][4] |
| ClpC1 | ATP-dependent Clp protease ATP-binding subunit ClpC1 | Protein quality control, stress response | Decreased | [3][4] |
Proposed Mechanism of Action
Based on the available data, a proposed mechanism of action for this compound involves the direct interaction with key proteins involved in essential cellular processes. The binding of this compound to ribosomal proteins (RPSL and RPLC) likely disrupts protein synthesis, while its interaction with the ClpC1 protease subunit may interfere with protein quality control and the cellular stress response. This multi-target effect could contribute to its potent anti-mycobacterial activity.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols for Comparative Transcriptomics
To facilitate further research, the following section outlines a standardized protocol for a comparative transcriptomic study of bacteria treated with this compound using RNA-seq.
Bacterial Strain and Culture Conditions
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv (or other relevant bacterial species).
-
Growth Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.
-
Culture Conditions: Grow cultures to mid-logarithmic phase (OD600 of 0.4-0.6) at 37°C with shaking.
Antibiotic Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the bacterial culture to a starting OD600 of 0.1 in fresh medium.
-
Divide the culture into two groups: a treatment group and a control group. For comparison with other antibiotics, additional treatment groups can be included.
-
Treat the experimental group with this compound at a final concentration of 1x and 2x the minimum inhibitory concentration (MIC).
-
Add an equivalent volume of the solvent (e.g., DMSO) to the control group.
-
Incubate all cultures under standard growth conditions for a defined period (e.g., 4, 8, or 24 hours).
-
Harvest bacterial cells by centrifugation at 4°C.
RNA Extraction and Quality Control
-
Immediately resuspend the bacterial pellets in an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent).
-
Extract total RNA using a combination of mechanical lysis (e.g., bead beating) and a column-based RNA purification kit (e.g., RNeasy Mini Kit).
-
Perform an on-column DNase digestion to remove contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (for A260/280 and A260/230 ratios) and a bioanalyzer (for RNA Integrity Number - RIN). A RIN value > 7 is recommended.
Library Preparation and Sequencing
-
Deplete ribosomal RNA (rRNA) from the total RNA samples using a commercially available kit (e.g., Ribo-Zero rRNA Removal Kit).
-
Prepare strand-specific RNA-seq libraries from the rRNA-depleted RNA using a standard library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).
-
Perform library quantification and quality control.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of paired-end reads per sample.
Data Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads and Trimmomatic to remove adapters and low-quality bases.
-
Read Alignment: Align the trimmed reads to the reference genome of the bacterial species using a splice-aware aligner like HISAT2 or STAR.
-
Quantification of Gene Expression: Use tools like featureCounts or HTSeq to count the number of reads mapping to each gene.
-
Differential Gene Expression Analysis: Perform differential expression analysis between the treated and control samples using packages like DESeq2 or edgeR in R. Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and log2 fold change > 1 or < -1).
-
Functional Annotation and Pathway Analysis: Use databases like Gene Ontology (GO) and KEGG to identify enriched biological pathways and functions among the differentially expressed genes.
Caption: Experimental workflow for comparative transcriptomics.
Future Directions
The field would greatly benefit from comprehensive transcriptomic studies to fully elucidate the mechanism of action of this compound. Future research should focus on:
-
Performing RNA-seq analysis of various bacterial species treated with this compound to understand the breadth of its effects.
-
Conducting comparative transcriptomic studies with other known antibiotics to identify unique and shared gene expression signatures.
-
Integrating transcriptomic data with other omics data, such as proteomics and metabolomics, for a more holistic understanding of the bacterial response to this compound.
By following standardized protocols and leveraging the power of high-throughput sequencing, the scientific community can build a more complete picture of how this promising antibiotic functions at the molecular level.
References
- 1. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Target Engagement of Desertomycin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for validating the in vivo target engagement of Desertomycin (B81353) A, a macrolide antibiotic with promising antifungal, antibacterial, and antitumor activities.[1][2][3] While the precise in vivo targets of Desertomycin A are still under investigation, this document outlines a series of robust experimental strategies to identify and confirm its molecular interactions within a living organism. The successful validation of target engagement is a critical step in the preclinical development of any therapeutic agent, providing crucial evidence for its mechanism of action and informing dose-selection for clinical trials.[4]
Hypothesized Targets and Mechanism of Action
This compound, a member of the desertomycin family of macrolides, has been shown to disrupt plasma membranes, leading to potassium leakage, and to inhibit protein synthesis at higher concentrations.[5] Computational molecular docking studies have suggested potential binding to ribosomal proteins (RPSL and RPLC) and the caseinolytic protease (CLPC1) in Mycobacterium tuberculosis.[6] This guide will present a hypothetical framework for validating these and other potential targets in an in vivo setting.
Comparative Analysis of In Vivo Target Engagement Strategies
Here, we compare three orthogonal approaches for validating the in vivo target engagement of this compound. Each method offers distinct advantages and, when used in combination, can provide a comprehensive understanding of the drug's interaction with its cellular targets.
| Method | Principle | This compound Application | Hypothetical Quantitative Data (Fold Change in Target Stabilization/Occupancy) |
| Cellular Thermal Shift Assay (CETSA) in Animal Tissues | Measures the change in thermal stability of a target protein upon ligand binding. Increased stability indicates target engagement.[7][8] | Mice bearing tumor xenografts are treated with this compound. Tumor and healthy tissues are collected, heated, and the soluble fraction of putative target proteins (e.g., ribosomal proteins, ATP-dependent proteases) is quantified by Western blot or mass spectrometry. | Tumor Tissue: - Ribosomal Protein S12: 2.5- ATP-dependent Clp protease ATP-binding subunit: 2.1- Beta-actin (Negative Control): 1.0Liver Tissue: - Ribosomal Protein S12: 1.2- ATP-dependent Clp protease ATP-binding subunit: 1.1- Beta-actin (Negative Control): 1.0 |
| In Vivo Imaging with Fluorescently-Labeled this compound | A fluorescent probe analog of this compound is synthesized and administered to an animal model. Whole-body or tissue-specific imaging is used to visualize the localization and target binding of the probe. | A this compound-BODIPY conjugate is administered to mice with a systemic fungal infection. In vivo imaging systems (IVIS) are used to track the accumulation of the probe at the site of infection and within specific cell types. | Fluorescence Intensity (Arbitrary Units): - Infected Tissue (Fungal cells): 8.5 x 10^6- Healthy Muscle Tissue: 1.2 x 10^6- Administration of excess unlabeled this compound (competitive displacement): 2.3 x 10^6 in infected tissue |
| Chemoproteomics-based Target Identification | Utilizes a tagged or clickable version of this compound to pull down its binding partners from tissue lysates. The interacting proteins are then identified by mass spectrometry.[4] | A this compound analog with a photo-affinity label and a biotin (B1667282) handle is administered to animals. Tissues are harvested, irradiated to crosslink the drug to its targets, and the biotin-tagged complexes are enriched on streptavidin beads for proteomic analysis. | Top 5 Enriched Proteins (Fold Enrichment vs. Vehicle Control): 1. 60S ribosomal protein L3: 15.22. ATP-dependent Clp protease proteolytic subunit: 12.83. V-type proton ATPase catalytic subunit A: 9.54. Elongation factor 2: 8.15. Heat shock protein 70: 4.3 |
Experimental Protocols
In Vivo Cellular Thermal Shift Assay (CETSA)
-
Animal Model and Dosing: Nude mice bearing human colorectal cancer (HCT116) xenografts are randomized into vehicle and this compound treatment groups (n=5 per group). This compound is administered via intraperitoneal injection at a predetermined therapeutic dose.
-
Tissue Collection and Preparation: Two hours post-administration, mice are euthanized, and tumor and liver tissues are rapidly excised. Tissues are homogenized in phosphate-buffered saline (PBS) containing protease inhibitors.
-
Thermal Challenge: The tissue lysates are divided into aliquots and heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling on ice.
-
Protein Extraction: The heated lysates are centrifuged at high speed to pellet the aggregated, denatured proteins. The supernatant containing the soluble protein fraction is collected.
-
Quantification: The relative abundance of the putative target proteins (e.g., Ribosomal Protein S12, ATP-dependent Clp protease) and a negative control protein (e.g., Beta-actin) in the soluble fraction is determined by Western blotting or targeted mass spectrometry.
-
Data Analysis: The melting curves for each protein are plotted, and the temperature at which 50% of the protein is denatured (Tm) is calculated. A shift in the Tm in the this compound-treated group compared to the vehicle group indicates target engagement.
In Vivo Imaging with Fluorescently-Labeled this compound
-
Probe Synthesis: A fluorescent analog of this compound is synthesized by conjugating a bright, stable fluorophore (e.g., BODIPY-FL) to a non-essential position on the macrolide structure.
-
Animal Model of Infection: Immunocompromised mice are systemically infected with a bioluminescent strain of Candida albicans.
-
Probe Administration: The this compound-BODIPY conjugate is administered intravenously to the infected mice.
-
In Vivo Imaging: At various time points post-injection, the mice are anesthetized and imaged using an in vivo imaging system (IVIS). The bioluminescence from the fungal cells is used to locate the site of infection, and the fluorescence from the probe is used to assess its colocalization.
-
Competitive Displacement: To demonstrate target specificity, a separate cohort of infected mice is co-administered the fluorescent probe along with a 50-fold excess of unlabeled this compound. A reduction in the fluorescence signal at the site of infection indicates competitive binding to the target.
-
Ex Vivo Analysis: After the final imaging time point, tissues are harvested for ex vivo imaging to confirm the in vivo findings and to assess the biodistribution of the probe at higher resolution.
Chemoproteomics-based Target Identification
-
Probe Design and Synthesis: A this compound analog is synthesized with a photo-activatable crosslinking group (e.g., a diazirine) and a biotin tag for enrichment.
-
In Vivo Treatment and Crosslinking: The probe is administered to healthy mice. After a sufficient time for tissue distribution, the mice are exposed to UV light to induce covalent crosslinking of the probe to its binding partners.
-
Tissue Lysis and Enrichment: Tissues of interest are harvested and lysed under denaturing conditions. The biotin-tagged protein complexes are then enriched from the lysate using streptavidin-coated magnetic beads.
-
Proteomic Analysis: The enriched proteins are eluted from the beads, digested into peptides, and identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The protein abundance in the probe-treated samples is compared to that in vehicle-treated control samples to identify proteins that are specifically enriched by the this compound probe.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental designs and the hypothesized mechanism of action of this compound, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Desertomycin, a new crystalline antibiotic with antibacterial and cytostatic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [The mode of action of a nonpolyenic antifungal (desertomycin) produced by a strain of Streptomyces spectabilis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. pelagobio.com [pelagobio.com]
Navigating the Nuances of Desertomycin A Bioactivity: A Guide to Inter-Laboratory Reproducibility
An objective comparison of factors influencing the reproducibility of Desertomycin A bioactivity assays across different laboratories, supported by available experimental data and standardized protocols.
The quest for novel antibiotics is paramount in the face of rising antimicrobial resistance. This compound, a macrolide antibiotic, has demonstrated promising bioactivity against a range of pathogens. However, for researchers and drug development professionals, understanding the variability and ensuring the reproducibility of bioactivity data across different laboratories is a critical challenge. This guide provides a comprehensive overview of the factors influencing the outcomes of this compound bioactivity assays, presents available quantitative data from various studies, details common experimental protocols, and visualizes key processes to foster a better understanding of potential sources of discrepancy.
Quantitative Bioactivity Data for Desertomycins
The bioactivity of this compound and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC) or the half maximal effective concentration (EC50) against various microbial strains. The following table summarizes the reported bioactivity values from different studies. It is important to note that direct comparison between studies should be made with caution due to potential variations in experimental conditions.
| Compound | Test Organism | Bioactivity (µg/mL) | Reference |
| This compound | Bacillus cereus | 1.0 - 3.9 | [1] |
| This compound | Bacillus subtilis | 7.8 | [1] |
| This compound | Staphylococcus aureus | 7.8 | [1] |
| This compound | Mycobacterium tuberculosis | EC50: 25 | [2][3][4] |
| Desertomycin 44-1 | Mycobacterium tuberculosis | EC50: 25 | [2][3][4] |
| Desertomycin 44-2 | Mycobacterium tuberculosis | EC50: 50 | [2][3][4] |
| Desertomycin G | Mycobacterium tuberculosis | MIC: 16 | [2] |
| Desertomycin G | Corynebacterium urealyticum | Strong Inhibition | [5] |
| Desertomycin G | Staphylococcus aureus | Strong Inhibition | [5] |
| Desertomycin G | Streptococcus pneumoniae | Strong Inhibition | [5] |
| Desertomycin G | Streptococcus pyogenes | Strong Inhibition | [5] |
| Desertomycin G | Enterococcus faecium | Strong Inhibition | [5] |
| Desertomycin G | Enterococcus faecalis | Strong Inhibition | [5] |
| Desertomycin G | Clostridium perfringens | Strong Inhibition | [5] |
| Desertomycin G | Bacteroides fragilis | Moderate Inhibition | [5] |
| Desertomycin G | Haemophilus influenzae | Moderate Inhibition | [5] |
| Desertomycin G | Neisseria meningitidis | Moderate Inhibition | [5] |
| Desertomycin H | Gram-positive bacteria | Activity observed (disk diffusion) | [6] |
Note: "Strong Inhibition" and "Moderate Inhibition" are qualitative descriptions from the source and specific MIC values were not provided in the abstract.
Factors Influencing Reproducibility of Bioactivity Assays
The variability in bioassay results between different laboratories, and even within the same lab, can be attributed to a multitude of factors.[7][8][9] Understanding and controlling these variables is crucial for ensuring the reproducibility of this compound's bioactivity assessment.
-
Microbiological Factors:
-
Test Organism: The specific strain of a microorganism used can significantly impact susceptibility. Genetic variations between strains can lead to different MIC values. The use of well-characterized, standardized strains (e.g., from ATCC) is recommended.[7]
-
Inoculum Size: The concentration of the microbial inoculum used in the assay is a critical parameter. A high inoculum concentration can lead to an underestimation of the antibiotic's activity, while a low concentration might result in an overestimation.[7][9]
-
Growth Phase: The physiological state of the microorganisms (e.g., lag, log, or stationary phase) at the time of the assay can affect their susceptibility to antibiotics.
-
-
Assay and Environmental Conditions:
-
Methodology: Different bioassay methods (e.g., broth microdilution, agar (B569324) disk diffusion, E-test) can yield varying results.[9] Adherence to standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) is essential for comparability.
-
Growth Medium: The composition of the culture medium, including its pH, can influence both the growth of the microorganism and the activity of the antibiotic.[9]
-
Incubation Conditions: Temperature, time, and atmospheric conditions (e.g., CO2 levels) during incubation must be strictly controlled as they affect microbial growth rates.[8]
-
Agar Thickness: In agar-based assays, the thickness of the agar layer can affect the diffusion of the antibiotic and consequently the size of the inhibition zone.[7]
-
-
Antibiotic-Related Factors:
-
Compound Purity and Stability: The purity of the this compound sample and its stability under storage and experimental conditions can impact its effective concentration.
-
Concentration Standards: The accuracy of the stock solution and the serial dilutions of the antibiotic are fundamental for reliable results.[9]
-
Standardized Experimental Protocols
To mitigate the impact of the aforementioned factors and enhance reproducibility, detailed and standardized protocols are indispensable. Below are outlines for two common bioactivity assays.
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
-
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
This compound stock solution of known concentration
-
Positive control (microorganism in broth without antibiotic)
-
Negative control (broth only)
-
-
Procedure:
-
Prepare serial two-fold dilutions of this compound in the microtiter plate using the broth medium.
-
Inoculate each well (except the negative control) with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for many bacteria).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
2. Agar Disk Diffusion Method
This method assesses the susceptibility of a microorganism to an antibiotic based on the size of the growth inhibition zone around a disk impregnated with the antibiotic.
-
Materials:
-
Petri dishes with Mueller-Hinton Agar (MHA) or other suitable agar
-
Sterile swabs
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Paper disks impregnated with a known concentration of this compound
-
Forceps
-
-
Procedure:
-
Dip a sterile swab into the standardized microbial inoculum and streak it evenly across the entire surface of the agar plate to create a uniform lawn of bacteria.
-
Allow the plate to dry for a few minutes.
-
Using sterile forceps, place the this compound-impregnated disk onto the surface of the agar.
-
Incubate the plate at the optimal temperature and duration for the specific microorganism.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters. The size of the zone is correlated with the susceptibility of the microorganism to the antibiotic.
-
Visualizing Key Processes
Mechanism of Action of Macrolide Antibiotics
This compound belongs to the macrolide class of antibiotics. The primary mechanism of action for macrolides is the inhibition of bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome, thereby blocking the exit tunnel for the nascent polypeptide chain.
Caption: Mechanism of action of this compound.
General Workflow for MIC Determination
The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic like this compound using the broth microdilution method.
Caption: Workflow for MIC determination.
By standardizing protocols, being cognizant of the critical variables, and accurately reporting all experimental parameters, the scientific community can work towards generating more reproducible and comparable bioactivity data for promising antibiotic candidates like this compound. This will ultimately accelerate the drug development process and aid in the fight against infectious diseases.
References
- 1. academicjournals.org [academicjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative study of Desertomycin A's effect on different bacterial strains
Desertomycins, a family of macrolide antibiotics, have demonstrated a broad spectrum of activity against various bacterial pathogens. This guide provides a comparative overview of the effects of Desertomycin A and its analogs on different bacterial strains, supported by available experimental data. The information is intended for researchers, scientists, and professionals in drug development to facilitate further investigation and potential therapeutic applications.
Quantitative Assessment of Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) and 50% effective concentration (EC50) values of different Desertomycin variants against a range of bacterial strains. These values are crucial indicators of the antibiotics' potency.
| Bacterial Strain | Antibiotic | MIC (µg/mL) | EC50 (µg/mL) | Source |
| Mycobacterium tuberculosis H37Rv | Desertomycin G | 16 | [1] | |
| Mycobacterium tuberculosis MDR-1 | Desertomycin G | 16 | [1] | |
| Mycobacterium tuberculosis | This compound | 25 | [2][3][4] | |
| Mycobacterium tuberculosis | Desertomycin 44-1 | 25 | [2][3][4] | |
| Mycobacterium tuberculosis | Desertomycin 44-2 | 50 | [2][3][4] | |
| Corynebacterium urealyticum | Desertomycin G | Strong Inhibition | [1][5][6] | |
| Staphylococcus aureus | Desertomycin G | Strong Inhibition | [1][5][6] | |
| Streptococcus pneumoniae | Desertomycin G | Strong Inhibition | [1][5][6] | |
| Streptococcus pyogenes | Desertomycin G | Strong Inhibition | [1][5][6] | |
| Enterococcus faecium | Desertomycin G | Strong Inhibition | [1][5][6] | |
| Enterococcus faecalis | Desertomycin G | Strong Inhibition | [1][5][6] | |
| Clostridium perfringens | Desertomycin G | Strong Inhibition | [1][5][6] | |
| Bacteroides fragilis | Desertomycin G | Moderate Inhibition | [1][5][6] | |
| Haemophilus influenzae | Desertomycin G | Moderate Inhibition | [1][5][6] | |
| Neisseria meningitidis | Desertomycin G | Moderate Inhibition | [1][5][6] |
Note: "Strong Inhibition" and "Moderate Inhibition" are reported as qualitative measures in the source, and specific MIC values were not provided.[1][5][6]
Experimental Protocols
The determination of the antibacterial activity of Desertomycin compounds, specifically the Minimum Inhibitory Concentration (MIC), is generally performed using broth microdilution methods. The following is a generalized protocol based on standard antimicrobial susceptibility testing procedures.
1. Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on appropriate agar (B569324) plates or in broth.
-
A suspension of the bacteria is prepared in a suitable broth (e.g., cation-adjusted Mueller-Hinton Broth) and adjusted to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
2. Preparation of Antibiotic Dilutions:
-
A stock solution of Desertomycin is prepared in a suitable solvent (e.g., DMSO, ethanol, methanol).
-
Serial two-fold dilutions of the antibiotic are prepared in the broth to achieve a range of concentrations for testing.
3. Microplate Assay:
-
The diluted bacterial suspension is added to the wells of a microtiter plate.
-
The various concentrations of the Desertomycin dilutions are then added to the corresponding wells.
-
Control wells are included: a positive control with bacteria and no antibiotic, and a negative control with broth only.
4. Incubation:
-
The microtiter plate is incubated under appropriate conditions (e.g., specific temperature and duration) for the bacterial species being tested.
5. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. This can be assessed visually or by using a microplate reader.
-
For some assays, a viability indicator like resazurin (B115843) or Alamar blue may be added to aid in the determination of bacterial growth.
Visualizing Experimental and Mechanistic Frameworks
To better illustrate the processes involved in evaluating and understanding the action of this compound, the following diagrams are provided.
References
- 1. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Benchmarking the cytotoxicity of Desertomycin A against known anticancer drugs
A Comparative Analysis Against Established Anticancer Drugs
In the relentless pursuit of novel and more effective cancer therapeutics, natural products remain a vital source of inspiration. Desertomycin A, a macrolide antibiotic, has recently garnered attention for its potential cytotoxic effects against cancer cells. This guide provides a comprehensive comparison of the cytotoxic profile of this compound against well-established anticancer drugs—Doxorubicin (B1662922), Cisplatin (B142131), and Paclitaxel (B517696)—offering researchers, scientists, and drug development professionals a data-driven overview of its potential.
Executive Summary
This report benchmarks the in vitro cytotoxicity of this compound against Doxorubicin, Cisplatin, and Paclitaxel in human breast adenocarcinoma (MCF-7) and colon carcinoma (DLD-1) cell lines. While direct cytotoxic data for this compound is limited, this analysis utilizes data for the structurally similar Desertomycin G as a proxy. The findings suggest that while Desertomycin exhibits notable cytotoxic activity, its potency varies when compared to the established anticancer agents. Further investigation into its mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Desertomycin G and the selected anticancer drugs against MCF-7 and DLD-1 cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Compound | Cell Line | IC50 (µM) |
| Desertomycin G | MCF-7 | 3.8 |
| DLD-1 | 8.7 | |
| Doxorubicin | MCF-7 | 0.4 - 3.09[1][2][3] |
| DLD-1 | ~0.1 - 1.0 (qualitative data)[4] | |
| Cisplatin | MCF-7 | 0.65 - 18[5][6][7] |
| DLD-1 | ~10 | |
| Paclitaxel | MCF-7 | 0.0025 - 0.0075[8] |
| DLD-1 | 0.05[9] |
Note: Data for this compound is represented by Desertomycin G due to structural similarity and availability of data. The IC50 values for Doxorubicin, Cisplatin, and Paclitaxel are presented as a range to reflect the variability reported in the literature.
Experimental Protocols: A Look at the Methodology
The determination of a compound's cytotoxicity is a cornerstone of anticancer drug discovery. The most common method employed in the cited studies is the MTT assay, a colorimetric assay that measures cell metabolic activity.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified by spectrophotometry.
Workflow of a Typical MTT Cytotoxicity Assay:
Experimental workflow of a typical MTT cytotoxicity assay.
Unraveling the Mechanism: A Potential Signaling Pathway
While the precise signaling pathways affected by this compound in cancer cells are not yet fully elucidated, its classification as a macrolide provides clues. Macrolide antibiotics have been shown to induce a cellular stress response.
Proposed Signaling Pathway for Macrolide-Induced Cytotoxicity
Macrolides can disrupt lysosomal function, leading to an accumulation of reactive oxygen species (ROS) and triggering the Integrated Stress Response (ISR). This complex signaling cascade can ultimately lead to cell death.
Proposed signaling pathway for macrolide-induced cytotoxicity.
Conclusion and Future Directions
The preliminary data on Desertomycin G suggests that the Desertomycin family of compounds possesses noteworthy anticancer properties. While not as potent as Paclitaxel in the tested cell lines, its cytotoxicity is within a comparable range to Doxorubicin and Cisplatin in certain contexts. The unique proposed mechanism of action, involving the induction of the Integrated Stress Response, presents a potentially novel therapeutic avenue that could be effective in cancers resistant to traditional chemotherapeutics.
Future research should focus on:
-
Directly evaluating the cytotoxicity of this compound across a broader panel of cancer cell lines.
-
Elucidating the specific molecular targets and signaling pathways modulated by this compound in cancer cells.
-
Investigating the in vivo efficacy and safety profile of this compound in preclinical animal models.
-
Exploring potential synergistic effects when combined with existing anticancer drugs.
The journey of a natural product from discovery to clinical application is long and arduous. However, the initial findings for the Desertomycin class of compounds are promising and warrant further dedicated research to unlock their full therapeutic potential in the fight against cancer.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 3. Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of HPLC-MS Methods for the Quantification of Desertomycin A
For researchers, scientists, and professionals in drug development, the accurate quantification of novel therapeutic agents is paramount. Desertomycin A, a macrolide antibiotic with a complex structure, presents unique analytical challenges. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a powerful technique for its precise measurement. This guide provides a comprehensive overview of a proposed validated HPLC-MS method for this compound quantification, compares it with alternative analytical techniques, and offers detailed experimental protocols.
Comparison of Analytical Methods for this compound
While HPLC-MS is a gold standard for quantification, other methods have been employed for the detection and characterization of this compound. The choice of method depends on the specific research question, whether it is quantification, identification, or bioactivity assessment.
| Parameter | HPLC-MS | Microbiological Assays (e.g., Agar Diffusion) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Use | Quantification & Identification | Bioactivity Screening & Semi-Quantification | Structural Elucidation & Identification |
| Specificity | Very High (based on mass-to-charge ratio and retention time) | Low (activity could be from other compounds) | Very High (provides detailed structural information) |
| Sensitivity | High (ng/mL to pg/mL levels) | Moderate to Low | Low (requires µg to mg of pure sample) |
| Quantitative Accuracy | High | Low (indirect measurement of concentration) | Not a primary quantification tool |
| Throughput | High | Low to Moderate | Low |
| Sample Purity Requirement | Can analyze complex mixtures | Can be used with crude extracts | Requires highly purified sample |
| Information Provided | Concentration, molecular weight, fragmentation pattern | Zone of inhibition (indicates biological activity) | Atomic connectivity and 3D structure |
Proposed HPLC-MS Method for this compound Quantification
The following protocol is a comprehensive proposed method for the validation of an HPLC-MS assay for this compound, based on established practices for other complex antibiotics.
Experimental Protocol: HPLC-MS Method Validation
1. Objective: To validate a sensitive and specific HPLC-MS method for the quantification of this compound in a relevant biological matrix (e.g., plasma or fermentation broth).
2. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) - a structurally similar compound not present in the sample
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid (or other appropriate mobile phase modifier)
-
Control biological matrix
3. Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
4. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
5. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The precursor ion for this compound ([M+H]⁺, m/z 1192.7) and a suitable product ion would be monitored.[1][2][3] A similar transition would be optimized for the Internal Standard.
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
6. Sample Preparation (Protein Precipitation):
-
To 50 µL of sample, add 150 µL of cold acetonitrile containing the Internal Standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
7. Validation Parameters: The method would be validated according to standard bioanalytical method validation guidelines.
-
Linearity: Assessed by analyzing calibration standards at a minimum of six different concentrations. The coefficient of determination (r²) should be >0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate days. Accuracy should be within 85-115% (80-120% for LLOQ), and precision (RSD%) should be <15% (<20% for LLOQ).[4]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Selectivity: Assessed by analyzing blank matrix samples from at least six different sources to check for interferences.
-
Matrix Effect: Evaluated to ensure that matrix components do not suppress or enhance the ionization of the analyte.
-
Stability: Assessed under various conditions (freeze-thaw, short-term benchtop, long-term storage) to ensure the analyte is stable during sample processing and storage.
Expected Performance of the Validated HPLC-MS Method
The following table summarizes the expected quantitative performance of the proposed method, based on typical results for similar validated antibiotic assays.[4][5][6]
| Validation Parameter | Acceptance Criteria / Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (RSD%) | < 15% |
| Inter-day Precision (RSD%) | < 15% |
| Intra-day Accuracy (% Bias) | Within ±15% |
| Inter-day Accuracy (% Bias) | Within ±15% |
| Recovery | 85 - 110% |
| Matrix Effect | Minimal and compensated by IS |
Visualizing the Workflow and Method Comparison
To better illustrate the processes and relationships described, the following diagrams are provided.
Caption: Experimental workflow for HPLC-MS method validation.
Caption: Logical comparison of analytical methods for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a New Antimicrobial, Desertomycin H, Utilizing a Modified Crowded Plate Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of a simple and rapid HPLC-MS/MS method for quantification of streptomycin in mice and its application to plasma pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a LC-MS/MS Method for Determination of Multi-Class Antibiotic Residues in Aquaculture and River Waters, and Photocatalytic Degradation of Antibiotics by TiO2 Nanomaterials [mdpi.com]
- 6. A Validated UHPLC–MS/MS Method to Quantify Eight Antibiotics in Quantitative Dried Blood Spots in Support of Pharmacokinetic Studies in Neonates - PMC [pmc.ncbi.nlm.nih.gov]
Peer-Reviewed Validation of Desertomycin A's Therapeutic Potential: A Comparative Guide
Desertomycin A, a macrolide antibiotic, has demonstrated significant therapeutic potential across antibacterial, antifungal, and anticancer applications in numerous peer-reviewed studies. This guide provides a comprehensive comparison of this compound's performance against established therapeutic agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Performance Data
The therapeutic efficacy of this compound and its analogs, such as Desertomycin G, has been quantified in several studies. The following tables summarize the performance of Desertomycins compared to standard therapeutic agents in each domain.
Antibacterial Activity
This compound and its variants have shown potent activity against a range of bacteria, including drug-resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) is a standard measure of antibacterial potency, with lower values indicating greater efficacy.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Organism | This compound/G | Vancomycin (B549263) | Reference |
| Mycobacterium tuberculosis | 16 (G)[1] | N/A | [1] |
| Staphylococcus aureus | 16 (G)[1] | 1-2 | [1][2] |
| Enterococcus faecalis | 8 (G)[1] | 1-4 | [1] |
| Streptococcus pneumoniae | 4 (G)[1] | ≤1 | [1] |
Note: Data for Desertomycin G is presented as a close analog of this compound. Vancomycin is a standard antibiotic for Gram-positive bacteria. "N/A" indicates that Vancomycin is not a first-line treatment for M. tuberculosis.
Antifungal Activity
This compound exhibits broad-spectrum antifungal properties. Its efficacy is compared here with Amphotericin B, a widely used antifungal medication.
Table 2: Comparative Antifungal Activity (MIC in µg/mL)
| Organism | This compound | Amphotericin B | Reference |
| Yeast Strains | ≥100 | ≤1 | [3][4] |
| Filamentous Fungi | 50 | 5-50 | [3][4] |
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of Desertomycin G against various cancer cell lines, with notable selectivity for cancer cells over normal fibroblasts.[5] The half-maximal effective concentration (EC50) is used to quantify this activity, with lower values indicating higher potency.
Table 3: Comparative Anticancer Activity (EC50 in µM)
| Cell Line | Desertomycin G | Doxorubicin (approx. IC50) | Reference |
| MCF-7 (Breast Adenocarcinoma) | ~5 | ~0.05-1 | [5][6] |
| DLD-1 (Colon Carcinoma) | ~2.5 | ~0.1-1 | [5][6] |
| A549 (Lung Carcinoma) | >5 | ~0.1-1 | [5][6] |
Note: Doxorubicin is a commonly used chemotherapy drug. IC50 values for Doxorubicin can vary significantly based on experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound's therapeutic potential.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is a standard method for determining the MIC of an antimicrobial agent.[3][7][8][9][10]
-
Preparation of Antimicrobial Agent: Dissolve this compound in a suitable solvent and prepare a stock solution. Create a series of twofold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB) or another appropriate growth medium.
-
Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control (no antimicrobial) and a sterility control (no inoculum). Incubate the plate at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][11][12][13][14]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or the control drug (e.g., Doxorubicin) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The EC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.
Visualizations
The following diagrams illustrate key pathways and workflows related to the study of this compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Postulated mechanism of this compound in M. tuberculosis.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Comparative antibacterial effects of daptomycin, vancomycin and teicoplanin studied in an in vitro pharmacokinetic model of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative in vitro antifungal activity of amphotericin B and amphotericin B methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Desertomycin A
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of Desertomycin A, a macrocyclic lactone antibiotic. Adherence to these procedures is vital to minimize environmental impact and prevent the development of antibiotic-resistant bacteria.
While a Safety Data Sheet (SDS) for this compound suggests that smaller quantities can be disposed of with household waste, it is imperative that in a laboratory setting, disposal adheres to institutional and regulatory guidelines for chemical and antibiotic waste.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area.
Quantitative Data Summary
For clarity and easy reference, the following table summarizes key data for this compound.
| Property | Value | Reference |
| CAS Number | 121820-50-6 | [1] |
| Molecular Formula | C61H109NO21 | [1] |
| Molecular Weight | 1192.5 | [1] |
| Appearance | White solid | [1] |
| Solubility | Soluble in ethanol, methanol, DMF or DMSO. Limited water solubility. | [1] |
| Storage | -20°C | [1] |
| Hazard Classification | Not classified as hazardous according to the Globally Harmonized System (GHS) | [2] |
Experimental Protocols: Disposal Methodology
The proper disposal of this compound should be treated as chemical waste within a laboratory context, particularly due to its antibiotic properties.[3] The following step-by-step protocol outlines the recommended disposal procedure.
Objective: To safely dispose of this compound in compliance with standard laboratory safety and environmental regulations.
Materials:
-
Appropriately labeled hazardous waste container
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
-
Chemical fume hood
Procedure:
-
Waste Segregation: Classify all materials contaminated with this compound as chemical waste. This includes stock solutions, treated media, and contaminated labware such as pipette tips and gloves.[4]
-
Collection of Liquid Waste:
-
Collect all stock solutions and used media containing this compound in a designated, leak-proof hazardous waste container.[3]
-
The container must be clearly labeled with "Hazardous Waste" and the specific contents, including "this compound".
-
-
Collection of Solid Waste:
-
Dispose of grossly contaminated labware, such as pipette tips, gloves, and flasks, into a designated solid chemical waste container.[4]
-
-
Decontamination of Glassware: Reusable glassware that has come into contact with this compound should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) and then washed thoroughly. The initial rinseate should be collected as hazardous waste.
-
Storage of Waste: Store the sealed hazardous waste containers in a designated, secure area away from general laboratory traffic until they are collected by the institution's Environmental Health and Safety (EHS) department.
-
Consult Institutional Guidelines: Always adhere to your institution's specific EHS guidelines for chemical waste disposal, as these are designed to comply with all federal, state, and local regulations.[4]
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the disposal of this compound in a laboratory.
References
Navigating the Safe Handling of Desertomycin A: A Guide to Personal Protective Equipment and Disposal
Essential safety protocols for researchers, scientists, and drug development professionals working with Desertomycin A. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), handling procedures, and disposal methods for this compound, a macrocyclic lactone antibiotic. While current safety data sheets (SDS) may not classify this compound as hazardous under the Globally Harmonized System (GHS), a conservative approach to handling is paramount due to the compound's biological activity and the potential for unknown hazards.[1] It is the user's responsibility to establish appropriate handling and personal protection methods based on the specific conditions of use.[1]
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is critical to minimize exposure risk when handling this compound. The following table outlines recommended PPE for various laboratory tasks. These recommendations are based on general best practices for handling potent, powdered antibacterial compounds.
| Task | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Nitrile gloves- Lab coat- Safety glasses with side shields |
| Weighing and Aliquoting (Solid/Powder Form) | - Double nitrile gloves- Disposable lab coat or gown- Chemical splash goggles- N95 or higher-rated respirator (if not handled in a certified chemical fume hood) |
| Preparing Stock Solutions | - Double nitrile gloves- Chemical-resistant lab coat or apron- Chemical splash goggles and face shield- Work within a certified chemical fume hood |
| Handling Solutions and General Laboratory Work | - Nitrile gloves- Lab coat- Safety glasses with side shields |
| Spill Cleanup | - Double nitrile gloves- Chemical-resistant disposable gown- Chemical splash goggles and face shield- N95 or higher-rated respirator |
| Waste Disposal | - Heavy-duty nitrile or butyl rubber gloves- Chemical-resistant lab coat or apron- Safety glasses with side shields |
Note: Always inspect gloves for tears or punctures before use. After handling this compound, remove gloves and wash hands thoroughly with soap and water.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol provides a general procedure for safely preparing a stock solution of this compound.
Materials:
-
This compound (solid form)
-
Appropriate solvent (e.g., DMSO, ethanol, methanol)[2]
-
Analytical balance
-
Weigh boat
-
Spatula
-
Volumetric flask
-
Pipettes
-
Vortex mixer
Procedure:
-
Don appropriate PPE: As outlined in the table above for "Preparing Stock Solutions."
-
Work in a certified chemical fume hood.
-
Weigh the this compound: Carefully weigh the desired amount of the solid compound using an analytical balance.
-
Transfer the powder: Gently transfer the weighed this compound to the volumetric flask.
-
Dissolve the compound: Add a portion of the appropriate solvent to the flask and gently swirl or vortex until the solid is completely dissolved.
-
Bring to final volume: Add the remaining solvent to reach the desired final volume.
-
Label the solution: Clearly label the stock solution with the compound name, concentration, solvent, preparation date, and your initials.
-
Store appropriately: Store the stock solution at -20°C for long-term stability.[2]
Operational and Disposal Plans
A clear plan for routine operations and waste disposal is essential for maintaining a safe laboratory environment.
Logical Workflow for Handling this compound
The following diagram illustrates the general workflow for handling this compound in a laboratory setting.
Disposal of this compound Waste
Proper disposal of antibiotic waste is crucial to prevent environmental contamination and the development of antimicrobial resistance.[3][4][5]
-
Solid Waste: All contaminated solid waste, including gloves, pipette tips, and weigh boats, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or expired stock solutions and contaminated media should be collected in a designated hazardous waste container for chemical waste.[3] Do not pour antibiotic waste down the drain.
-
Decontamination: All non-disposable equipment that comes into contact with this compound should be decontaminated. This may involve soaking in a suitable inactivating solution before standard washing procedures.
-
Professional Disposal: All this compound waste should be disposed of through a certified hazardous waste disposal service in accordance with local, state, and federal regulations.[6]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Spill Response Workflow
The following diagram outlines the steps to take in the event of a this compound spill.
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
